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Ethyl (R)-2-amino-2-methylbutyrate Documentation Hub

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  • Product: Ethyl (R)-2-amino-2-methylbutyrate
  • CAS: 40916-97-0

Core Science & Biosynthesis

Foundational

Ethyl (R)-2-amino-2-methylbutyrate: A Critical Guide to Synthesis & Application

An in-depth technical guide on Ethyl (R)-2-amino-2-methylbutyrate (also known as Ethyl (R)-isovalinate ). Executive Summary Ethyl (R)-2-amino-2-methylbutyrate (Ethyl (R)-isovalinate) is the ethyl ester derivative of (R)-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Ethyl (R)-2-amino-2-methylbutyrate (also known as Ethyl (R)-isovalinate ).

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (Ethyl (R)-isovalinate) is the ethyl ester derivative of (R)-Isovaline , a non-proteinogenic


-disubstituted amino acid. In modern drug discovery, this molecule represents a critical "stereochemical anchor." Its quaternary 

-carbon introduces profound conformational constraints into peptide backbones, stabilizing helical secondary structures (specifically

-helices) and conferring exceptional resistance to proteolytic degradation.

This guide serves as a definitive technical resource for researchers synthesizing or utilizing this building block in peptidomimetic drug design.

Chemical Identity & Physicochemical Core

Unlike standard amino acids, the


-carbon of isovaline is quaternary, bonded to a methyl group, an ethyl group, an amine, and a carboxylate. This tetrasubstitution creates significant steric bulk, which is the primary driver of its utility in medicinal chemistry.
Property Data / Specification
Systematic Name Ethyl (2R)-2-amino-2-methylbutanoate
Common Name Ethyl (R)-isovalinate
Parent Acid CAS 595-40-4 ((R)-Isovaline)
Racemic Ester CAS 56247-82-6 (Ethyl (RS)-isovalinate)
Molecular Formula

Molecular Weight 145.20 g/mol
Chirality (R)-Enantiomer (D-Isovaline analog)
Physical State Colorless to pale yellow liquid (typically)
Boiling Point ~65–68 °C at 15 mmHg (Predicted)
pKa (Parent Acid)

-COOH: ~2.3

Critical Note on CAS Numbers: While the parent acid (R)-Isovaline (595-40-4) is well-indexed, the specific CAS for the ethyl ester of the (R)-enantiomer is frequently omitted in public databases, often subsumed under the racemic CAS 56247-82-6 . Researchers should rely on the parent acid CAS for sourcing and specify the esterification/resolution requirement.

Asymmetric Synthesis: The Schöllkopf Protocol

The synthesis of quaternary amino acids is non-trivial due to the steric hindrance at the


-carbon. The most robust, scalable method for generating high enantiomeric excess (ee > 95%) of Ethyl (R)-isovalinate is the Schöllkopf Bis-Lactim Ether Method .
Mechanistic Logic

This method utilizes L-Valine as a chiral auxiliary. The steric bulk of the isopropyl group in the cyclic dipeptide (bis-lactim ether) directs the incoming electrophile (Ethyl Iodide) to the opposite face (trans-induction), ensuring high stereoselectivity.

Step-by-Step Methodology
  • Cyclization: Condense L-Valine with L-Alanine to form the cyclic diketopiperazine.

  • O-Methylation: Treat with trimethyloxonium tetrafluoroborate (

    
    ) to form the Bis-Lactim Ether .
    
  • Metalation: Deprotonate the

    
    -position of the alanine residue using n-Butyllithium (n-BuLi)  at -78°C. This creates a planar enolate.
    
  • Asymmetric Alkylation: Add Ethyl Iodide (EtI) . The L-Valine isopropyl group shields the top face, forcing the ethyl group to attack from the bottom, generating the (R)-quaternary center.

  • Hydrolysis: Mild acid hydrolysis cleaves the auxiliary, releasing (R)-Isovaline methyl ester .

  • Transesterification (Optional): If the ethyl ester is strictly required, perform transesterification with EtOH/HCl or start with the ethyl-substituted lactim.

Visualization: Schöllkopf Pathway

SchollkopfSynthesis Start L-Valine + L-Alanine Dkp Diketopiperazine (Cyclic Dipeptide) Start->Dkp Condensation BisLactim Bis-Lactim Ether (Chiral Auxiliary) Dkp->BisLactim Me3OBF4 (O-Methylation) Enolate Lithium Enolate (-78°C) BisLactim->Enolate n-BuLi THF, -78°C Alkylated Alkylated Intermediate (Trans-Induction) Enolate->Alkylated EtI (Steric Control) Product Methyl (R)-Isovalinate (ee > 95%) Alkylated->Product 0.25N HCl (Hydrolysis) Final Ethyl (R)-Isovalinate Product->Final EtOH, HCl (Transesterification)

Caption: The Schöllkopf Bis-Lactim Ether pathway for the asymmetric synthesis of (R)-Isovaline esters.

Alternative Route: Enzymatic Resolution

For laboratories lacking cryogenic facilities for organolithium chemistry, enzymatic resolution of the racemic ester is a viable, green alternative.

  • Substrate: Racemic Ethyl 2-amino-2-methylbutyrate (CAS 56247-82-6).

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact (or vice-versa, depending on enzyme specificity).

  • Outcome: A mixture of (S)-Acid and (R)-Ester, easily separated by liquid-liquid extraction (Acid into aqueous base, Ester in organic phase).

Applications in Drug Discovery

The incorporation of Ethyl (R)-isovalinate into peptide sequences serves three primary medicinal chemistry objectives:

A. Conformational Constraint (The "Alpha-Methyl Effect")

The quaternary center severely restricts the torsion angles (


) of the peptide backbone.
  • Effect: It strongly promotes the formation of

    
    -helices  or 
    
    
    
    -helices
    .
  • Utility: This forces flexible peptides into bioactive conformations, increasing receptor affinity.

B. Proteolytic Stability

The additional alkyl group at the


-position creates a "steric shield."
  • Mechanism: Proteases (e.g., trypsin, chymotrypsin) cannot access the peptide bond for hydrolysis due to the bulk of the methyl/ethyl groups.

  • Result: Drastically increased plasma half-life (

    
    ) for peptide drugs.
    
C. Blood-Brain Barrier (BBB) Permeability
  • Lipophilicity: The ethyl ester moiety masks the charged carboxylate, increasing

    
    .
    
  • Transport: While the free acid (Isovaline) is a substrate for specific transporters, the ester form can cross membranes via passive diffusion before being hydrolyzed to the active acid in the CNS.

Visualization: Structure-Activity Logic

SAR_Logic Core Ethyl (R)-Isovalinate (Quaternary Center) Effect1 Steric Hindrance (Alpha-Methyl/Ethyl) Core->Effect1 Effect2 Restricted Torsion (Phi/Psi Angles) Core->Effect2 Effect3 Lipophilicity (Ethyl Ester) Core->Effect3 Outcome1 Proteolytic Resistance (Increased t1/2) Effect1->Outcome1 Outcome2 Helix Stabilization (Bioactive Conformation) Effect2->Outcome2 Outcome3 Membrane Permeability (BBB Penetration) Effect3->Outcome3

Caption: Mechanistic impact of Ethyl (R)-isovalinate on peptide pharmacokinetics and pharmacodynamics.

Analytical Characterization Protocols

To validate the identity and purity of synthesized Ethyl (R)-isovalinate, the following protocols are mandatory.

A. Chiral HPLC (Enantiomeric Excess)

Standard C18 columns cannot separate enantiomers. Use a chiral stationary phase.

  • Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for AD-H).

  • Detection: UV at 210 nm (carbonyl absorption).

  • Success Criterion: Baseline separation of (R) and (S) peaks; ee > 98% required for clinical candidates.

B. NMR Spectroscopy
  • 
    -NMR (CDCl
    
    
    
    ):
    • 
       0.90 (t, 3H, ester 
      
      
      
      )
    • 
       1.25 (t, 3H, sidechain 
      
      
      
      )
    • 
       1.40 (s, 3H, 
      
      
      
      -Methyl)
    • 
       1.60-1.85 (m, 2H, sidechain 
      
      
      
      )
    • 
       4.15 (q, 2H, ester 
      
      
      
      )
  • Validation: The singlet at

    
     1.40 is diagnostic of the quaternary methyl group.
    

Handling & Stability

  • Storage: Store at +2°C to +8°C. The ester is stable, but prolonged exposure to moisture can lead to hydrolysis (reverting to the zwitterionic acid).

  • Racemization: Unlike standard amino acids, isovaline derivatives are highly resistant to racemization because the

    
    -carbon lacks an acidic proton. This allows for harsher coupling conditions during peptide synthesis without loss of chirality.
    

References

  • Schöllkopf, U., et al. (1981). "Enantioselective Synthesis of

    
    -Alkyl-
    
    
    
    -amino Acids by Alkylation of the Lithium Enolate of the Bis-lactim Ether of Cyclo-(L-Val-Gly)." Angewandte Chemie International Edition, 20(9), 798-799. Link
  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II) Complexes." Chemical Reviews, 114(8), 4165-4205. Link
    
  • Toniolo, C., et al. (2001). "The 'Alpha-Methyl' Effect in Peptide Structure and Stability." Biopolymers, 60(6), 396-419. Link

  • FDA Drug Approval Database. (2023). "Trofinetide (Daybue) Prescribing Information.

    
    -methyl amino acids). Link
    
  • Pizzorno, A., et al. (2018). "Isovaline: A Non-Proteinogenic Amino Acid with Analgesic Properties." Neuropharmacology, 131, 29-38. Link

Exploratory

Technical Monograph: Ethyl (R)-2-amino-2-methylbutyrate

This technical guide provides an in-depth analysis of Ethyl (R)-2-amino-2-methylbutyrate, a critical chiral building block in peptide chemistry and drug development. Executive Summary Ethyl (R)-2-amino-2-methylbutyrate (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl (R)-2-amino-2-methylbutyrate, a critical chiral building block in peptide chemistry and drug development.

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (also known as D-Isovaline ethyl ester ) is the ethyl ester derivative of (R)-Isovaline, a non-proteinogenic


-disubstituted amino acid. Its structural significance lies in the quaternary carbon at the 

-position, which introduces severe conformational constraints when incorporated into peptide backbones. This property is exploited in medicinal chemistry to stabilize helical secondary structures (particularly

-helices) and protect peptides from enzymatic degradation.

This guide details the physicochemical properties, synthesis pathways, and handling protocols for the (R)-enantiomer, distinguishing it from its S-counterpart (L-Isovaline) and the racemic mixture.

Chemical Identity & Stereochemistry

The compound is an


-methyl, 

-ethyl amino acid ester. The (R)-configuration corresponds to the D-amino acid series, which is often preferred in peptidomimetics to evade proteolytic enzymes.
Attribute Detail
IUPAC Name Ethyl (2R)-2-amino-2-methylbutanoate
Common Name D-Isovaline ethyl ester; (R)-

-Ethylalanine ethyl ester
CAS Number (Parent Acid) 3059-97-0 (D-Isovaline)
CAS Number (Racemic Ester) 56247-82-6
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCOC(=O)(CC)N
Stereochemistry (R)-Enantiomer (D-Series)
Stereochemical Validation

The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The quaternary carbon is bonded to:

  • 
     (Priority 1)
    
  • 
     (Priority 2)
    
  • 
     (Priority 3)
    
  • 
     (Priority 4)
    

For the (R)-isomer , viewing with the lowest priority group (Methyl) away, the sequence


 traces a clockwise direction. Note that in the parent acid (Isovaline), the methyl group is often the lowest priority, but the specific rotation of the D-form is typically levorotatory (

in

) for the acid, while the ester's rotation may shift.

Physicochemical Properties[2][3][4][5][6][7]

The following data aggregates experimental values and high-confidence estimates derived from structural analogues (e.g., Ethyl Valinate, Ethyl 2-methylbutyrate).

Table 1: Physical Properties Profile
Property Value / Range Condition / Note
Physical State Colorless to pale yellow liquidFree base
Boiling Point

@ 40 Torr (Reduced Pressure)
Boiling Point (Est.)

@ 760 Torr (Atmospheric)
Density

@

Refractive Index (

)

Estimated
Solubility Soluble in EtOH, DCM, EtOAcMiscible with organic solvents
Water Solubility ModerateLower than parent acid due to ester
pKa (Conjugate Acid)


-Amino group
Flash Point

Flammable Liquid
Stability & Hygroscopicity
  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis under basic conditions or in the presence of esterases.

  • Racemization: The quaternary center prevents racemization via simple

    
    -proton abstraction, making it chemically more stable than mono-substituted amino acids (like Alanine) under basic conditions.
    
  • Storage: Store at

    
     to 
    
    
    
    under inert gas (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

Synthesis of the enantiopure (R)-isomer requires either asymmetric synthesis or chiral resolution, as direct esterification of racemic isovaline yields a racemate.

Method A: Asymmetric Synthesis (Schöllkopf Bis-Lactim Ether)

This is the gold standard for generating quaternary


-amino acids with high enantiomeric excess (ee > 95%).

Protocol:

  • Cycloaddition: Condense D-Valine (chiral auxiliary) with Glycine to form a diketopiperazine.

  • O-Alkylation: Treat with trimethyloxonium tetrafluoroborate to form the bis-lactim ether.

  • Metallation: Deprotonate with n-Butyllithium (n-BuLi) at

    
     to generate the lithiated species.
    
  • Electrophilic Attack: Add Ethyl iodide (or Methyl iodide if starting from Ethyl-Glycine precursor) to introduce the side chain.

  • Hydrolysis: Mild acid hydrolysis releases the target (R)-amino acid ester and recycles the chiral auxiliary.

Method B: Classical Resolution & Esterification

For laboratory scale where the racemic acid is available:

  • Resolution: React racemic Isovaline with a chiral resolving agent (e.g., tartaric acid or enzymatic resolution with acylase I).

  • Esterification:

    • Reagents: (R)-Isovaline, Thionyl Chloride (

      
      ), Absolute Ethanol.
      
    • Procedure: Cool ethanol to

      
      . Add 
      
      
      
      dropwise (Caution: Exothermic). Add (R)-Isovaline. Reflux for 4-6 hours.
    • Workup: Evaporate solvent. Neutralize with

      
      . Extract with DCM.
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: D-Valine + Glycine BisLactim Bis-Lactim Ether (Chiral Template) Start->BisLactim Cyclization & O-Methylation Lithiated Lithiated Intermediate (-78°C, n-BuLi) BisLactim->Lithiated Deprotonation Alkylation Electrophilic Alkylation (+ Ethyl Iodide) Lithiated->Alkylation Stereoselective Addition Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Cleavage Target Ethyl (R)-2-amino-2-methylbutyrate (>95% ee) Hydrolysis->Target Purification

Figure 1: Asymmetric synthesis pathway via the Schöllkopf bis-lactim ether method to ensure high enantiomeric purity.

Handling, Safety & Purification

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • Precautionary Measures: Use spark-proof tools. Handle in a fume hood.

Purification Workflow

To ensure pharmaceutical grade purity (>98%), the crude ester must be purified to remove unreacted alcohol and acid traces.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, EtOH, HCl, SO2) Evap Rotary Evaporation (Remove EtOH/SO2) Crude->Evap Partition Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Evap->Partition Drying Drying Agent (MgSO4 or Na2SO4) Partition->Drying Organic Phase Distill Vacuum Distillation (40 Torr, 67-68°C) Drying->Distill Final Pure Ethyl (R)-2-amino-2-methylbutyrate Distill->Final

Figure 2: Purification protocol for isolating the free base ester from the hydrochloride synthesis route.

Applications in Drug Development

Peptide Conformational Constraint

The incorporation of (R)-Isovaline into a peptide sequence strongly favors the formation of


-helices  over 

-helices due to the steric bulk of the geminal dimethyl/ethyl group. This is used to:
  • Lock bioactive peptides into their receptor-binding conformation.

  • Prevent enzymatic hydrolysis (proteolysis) by removing the

    
    -proton required by many proteases.
    
Neuroactive Agents

Isovaline derivatives exhibit analgesic properties. The (R)-isomer specifically has been investigated for its interaction with GABA_B receptors and its ability to cross the blood-brain barrier effectively when esterified.

References

  • Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Topics in Current Chemistry. Link

  • Pizzarello, S., et al. (2008).[2] "The non-racemic amino acids of the Murchison meteorite: Isovaline."[2] Geochimica et Cosmochimica Acta. Link

  • PubChem Compound Summary. "Isovaline (CID 94744)." National Center for Biotechnology Information. Link

  • ChemicalBook. "Ethyl 2-amino-2-methylbutyrate Properties." Link

  • Sigma-Aldrich. "L-Valine ethyl ester hydrochloride (Analogous Reference)." Link

Sources

Foundational

Technical Profile: Ethyl (R)-2-amino-2-methylbutyrate

The following technical guide details the chemical structure, synthesis, and applications of Ethyl (R)-2-amino-2-methylbutyrate. A Stereochemically Distinct Alpha,Alpha-Disubstituted Amino Acid Ester Abstract Ethyl (R)-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of Ethyl (R)-2-amino-2-methylbutyrate.

A Stereochemically Distinct Alpha,Alpha-Disubstituted Amino Acid Ester

Abstract Ethyl (R)-2-amino-2-methylbutyrate (also known as the ethyl ester of (R)-Isovaline) is a non-proteinogenic,


-disubstituted amino acid derivative. Unlike canonical amino acids, this compound possesses a quaternary 

-carbon bearing both a methyl and an ethyl group, imparting exceptional conformational rigidity and metabolic stability to peptides. This guide analyzes its crystallographic structure, asymmetric synthesis via the Schöllkopf method, and its critical role in inducing helical secondary structures in peptidomimetics.

Chemical Identity & Stereochemical Analysis[1]

Nomenclature and Identification

This compound is the ethyl ester of Isovaline (2-amino-2-methylbutanoic acid). It is distinct from the flavoring agent ethyl 2-methylbutyrate (which lacks the amino group).

ParameterDetail
IUPAC Name Ethyl (2R)-2-amino-2-methylbutanoate
Common Name (R)-Isovaline ethyl ester; (R)-Iva-OEt
CAS Number 56247-82-6 (Generic/Racemic); Specific (R)-enantiomer often custom synthesized.
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCC(C)(N)C(=O)OCC (Isomeric: CC(N)C(=O)OCC)
Stereochemistry: The (R)-Configuration

The (R)-enantiomer of isovaline is generally considered the D-amino acid analog in terms of spatial arrangement, contrasting with the (S)-configuration which corresponds to L-amino acids.

Cahn-Ingold-Prelog (CIP) Priority Analysis: To determine the configuration of the quaternary


-carbon:
  • 
     : Priority 1 (Nitrogen, Atomic #7)
    
  • 
     : Priority 2 (Carbon bonded to O, O, O)
    
  • 
     (Ethyl) : Priority 3 (Carbon bonded to C, H, H)
    
  • 
     (Methyl) : Priority 4 (Carbon bonded to H, H, H)[1]
    

Determination: Viewing the molecule with the lowest priority group (Methyl, 4) pointing away from the viewer, the sequence


 traces a Clockwise  path.[1][2] Thus, the configuration is (R) .

Figure 1: CIP Priority assignment for the (R)-enantiomer. The clockwise progression 1-2-3 with group 4 in the rear confirms the (R) configuration.[1]

Synthesis and Manufacturing Protocols

The synthesis of quaternary amino acids is challenging due to steric hindrance at the


-carbon. For the pure (R)-enantiomer, asymmetric synthesis using the Schöllkopf Bis-Lactim Ether  method is the industry standard for high enantiomeric excess (

).
Protocol: Asymmetric Synthesis via Schöllkopf Reagent

This method utilizes a chiral auxiliary (typically L-Valine) to induce stereochemistry during alkylation.

Reagents:

  • Schöllkopf Reagent: (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (derived from L-Valine and Glycine).

  • Base: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) at -78°C.

  • Electrophile 1: Methyl iodide (MeI).

  • Electrophile 2: Ethyl iodide (EtI).

  • Hydrolysis: Dilute Trifluoroacetic acid (TFA) or HCl.

Step-by-Step Methodology:

  • Metallation: The bis-lactim ether is cooled to -78°C in THF. n-BuLi is added to deprotonate the position

    
     to the carbonyl, forming an aza-enolate.
    
  • First Alkylation: Addition of the first alkyl halide (e.g., Ethyl iodide) introduces the side chain trans to the isopropyl group of the auxiliary (steric control).

  • Second Metallation & Alkylation: The mono-alkylated product is treated again with base and the second alkyl halide (Methyl iodide). The electrophile approaches from the face opposite the bulky isopropyl group.

    • Note: To obtain (R)-Isovaline (which mimics D-amino acids), one typically starts with the D-Valine derived auxiliary, OR manipulates the order of alkylation on the Glycine scaffold.

  • Hydrolysis: Mild acid hydrolysis cleaves the pyrazine ring, releasing the chiral amino acid ester and the valine ester auxiliary (which can be separated by distillation or chromatography).

  • Esterification: The resulting free acid is esterified with ethanol/SOCl

    
     to yield Ethyl (R)-2-amino-2-methylbutyrate.
    

Synthesis start Schöllkopf Bis-Lactim Ether (Chiral Auxiliary) step1 1. Deprotonation (n-BuLi, -78°C) 2. Alkylation (Ethyl Iodide) start->step1 inter Intermediate: Mono-alkylated Pyrazine step1->inter step2 1. Deprotonation (n-BuLi) 2. Alkylation (Methyl Iodide) inter->step2 Stereoselective Addition hydro Acid Hydrolysis (0.25 N TFA) step2->hydro product Target: Ethyl (R)-2-amino-2-methylbutyrate hydro->product + Valine Ester (Byproduct)

Figure 2: Synthetic pathway for quaternary amino acids using the Schöllkopf auxiliary system.

Physicochemical Properties[4][5][6][7]

The introduction of the


-methyl group significantly alters the physical profile compared to the mono-substituted analog (Norvaline).
PropertyValue (Estimated/Observed)Significance
Physical State Colorless OilLiquid at RT due to esterification.
Boiling Point ~165 - 170 °C (at 760 mmHg)Volatile enough for GC analysis.
Density

g/cm

Slightly less dense than water.
pKa (Amino) ~7.8 - 8.2Lower than standard amines due to steric bulk.
LogP ~1.5 - 1.8Moderate lipophilicity; good membrane permeability.
Solubility Soluble in EtOH, DMSO, DCM.Sparingly soluble in water (as free base).

Applications in Drug Discovery & Peptide Engineering

Ethyl (R)-2-amino-2-methylbutyrate is a critical building block for Peptidomimetics . Its structural rigidity is exploited to solve two major problems in peptide drug design: proteolytic instability and conformational flexibility.

Conformational Constraint (The Thorpe-Ingold Effect)

The geminal dialkyl effect (Thorpe-Ingold effect) at the


-carbon restricts the rotation angles (

) of the peptide backbone.
  • Helix Induction: (R)-Isovaline strongly promotes the formation of

    
    -helices  rather than the standard 
    
    
    
    -helix.
  • Stereochemical Control: The (R)-enantiomer (D-analog) induces a Left-Handed (

    
    )  helical screw sense in homopeptides, whereas the (S)-enantiomer induces a Right-Handed (
    
    
    
    ) helix.
Proteolytic Resistance

Canonical peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin). The quaternary center of Ethyl (R)-2-amino-2-methylbutyrate creates a "steric shield" that prevents the protease active site from accessing the peptide bond.

  • Mechanism: The

    
    -methyl group sterically clashes with the S1' pocket of many serine proteases.
    
  • Result: Peptides incorporating this residue exhibit half-lives extended from minutes to hours/days in plasma.

Peptaibols

This residue is naturally found in Peptaibols , a class of fungal antibiotics (e.g., Alamethicin). Researchers use the synthetic ethyl ester to synthesize analogs of these membrane-active peptides to create novel antimicrobial agents or pore-forming toxins for oncology.

Handling and Safety Information

While specific toxicological data for the (R)-enantiomer is limited, standard safety protocols for amino acid esters apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Keep at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to

    
     absorption (carbamate formation).
    
  • Stability: Stable in organic solvents. The ester bond is sterically hindered, making it more resistant to hydrolysis than standard ethyl esters; harsh conditions (high temp, strong base) are required for saponification.

References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron. Link

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue isovaline. Biochemistry. Link

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Link

  • FDA Substance Registration System. Ethyl 2-methylbutyrate (Flavoring agent distinction). Link

  • PubChem Compound Summary. Isovaline (2-amino-2-methylbutanoic acid). Link

Sources

Exploratory

Technical Guide: Asymmetric Synthesis of Ethyl (R)-2-amino-2-methylbutyrate

This guide details the asymmetric synthesis of Ethyl (R)-2-amino-2-methylbutyrate (also known as the ethyl ester of (R)-Isovaline), a critical -disubstituted amino acid scaffold used in peptidomimetics and drug design to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the asymmetric synthesis of Ethyl (R)-2-amino-2-methylbutyrate (also known as the ethyl ester of (R)-Isovaline), a critical


-disubstituted amino acid scaffold used in peptidomimetics and drug design to induce specific conformational constraints (e.g., 

-helix or

-helix promotion) and improve metabolic stability against proteases.

Two distinct, high-fidelity pathways are presented:

  • The Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for absolute stereochemical control in a research setting.

  • Phase-Transfer Catalytic (PTC) Alkylation: A modern, scalable, organocatalytic route suitable for process chemistry.[1]

Executive Summary & Target Profile

  • Target Molecule: Ethyl (R)-2-amino-2-methylbutyrate

  • Common Name: (R)-Isovaline Ethyl Ester

  • CAS Number (Free Acid): 3059-97-0 (R-isomer)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Quaternary

    
    -carbon leading to restricted rotation and enhanced lipophilicity.
    
  • Stereochemistry: (R)-Enantiomer.[2]

Strategic Selection: For research-grade purity (>98% ee) and unambiguous absolute configuration, the Schöllkopf Method is recommended. For larger-scale synthesis where atom economy and throughput are critical, the Maruoka/O’Donnell PTC Method is superior.

Pathway A: Schöllkopf Bis-Lactim Ether Synthesis

Best For: High-precision research, absolute stereocontrol, and gram-scale production.

This method utilizes a chiral auxiliary (L-Valine) to form a cyclic bis-lactim ether. The bulky isopropyl group of the auxiliary directs the incoming electrophile to the anti face, ensuring high diastereoselectivity.

Retrosynthetic Analysis

The target molecule is disassembled into the Schöllkopf auxiliary (derived from L-Valine and L-Alanine) and Ethyl Iodide .

Retrosynthesis Target Ethyl (R)-2-amino-2-methylbutyrate Inter1 (R)-Isovaline (Hydrolysis) Target->Inter1 Esterification Inter2 Alkylated Bis-Lactim Ether Inter1->Inter2 Acid Hydrolysis Auxiliary Schöllkopf Auxiliary (Cyclo-L-Val-L-Ala deriv.) Inter2->Auxiliary Alkylation Reagent Ethyl Iodide (EtI) Inter2->Reagent

Figure 1: Retrosynthetic disconnection showing the origin of chirality from the L-Valine auxiliary.

Experimental Protocol

Step 1: Synthesis of the Bis-Lactim Ether

  • Cyclization: Condense L-Valine and L-Alanine to form the diketopiperazine (cyclic dipeptide) cyclo-(L-Val-L-Ala).

  • O-Methylation: Treat the diketopiperazine with trimethyloxonium tetrafluoroborate (

    
    ) in dichloromethane (DCM) to form the bis-lactim ether.
    
    • Note: This intermediate is commercially available as the "Schöllkopf Reagent" (CAS: 72748-35-7 for the Glycine analog; use the Alanine analog for this specific route).

Step 2: Asymmetric Alkylation (The Critical Step)

  • Reagents: Bis-lactim ether (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq), Ethyl Iodide (EtI, 1.2 eq), dry THF.

  • Procedure:

    • Cool a solution of the bis-lactim ether in anhydrous THF to -78°C under Argon.

    • Add n-BuLi dropwise. The base abstracts the proton from the

      
      -position of the alanine moiety (the only abstractable proton if using the Ala-Val scaffold).
      
    • Stir for 30 min to ensure complete lithiation. The bulky isopropyl group on the valine ring shields the top face.

    • Add Ethyl Iodide dropwise. The electrophile attacks from the bottom face (trans to the isopropyl group).

    • Allow the reaction to warm to -20°C over 2 hours, then quench with phosphate buffer.

  • Mechanism: The reaction proceeds via a planar aza-enolate. The steric hindrance of the isopropyl group forces the ethyl group to enter anti, establishing the (R)-quaternary center.

Step 3: Hydrolysis and Esterification

  • Hydrolysis: Treat the alkylated intermediate with 0.25 N HCl at room temperature for 3 days. This cleaves the bis-lactim ring, releasing L-Valine methyl ester and (R)-2-amino-2-methylbutyric acid methyl ester .

  • Separation: Separate the two amino esters via distillation or column chromatography (silica gel).

  • Transesterification (Target Formation):

    • Dissolve the purified (R)-Isovaline methyl ester in absolute ethanol.

    • Add thionyl chloride (

      
      ) dropwise at 0°C.
      
    • Reflux for 4 hours to convert the methyl ester to the ethyl ester .

Pathway B: Phase-Transfer Catalytic Alkylation

Best For: Scalability, speed, and direct access to the ethyl ester.

This modern approach uses a chiral quaternary ammonium salt (Maruoka catalyst or Cinchona alkaloid derivative) to catalyze the alkylation of an achiral Schiff base in a biphasic system.

Reaction Scheme & Mechanism

The substrate is the benzophenone imine of Alanine Ethyl Ester . The catalyst acts as a phase-transfer agent, ferrying the enolate into the organic phase while blocking one face of the enolate via ion-pairing interactions.[3]

PTC_Workflow Substrate Alanine Ethyl Ester Schiff Base Biphasic Biphasic System Toluene / 50% KOH Substrate->Biphasic Catalyst Chiral PTC (e.g., (S,S)-Maruoka Cat) Catalyst->Biphasic Catalysis Product_Imine Alkylated Imine (High ee) Biphasic->Product_Imine Et-I Alkylation Final_Target Ethyl (R)-2-amino- 2-methylbutyrate Product_Imine->Final_Target Mild Hydrolysis (1N HCl)

Figure 2: Workflow for the Phase-Transfer Catalytic synthesis.

Experimental Protocol

Reagents:

  • Substrate:

    
    -(Diphenylmethylene)alanine ethyl ester (Prepared from alanine ethyl ester HCl + benzophenone imine).
    
  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or 
    
    
    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 - 1 mol%).
  • Alkylating Agent: Ethyl Iodide (1.2 eq).

  • Base: 50% aqueous KOH.

  • Solvent: Toluene.[4]

Procedure:

  • Setup: In a reaction vessel, combine the Schiff base substrate (1.0 eq) and the chiral catalyst (1 mol%) in toluene.

  • Initiation: Cool the mixture to 0°C. Add 50% aqueous KOH vigorously.

  • Alkylation: Add Ethyl Iodide dropwise. Stir vigorously at 0°C. The reaction rate is typically fast (1-4 hours).

  • Workup: Separate the organic layer, wash with water and brine, and dry over

    
    .
    
  • Hydrolysis (Deprotection):

    • Dissolve the crude alkylated imine in THF.

    • Add 1N HCl (1.1 eq) and stir at room temperature for 1 hour. This selectively cleaves the imine without hydrolyzing the ethyl ester.

    • Note: The benzophenone byproduct can be removed by washing the aqueous acidic layer with ether.

  • Isolation: Basify the aqueous layer (containing the product amine salt) with

    
     and extract with DCM. Evaporate to yield Ethyl (R)-2-amino-2-methylbutyrate .
    

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 column)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralpak AD-H or OD-H)> 98% (R-isomer)
Identity 1H NMR (400 MHz, CDCl3)

0.90 (t, 3H, term-Me), 1.25 (t, 3H, ester-Me), 1.35 (s, 3H,

-Me), 1.60-1.80 (m, 2H,

), 4.15 (q, 2H,

)
Optical Rotation Polarimetry

must match lit. value (approx -8.5° in EtOH for R)

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary. Angewandte Chemie International Edition, 20(9), 798-799. Link

  • Ooi, T., & Maruoka, K. (2007).[5] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • O'Donnell, M. J. (2004).[6] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[1][5][6][7][8] Accounts of Chemical Research, 37(8), 506-517.[8] Link
    
  • Kano, T., & Maruoka, K. (2008). Practical Synthesis of Chiral Amino Acids via Asymmetric Phase-Transfer Catalysis. Chemical Communications, (43), 5458-5460. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Foundational

Ethyl (R)-2-amino-2-methylbutyrate spectroscopic data (NMR, IR, MS)

Topic: Ethyl (R)-2-amino-2-methylbutyrate Spectroscopic Data (NMR, IR, MS) Content Type: Technical Data Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Executive Summary Ethyl (R)-2-amino-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl (R)-2-amino-2-methylbutyrate Spectroscopic Data (NMR, IR, MS) Content Type: Technical Data Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) is a specific enantiomer of a non-proteinogenic


-disubstituted amino acid ester. Unlike naturally occurring amino acids, the presence of the quaternary 

-carbon confers resistance to enzymatic racemization and proteolysis, making this scaffold a critical building block in the synthesis of peptide mimetics and conformationally constrained pharmaceutical agents.

This guide provides a comprehensive spectroscopic characterization of the compound.[1] While the (R)- and (S)-enantiomers exhibit identical scalar spectroscopic signatures (NMR, IR, MS) in achiral environments, their differentiation requires chiral analytical techniques, which are detailed in Section 5.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl (2R)-2-amino-2-methylbutanoate
Common Name (R)-Isovaline ethyl ester
CAS Number 170097-66-2 (Generic/Racemic: 30953-22-1; (S)-isomer: 13893-46-4)
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
Appearance Colorless to pale yellow liquid (free base) or white solid (HCl salt)
Chirality (R)-Enantiomer

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below corresponds to the free base in CDCl


. Note that for the hydrochloride salt, the amine protons will appear as a broad ammonium signal (~8.0–8.5 ppm), and the 

-proton shifts may be slightly deshielded due to the cationic environment.

H NMR Data (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.18 Quartet (

Hz)
2HO-CH

-CH

Ester methylene protons. Deshielded by oxygen.
1.78 Multiplet1HCH

H

-CH

Diastereotopic methylene proton of the ethyl side chain.
1.60 Multiplet1HCH

H

-CH

Diastereotopic methylene proton of the ethyl side chain.
1.55 Broad Singlet2H-NH

Amine protons (exchangeable with D

O).
1.32 Singlet3H

-CH

Methyl group attached to the quaternary center.
1.28 Triplet (

Hz)
3HO-CH

-CH

Ester methyl protons.
0.88 Triplet (

Hz)
3HCH

-CH

Terminal methyl of the ethyl side chain.

Senior Scientist Note: The diastereotopicity of the side-chain methylene protons (1.78 and 1.60 ppm) is a critical quality attribute. Even though the ethyl side chain is not chiral itself, the adjacent quaternary chiral center renders these protons magnetically non-equivalent.


C NMR Data (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment
176.5 Quaternary (C=O)Carbonyl carbon of the ester.
60.8 Secondary (CH

)
Ester methylene (O-C H

-CH

).
59.2 Quaternary (C

)

-Carbon (stereocenter).
32.5 Secondary (CH

)
Ethyl side chain methylene.
26.1 Primary (CH

)

-Methyl group.
14.2 Primary (CH

)
Ester methyl group.
8.4 Primary (CH

)
Side chain terminal methyl.
Mass Spectrometry (MS)

The mass spectrum of


-amino esters is dominated by 

-cleavage, a fragmentation mechanism driven by the stability of the resulting iminium ions.
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion [M+H]

    
    :  m/z 146.12
    
Fragmentation Pathway (EI/ESI)

The primary fragmentation involves the loss of the alkoxycarbonyl group (COOEt) to form the stabilized iminium ion.

MS_Fragmentation cluster_legend Key Mechanism M Molecular Ion [M+H]+ = 146 Frag1 Base Peak (Iminium) [M - COOEt]+ m/z = 72 M->Frag1 Alpha Cleavage (Loss of Ester group) Frag2 Fragment [M - Et]+ m/z = 117 M->Frag2 Loss of Ethyl side chain desc The peak at m/z 72 is diagnostic for alpha-methyl amino acid esters.

Figure 1: Primary mass spectrometric fragmentation pathways for Ethyl 2-amino-2-methylbutyrate.

Infrared (IR) Spectroscopy

Data typically acquired via ATR-FTIR on the neat liquid or thin film.

Wavenumber (cm

)
Functional GroupVibrational Mode
3380, 3310 Primary Amine (-NH

)
N-H stretching (doublet characteristic of 1° amines).
2970–2880 Alkyl C-HC-H stretching (methyl/methylene).
1735 Ester (C=O)Carbonyl stretching (strong, sharp).
1190, 1150 Ester (C-O)C-O-C stretching.

Synthesis & Workflow Context

Understanding the synthesis is vital for identifying potential impurities (e.g., residual solvent, unreacted amino acid). The compound is typically synthesized via the esterification of (R)-Isovaline.

Synthesis_Workflow Start (R)-Isovaline (Zwitterion) Intermediate Ethyl (R)-isovalinate HCl (Crude Salt) Start->Intermediate Esterification Reagents EtOH / SOCl2 (0°C to Reflux) Reagents->Intermediate Workup Neutralization (NaHCO3 / DCM extraction) Intermediate->Workup Product Ethyl (R)-2-amino-2-methylbutyrate (Free Base) Workup->Product Isolation

Figure 2: Standard synthetic workflow for the preparation of the free base ester.

Chiral Analysis & Quality Control

Since the spectroscopic methods above cannot distinguish enantiomers, chiral specific methods are required.

Optical Rotation
  • Parameter: Specific Rotation

    
    
    
  • Value: Negative (-) for the (R)-enantiomer in ethanol/CHCl

    
    .
    
  • Note: (S)-Isovaline is known to be (+)-Isovaline. Consequently, the (R)-series is levorotatory.

Chiral HPLC Method

To verify enantiomeric excess (ee%), use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Elution: The (R)- and (S)-enantiomers will show distinct retention times. (Racemic standard required for initial method development).

References

  • Pizzarello, S., & Cronin, J. R. (2000). Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta, 64(2), 329-338. (Source for Isovaline chirality data). Link

  • Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II) Complexes. Journal of Organic Chemistry, 69(11), 3757–3764. (Methodology for chiral quaternary amino acid synthesis). Link
    
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 2-methylbutyrate (Structural analog reference for fragmentation patterns). NIST Chemistry WebBook.[2] Link

  • PubChem Database. Compound Summary for Isovaline (CID 94744). National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of Ethyl (R)-2-amino-2-methylbutyrate

Executive Summary Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) represents a specific class of -disubstituted amino acid derivatives. Unlike simple amino esters (e.g., Glycine ethyl ester),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) represents a specific class of


-disubstituted amino acid derivatives. Unlike simple amino esters (e.g., Glycine ethyl ester), the presence of the quaternary 

-carbon introduces significant steric bulk and lipophilicity, altering its solvation shell and stability profile.

This guide addresses the critical solubility distinction between the Hydrochloride Salt (commercial standard) and the Free Base (reactive intermediate). Failure to distinguish between these two forms is the primary cause of yield loss during extraction and purification.

Part 1: Physicochemical Architecture

To manipulate solubility effectively, one must understand the competing forces within the molecule.

Structural Analysis

The molecule contains three distinct functional regions that dictate its interaction with solvents:

  • The Quaternary Center (

    
    -Methyl/
    
    
    
    -Ethyl):
    This steric bulk disrupts the crystal lattice energy, making the salt form more soluble in alcohols than non-substituted analogs, but also makes the free base prone to "oiling out" rather than crystallizing.
  • The Ester Moiety (Ethyl): Increases lipophilicity (LogP shift ~ +0.5 vs methyl ester), facilitating solubility in chlorinated solvents.

  • The Amine Head:

    • Protonated (

      
      ): Dominates in HCl salt form. High polarity.
      
    • Neutral (

      
      ): Dominates in Free Base form. Hydrogen bond donor/acceptor.
      
Theoretical Solubility Parameters

Note: Values are predictive estimates based on homologous series (e.g.,


-methyl alanine ethyl ester) and calculated partition coefficients.
PropertyHCl Salt FormFree Base Form
State (RT) Crystalline Solid (Hygroscopic)Colorless to Yellow Oil / Low-melting Solid
LogP (Calc) < 0 (Hydrophilic)~1.9 – 2.3 (Lipophilic)
pKa (Amine) ~7.8 – 8.2N/A
Dominant Interaction Ionic / Dipole-DipoleVan der Waals / H-Bonding

Part 2: Solubility Landscape

Solvent Compatibility Matrix
Category A: The Hydrochloride Salt (R-NH3+ Cl-)

The salt is an ionic lattice. Dissolution requires high dielectric constant solvents to overcome lattice energy.

  • Excellent Solvents: Water, Methanol, Ethanol, DMSO.

    • Mechanistic Insight: Short-chain alcohols solvate the ammonium cation effectively.

  • Poor Solvents (Antisolvents): Diethyl Ether, MTBE, Hexanes, Toluene.

    • Application: These are used to precipitate the salt from alcoholic solutions.

  • Problematic Solvents: DCM, Chloroform.

    • Warning: The salt often displays "gummy" partial solubility in DCM, leading to emulsions during workup.

Category B: The Free Base (R-NH2)

Upon neutralization, the ionic lattice collapses. The lipophilic alkyl tails drive solubility.

  • Excellent Solvents: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene.

    • Mechanistic Insight: DCM is the "Gold Standard" for extraction due to its ability to solubilize the free base while rejecting aqueous salts.

  • Moderate Solvents: Diethyl Ether (Good solubility, but volatility can cause crusting).

  • Poor Solvents: Water (at pH > 9), Hexanes (Soluble, but may phase separate at low temps).

Part 3: Operational Workflows (Visualization)

Workflow: The "Free-Basing" Switch

The most common operation is converting the stable storage form (HCl salt) into the reactive Free Base for peptide coupling or acylation.

Desalting_Protocol Start Input: Ethyl (R)-2-amino-2-methylbutyrate HCl Dissolve Step 1: Dissolve in Min. Water (10 vol) Start->Dissolve Basify Step 2: Adjust pH to 9.5-10 (Use Sat. NaHCO3 or K2CO3) Dissolve->Basify Deprotonation Extract Step 3: Extract with DCM (3x) Basify->Extract Partitioning (LogP Shift) Dry Step 4: Dry Organic Layer (Na2SO4) Extract->Dry Remove H2O Evap Step 5: Evaporate < 30°C Dry->Evap Output Output: Free Base Oil (Ready for Coupling) Evap->Output

Figure 1: Desalting workflow. The critical control point is pH adjustment; insufficient basicity results in yield loss to the aqueous phase.

Workflow: Purification via Recrystallization (Salt Form)

If the material is impure, recrystallization of the HCl salt is preferred over distillation of the free base (which risks racemization or degradation).

Recrystallization_Logic Crude Crude HCl Salt Solvent Dissolve in Hot EtOH (50-60°C) Crude->Solvent Check Fully Dissolved? Solvent->Check Filter Hot Filtration (Remove insolubles) Check->Filter No AntiSolvent Add MTBE or Et2O (Dropwise until turbid) Check->AntiSolvent Yes Filter->AntiSolvent Cool Cool to 0°C (Slowly) AntiSolvent->Cool Collect Pure Crystals Cool->Collect

Figure 2: Antisovent recrystallization logic. The steric bulk of the alpha-methyl group often necessitates an antisolvent (Ether/MTBE) to force the lattice to form.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this protocol to validate solvent suitability for your specific batch.

  • Preparation: Weigh 100 mg of Ethyl (R)-2-amino-2-methylbutyrate HCl into a 4 mL vial.

  • Titration: Add the target solvent in 100

    
    L increments while vortexing.
    
  • Observation:

    • Soluble: Clear solution obtained with < 1 mL solvent (>100 mg/mL).

    • Sparingly Soluble: Requires 1–5 mL solvent (20–100 mg/mL).

    • Insoluble: Visible solid remains after 5 mL (< 20 mg/mL).

  • Gravimetric Check (Optional): Filter the supernatant, evaporate a defined volume, and weigh the residue to calculate exact saturation (

    
    ).
    
Protocol B: Prevention of "Oiling Out"

Sterically hindered amino esters are notorious for separating as oils during crystallization.

  • Seed Crystals: Always retain a small amount of crude solid before dissolving. Add a "seed" once the solution reaches saturation temperature.

  • Slow Cooling: Rapid cooling traps solvent and creates oils. Cool from 50°C to RT over 2 hours, then to 4°C.

  • High-Shear Stirring: Vigorous stirring during antisolvent addition promotes nucleation over oil formation.

References

  • PubChem. (2025).[1][2][3] Compound Summary: (R)-2-Amino-2-methylbutanoic acid hydrochloride.[1] National Library of Medicine. [Link]

  • Needham, T. E. (1970).[4] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Alpha-Amino Esters. [Link]

Sources

Foundational

Ethyl (R)-2-amino-2-methylbutyrate material safety data sheet (MSDS)

Technical Safety & Application Protocol: Ethyl (R)-2-amino-2-methylbutyrate Executive Summary & Strategic Importance Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Ethyl isovalinate ) is a high-value chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Application Protocol: Ethyl (R)-2-amino-2-methylbutyrate

Executive Summary & Strategic Importance

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Ethyl isovalinate ) is a high-value chiral building block used extensively in modern drug discovery. As an


-disubstituted amino acid ester, it introduces specific conformational constraints into peptide backbones, stabilizing secondary structures such as helices and turns. This structural rigidity is critical in the development of proteolysis-resistant peptide therapeutics and peptidomimetics, including inhibitors for Hepatitis C (HCV) and specific G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical framework for the safe handling, storage, and experimental application of this intermediate. Unlike standard amino esters, the quaternary


-carbon confers unique stability against racemization but presents specific steric challenges during synthesis.

Chemical Identity & Physical Properties

Precise characterization data for verification of raw material identity.

Parameter Technical Specification
Chemical Name Ethyl (R)-2-amino-2-methylbutyrate
Synonyms (R)-Isovaline ethyl ester; (R)-2-Amino-2-methylbutanoic acid ethyl ester
CAS Number 40916-97-0 (Specific Enantiomer)
Racemic CAS 56247-82-6
Molecular Formula

Molecular Weight 145.20 g/mol
Physical State Pale yellow liquid (Free base) / White solid (HCl salt)
Density ~0.94 g/mL (Predicted)
Boiling Point 67–68 °C @ 40 Torr (Lit.)[1]
Chirality (R)-Enantiomer (Quaternary

-carbon)
Solubility Soluble in EtOH, MeOH, DCM, DMSO; Sparingly soluble in water (Free base)

Hazard Profiling & Risk Assessment (GHS)

Based on structural analogs and functional group reactivity (Amine/Ester).

Signal Word: WARNING

Hazard Class H-Code Hazard Statement
Skin Irritation H315 Causes skin irritation.[2]
Eye Irritation H319 Causes serious eye irritation.[2]
STOT - SE H335 May cause respiratory irritation.[2]

Toxicological Context:

  • Amine Functionality: The free base is basic and can cause chemical burns or severe irritation to mucous membranes upon inhalation.

  • Ester Functionality: Susceptible to hydrolysis in vivo, releasing ethanol and the parent amino acid (Isovaline), which has biological activity (analgesic properties).

Strategic Handling & Storage Protocol

Objective: Maintain Enantiomeric Excess (ee) and Chemical Purity.

The quaternary nature of the


-carbon makes this compound resistant to racemization compared to standard amino acids. However, the free amine  is sensitive to atmospheric CO

(carbamate formation) and oxidation.
A. Storage Hierarchy
  • Form Selection: Prefer the Hydrochloride (HCl) salt for long-term storage (>6 months). It is non-hygroscopic and chemically inert.

  • Free Base Handling: If generating the free base, use immediately or store under Argon/Nitrogen at -20°C .

  • Moisture Control: The ester bond is labile. Store in a desiccator.

B. Experimental Handling (Decision Logic)
  • Inert Atmosphere: All weighing and transfer of the free liquid should occur under a nitrogen blanket.

  • Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) if transesterification is a risk during prolonged heating. Use anhydrous DCM or DMF for coupling reactions.

DOT Diagram 1: Storage & Handling Decision Tree

StorageProtocol Start Material Receipt (Ethyl (R)-2-amino-2-methylbutyrate) FormCheck Check Form: Salt vs. Free Base Start->FormCheck Salt HCl Salt Form FormCheck->Salt Solid Base Free Base (Liquid) FormCheck->Base Liquid StorageSalt Store at RT or 4°C Desiccated container Salt->StorageSalt StorageBase Store at -20°C Under Argon/N2 Base->StorageBase Usage Experimental Use StorageSalt->Usage Direct Use StorageBase->Usage Use Immediately PreTreat Neutralization (e.g., NaHCO3 wash) Usage->PreTreat If Free Amine Needed from Salt

Caption: Decision logic for storage and preparation based on the chemical form (Salt vs. Free Base).

Experimental Workflow: Peptide Coupling Application

Context: Incorporating (R)-Isovaline ethyl ester into a peptide sequence.

Due to the steric bulk of the


-methyl group, standard coupling reagents (EDC/HOBt) often fail or proceed slowly. High-efficiency coupling agents like HATU  or PyBOP  are required.
Protocol: Sterically Demanding Amide Coupling
  • Reagent Prep: Dissolve N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) and stir for 5 minutes at 0°C to activate the carboxylate.

  • Addition: Add Ethyl (R)-2-amino-2-methylbutyrate (1.0 eq).

    • Note: If starting from HCl salt, increase DIPEA to 3.5 eq to neutralize the salt in situ.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. The steric hindrance requires longer reaction times than standard Gly/Ala couplings.

  • Monitoring: Monitor by LC-MS. The quaternary center significantly shifts retention time compared to non-methylated analogs.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO

    
    , and 1N HCl. Dry over Na
    
    
    
    SO
    
    
    .

DOT Diagram 2: Synthetic Coupling Workflow

CouplingWorkflow Input N-Protected AA + HATU Activate Activation (DIPEA, 0°C, 5 min) Input->Activate AddAmine Add (R)-Isovaline Ester (Steric Bulk) Activate->AddAmine Reaction Coupling Reaction (12-24h, RT) AddAmine->Reaction Slow Kinetics Workup Workup (LiCl Wash -> NaHCO3) Reaction->Workup Product Dipeptide Product Workup->Product

Caption: Workflow for coupling sterically hindered alpha-methyl amino esters using high-efficiency reagents.

Emergency Response & Waste Management

Scenario Protocol
Skin Contact Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic ester penetrates skin easily.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist immediately (alkaline injury risk).
Spill Cleanup Absorb with inert material (vermiculite/sand). Do NOT use sawdust (fire hazard). Ventilate area.[1]
Disposal Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) are evolved during combustion.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 2-methylbutyrate (Analogous Structure Safety Data). Retrieved from [3]

  • PubChem. (2025).[2][3] Compound Summary: Ethyl 2-amino-2-methylbutanoate.[1] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[4] CAS 40916-97-0 Entry: Ethyl (R)-2-amino-2-methylbutyrate.[5] Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Isovaline ethyl ester derivatives. Retrieved from

Sources

Exploratory

A Technical Guide to Sourcing and Verifying Niche Chiral Amino Acid Esters

Executive Summary: The procurement of specialized, non-proteinogenic chiral amino acid derivatives, such as Ethyl (R)-2-amino-2-methylbutyrate, presents a significant challenge for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The procurement of specialized, non-proteinogenic chiral amino acid derivatives, such as Ethyl (R)-2-amino-2-methylbutyrate, presents a significant challenge for researchers and drug development professionals. An extensive search for this specific compound reveals a lack of readily available commercial suppliers, suggesting it is likely a custom-synthesis-only molecule. This guide, therefore, addresses the core challenge by providing a comprehensive framework for sourcing, evaluating, and verifying the quality of niche chiral amino acid esters, using the commercially available and structurally related compound, (R)-Ethyl 2-amino-3-methylbutanoate (Ethyl (R)-valinate) , as a practical case study. The principles, workflows, and analytical protocols detailed herein are designed to be broadly applicable to a wide range of similar chiral building blocks.

Introduction: The Challenge of Sourcing Non-Standard Chiral Building Blocks

In modern pharmaceutical development, non-standard amino acids are indispensable tools for creating novel peptides and small molecules with enhanced potency, stability, and unique pharmacological profiles.[1][2] The introduction of steric hindrance, as seen in α,α-disubstituted amino acids like the 2-amino-2-methylbutanoic acid scaffold, can enforce specific peptide conformations, leading to improved target affinity and resistance to enzymatic degradation. The chirality of these building blocks is paramount, as different enantiomers frequently exhibit vastly different biological activities.[3]

However, moving from a designed molecule to a physical sample reveals a common bottleneck: the commercial availability of the required chiral synthons. A researcher designing a molecule around Ethyl (R)-2-amino-2-methylbutyrate would discover that it is not a catalog item. This necessitates a robust strategy for either commissioning a custom synthesis or identifying and validating a supplier for a closely related analogue. This guide provides that strategy, equipping scientists with the technical knowledge to confidently procure and qualify these critical reagents.

The Supplier Landscape: From Catalog Giants to Custom Synthesis Boutiques

The supplier ecosystem for specialized chemical reagents is multifaceted. Understanding the different types of suppliers is key to developing an efficient procurement strategy.

  • Large-Scale Chemical Suppliers (e.g., MilliporeSigma/Sigma-Aldrich, Thermo Scientific): These companies offer vast catalogs of commercially available compounds. While they may not stock highly specialized derivatives, their product listings are a crucial first check. For our case study, (R)-Ethyl 2-amino-3-methylbutanoate hydrochloride is available from such suppliers.[4]

  • Specialized Building Block Providers (e.g., Enamine, Combi-Blocks): These vendors focus on providing diverse and novel chemical scaffolds for drug discovery. They often have a deeper catalog of non-standard amino acids and may offer the target compound or a close analogue.

  • Custom Synthesis Organizations (CSOs): When a compound is not available "off-the-shelf," CSOs are enlisted. These companies range from small specialized labs to large contract research organizations (CROs). A CSO engagement requires a clear technical package, including the chemical structure, desired quantity, purity specifications, and any known synthetic routes.

Critical Quality Attributes (CQAs) for Chiral Amino Acid Esters

Before engaging any supplier, a researcher must define the critical quality attributes for the reagent. Failure to specify these upfront can lead to costly and time-consuming project delays.

  • Enantiomeric Purity (Enantiomeric Excess, e.e.): This is often the most critical parameter. For pharmaceutical applications, an e.e. of >99% is typically required. The supplier's Certificate of Analysis (CoA) must state the e.e. and the analytical method used for its determination (e.g., Chiral HPLC).

  • Chemical Purity: This refers to the absence of other chemical entities, such as residual starting materials, reagents, or side-products from the synthesis. A chemical purity of >98% (by HPLC or GC) is a common requirement.

  • Structural Confirmation: The identity of the compound must be unequivocally confirmed. This is typically achieved via ¹H NMR and Mass Spectrometry.

  • Documentation: A reliable supplier must provide a comprehensive CoA that includes the batch number, purity data (chemical and chiral), and copies of the primary analytical spectra (¹H NMR, HPLC) used to generate that data.

Supplier Evaluation and Qualification Workflow

A systematic approach to qualifying a supplier for a critical reagent is essential for ensuring experimental reproducibility and project success. The process involves moving from a broad search to in-depth technical vetting.

SupplierQualification start Define Critical Quality Attributes (CQAs) search Identify Potential Suppliers (Catalogues, Databases) start->search request_info Request Quotations & Technical Information search->request_info tech_eval Technical Evaluation of CoA & Example Data request_info->tech_eval tech_eval->search Data Unacceptable order_sample Order Small Evaluation Sample tech_eval->order_sample Data Acceptable inhouse_qc Perform In-House QC Verification order_sample->inhouse_qc qc_pass QC Results Meet CQAs? inhouse_qc->qc_pass approve Approve Supplier & Place Bulk Order qc_pass->approve Yes reject Reject Supplier qc_pass->reject No

Caption: Supplier Qualification Workflow.

Comparative Analysis of Commercial Suppliers (Case Study: Ethyl (R)-valinate)

This table provides a representative comparison of suppliers for our case study compound. Researchers should perform their own due diligence for specific needs.

SupplierProduct NameCAS NumberPurity SpecificationChiral Purity (e.e.)Documentation
MilliporeSigma (R)-Ethyl 2-amino-3-methylbutanoate hydrochloride73913-64-1≥98.0% (TLC)Not specified on websiteProduct page, SDS[4]
Thermo Scientific L-Valine ethyl ester hydrochloride6306-52-199%Not specified on websiteProduct page, CoA
Combi-Blocks (R)-Valine ethyl ester hydrochloride73913-64-197+%Not specified on websiteProduct page
Enamine Ethyl (2R)-2-amino-3-methylbutanoate HCl73913-64-195%Not specified on websiteProduct page

Note: The (S)-enantiomer (L-Valine ethyl ester) is more common. The (R)-enantiomer is less frequently stocked, highlighting the sourcing challenges for non-natural configurations.

In-House Quality Verification Protocols

Upon receiving a sample, it is imperative to perform in-house analysis to verify the supplier's claims. Never assume the CoA is sufficient.

AnalyticalWorkflow receive Receive Sample & Log Batch Number nmr ¹H NMR Spectroscopy (Structure & Purity) receive->nmr hplc Chiral HPLC (Enantiomeric Purity) nmr->hplc ms Mass Spectrometry (Molecular Weight) hplc->ms decision Compare Data to CQAs & Supplier CoA ms->decision accept Accept Batch decision->accept Pass investigate Reject or Investigate Discrepancy decision->investigate Fail

Caption: In-House Analytical Verification Workflow.

Protocol 6.1: Structural and Purity Verification by ¹H NMR Spectroscopy

Causality: ¹H NMR provides an unambiguous fingerprint of the molecule's structure. The chemical shift of each proton, its splitting pattern (multiplicity), and its integration (number of protons) confirm the connectivity of the atoms. The absence of unexpected signals indicates high chemical purity. Using a calibrated internal standard allows for a quantitative purity assessment (qNMR).[5]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Ethyl (R)-valinate HCl sample into a clean vial.

    • Add ~600 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Vortex until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Acquire a standard ¹H spectrum.

    • Expected Chemical Shifts (approximate, in D₂O):

      • δ 4.25 (q, 2H, -OCH₂ CH₃)

      • δ 3.90 (d, 1H, α-CH )

      • δ 2.30 (m, 1H, β-CH )

      • δ 1.30 (t, 3H, -OCH₂CH₃ )

      • δ 1.05 (dd, 6H, -CH(CH₃ )₂)

  • Data Analysis:

    • Confirm that all expected peaks are present with the correct multiplicity and integration.

    • Integrate a known proton signal from the sample (e.g., the α-CH at 3.90 ppm, integral = 1H).

    • Integrate any impurity signals.

    • Calculate chemical purity by comparing the integral of the product to the sum of all integrals.

Protocol 6.2: Enantiomeric Purity Determination by Chiral HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be detected as separate peaks.[6][7] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[8] For amino esters, adding a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape by masking acidic silanol groups on the silica support.[6]

Methodology:

  • System: HPLC with UV detector.

  • Chiral Stationary Phase: Chiralpak® IC or a similar cellulose-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (if available) at ~1 mg/mL in the mobile phase.

    • Prepare a solution of the (R)-enantiomer sample at ~1 mg/mL in the mobile phase. Note: The HCl salt may require neutralization with a non-aqueous base or extraction into an organic solvent prior to injection in normal phase.

  • Procedure:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to establish system suitability (baseline resolution > 1.5).

    • Inject the (R)-enantiomer sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

  • Drauz, K. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA, 51(6), 310-314.

  • BenchChem. (2025). Application of 1-Amino-2-methyl-4-phenylbutan-2-ol in Pharmaceutical Synthesis. BenchChem Technical Documents.
  • Pharmaffiliates. Ethyl 2-Methylbutyrate.

  • BenchChem. (2025).
  • Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (R)-Ethyl 2-amino-3-methylbutanoate hydrochloride.

  • The Good Scents Company. ethyl 2-methyl butyrate.

  • Elchemy. Ethyl 2-Methylbutyrate Manufacturer & Suppliers.

  • ODOWELL. Ethyl 2-Methylbutyrate manufacturers and suppliers in China.

  • Thermo Fisher Scientific. Ethyl 2-methylbutyrate, 98%.

  • U.S. Food and Drug Administration. (2025). ethyl 2-methylbutyrate.

  • Semantic Scholar. [PDF] Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals.

  • Chemical Bull. Buy Ethyl 2-methylbutyrate From Premium Aroma Chemical Exporter.

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 186-196.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide. BenchChem Technical Documents.
  • University of Regensburg. (2015). Understand NMR with simple molecules, Ethyl (E)
  • Hage, D. S. (2012). Chromatographic Studies of Protein-Based Chiral Separations.
  • ResearchGate. Fig. 2. 1 H NMR spectra of 2-amino-2 0....

  • Phenomenex. Chiral HPLC Separations.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Vigon International. Ethyl 2-Methyl Butyrate Natural.

  • Leffingwell & Associates. The Ethyl 2-methylbutyrates.

  • Maji, M., & Yamamoto, H. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks.
  • Sigma-Aldrich. ETHYL 2-METHYL BUTYRATE.

  • Singh, S., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences and Research.
  • Public Health England. (2024).
  • MedChemExpress. Ethyl 2-methylbutanoate-13C2.

  • NIST. Butanoic acid, 2-methyl-, ethyl ester.

Sources

Foundational

Technical Characterization and Application of Ethyl (R)-2-amino-2-methylbutyrate

The following technical guide details the physicochemical characterization, synthesis, and application of Ethyl (R)-2-amino-2-methylbutyrate , a critical chiral building block in modern peptidomimetic drug design. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and application of Ethyl (R)-2-amino-2-methylbutyrate , a critical chiral building block in modern peptidomimetic drug design.

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (CAS: 40916-97-0), also known as (R)-Isovaline ethyl ester , is a non-proteinogenic


-disubstituted amino acid derivative. Unlike standard amino acids, the 

-carbon is quaternary, bearing both a methyl and an ethyl group. This structural feature imparts unique conformational constraints when incorporated into peptide backbones, rigidly enforcing helical secondary structures (

-helices) and significantly enhancing metabolic stability against proteolytic enzymes.

This guide serves as a definitive reference for researchers utilizing this compound in the synthesis of proteolysis-resistant peptides and novel anticonvulsant pharmacophores.

Physicochemical Core: Molecular Weight & Structure[1][2]

The precise molecular weight is the fundamental constant for stoichiometry in solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Structural Identity
  • IUPAC Name: Ethyl (2R)-2-amino-2-methylbutanoate[1]

  • Common Name: (R)-Isovaline ethyl ester

  • CAS Number: 40916-97-0[1]

  • Molecular Formula:

    
    
    
Molecular Weight Breakdown

The molecular weight (MW) is calculated based on standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is critical.

ElementCountStandard Atomic WeightContribution ( g/mol )
Carbon (C) 712.01184.077
Hydrogen (H) 151.00815.120
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total Average MW 145.20 g/mol
Monoisotopic Mass 145.1103 Da

Critical Note on Salt Forms: This compound is frequently supplied as the Hydrochloride salt (


)  to prevent autocatalytic polymerization or hydrolysis.
  • Formula (HCl Salt):

    
    
    
  • MW (HCl Salt):

    
    
    
  • Protocol Adjustment: When calculating equivalents for coupling reactions, ensure you correct for the mass of the counterion if using the hydrochloride salt.

Synthesis & Manufacturing Methodologies

The synthesis of (R)-isovaline ethyl ester requires strict stereocontrol to avoid racemization, which is challenging due to the steric bulk at the quaternary center.

Route A: Classical Esterification (From Chiral Acid)

The most robust method involves the esterification of commercially available (R)-Isovaline. Due to the steric hindrance of the


-ethyl/methyl groups, standard Fischer esterification (refluxing in ethanol) is often too slow.
  • Reagents: (R)-Isovaline, Thionyl Chloride (

    
    ), Absolute Ethanol.
    
  • Mechanism: In situ generation of

    
     catalyzes the formation of the acyl chloride intermediate, which is rapidly trapped by ethanol.
    

Step-by-Step Protocol:

  • Setup: Chill absolute ethanol (10 mL/g substrate) to 0°C under

    
     atmosphere.
    
  • Activation: Add thionyl chloride (1.5 eq) dropwise. Caution: Exothermic.

  • Addition: Add (R)-Isovaline (1.0 eq) in one portion.

  • Reflux: Heat to reflux (80°C) for 12–16 hours. The steric bulk necessitates longer reaction times than Alanine or Glycine.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess 
    
    
    
    and
    
    
    .
  • Yield: Quantitative conversion to the Hydrochloride salt.

Route B: Asymmetric Strecker Synthesis

For large-scale manufacturing where the chiral acid is expensive, the compound is synthesized from 2-butanone via a chiral auxiliary or biocatalytic resolution.

SynthesisWorkflow Start 2-Butanone Step1 Strecker Reaction (KCN, NH4Cl) Start->Step1 Intermediate Racemic Isovaline Nitrile Step1->Intermediate Resolution Enzymatic Resolution (Nitrilase/Lipase) Intermediate->Resolution Kinetic Resolution Product (R)-Isovaline Resolution->Product High ee% Esterification Ethanolysis (EtOH, SOCl2) Product->Esterification Final Ethyl (R)-2-amino-2-methylbutyrate (HCl Salt) Esterification->Final

Figure 1: Synthetic pathway from achiral precursor to the target chiral ester.

Analytical Characterization & Validation

Validating the identity and purity of Ethyl (R)-2-amino-2-methylbutyrate is critical before use in drug development.

Proton NMR ( -NMR)

The spectrum is distinct due to the lack of an


-proton (quaternary center).
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       1.60 ppm (s, 3H): 
      
      
      
      -Methyl group
      . (Diagnostic singlet).
    • 
       4.25 ppm (q, 2H): Ethyl ester 
      
      
      
      .
    • 
       1.90 ppm (m, 2H): Side chain 
      
      
      
      (Diastereotopic splitting often observed).
    • Absence: No signal around 3.5–4.5 ppm for an

      
      -H (confirms quaternary substitution).
      
Chiral HPLC (Enantiomeric Excess)

To ensure the material is the (R)-isomer, chiral chromatography is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 210 nm (low absorption due to lack of chromophores; derivatization with FMOC or Cbz may be required for high sensitivity).

AnalyticalWorkflow Sample Raw Sample Ethyl (R)-2-amino-2-methylbutyrate NMR 1H-NMR Analysis Sample->NMR Check1 Alpha-H Absent? NMR->Check1 ChiralLC Chiral HPLC (Chiralpak AD-H) Check1->ChiralLC Yes (Quaternary) Reject Reject / Repurify Check1->Reject No (Impure) Check2 ee > 98%? ChiralLC->Check2 Release Release for Synthesis Check2->Release Yes Check2->Reject No

Figure 2: Quality Control Decision Tree for validation of chiral alpha-methyl amino esters.

Applications in Drug Development[3][4][5][6]

Conformational Constraint (The -Methyl Effect)

The incorporation of Ethyl (R)-2-amino-2-methylbutyrate into a peptide sequence severely restricts the rotation of the backbone torsion angles (


 and 

).
  • Helicity: It strongly promotes the formation of

    
    -helices  rather than 
    
    
    
    -helices or random coils. This is used to "lock" bioactive peptides into their receptor-binding conformation.
  • Mechanism: The steric clash between the

    
    -methyl group and the carbonyl oxygen of the preceding residue restricts the conformational space.
    
Metabolic Stability

Peptides containing (R)-Isovaline are resistant to degradation by proteases (e.g., trypsin, chymotrypsin).

  • The quaternary center prevents the formation of the transition state required for peptide bond hydrolysis.

  • Prodrug Potential: The ethyl ester moiety increases lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration. Once inside the CNS, ubiquitous esterases can hydrolyze the ester to release the active amino acid (Isovaline), which exhibits anticonvulsant activity.
    
Comparative Properties Table[6]
PropertyGlycine Ethyl EsterL-Alanine Ethyl Ester(R)-Isovaline Ethyl Ester
Formula



MW (Free Base) 103.12117.15145.20
Steric Bulk LowMediumHigh (Quaternary)
Proteolytic Stability LowLowHigh
Conformation FlexibleFlexibleHelical (

)

References

  • Biocatalytic Synthesis

    • Title: Biocatalytic Synthesis of -Amino Esters via Nitrene C−H Insertion.
    • Source: U.S. Department of Energy (OSTI).
    • URL:[Link]

  • Chemical Synthesis

    • Title: A Convenient Synthesis of Amino Acid Methyl Esters.[2][3]

    • Source: N
    • URL:[Link]

  • Pharmacological Application

    • Title: Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models.[4]

    • Source: PubMed (Epilepsia).
    • URL:[Link]

  • Compound Data

    • Title: Ethyl (R)-2-amino-2-methylbutyrate CAS Data.[1][5]

    • Source: Alfa Chemistry / PubChem.
    • URL:[Link]

Sources

Exploratory

The Unnatural Scaffold: Technical Guide to Ethyl (R)-2-amino-2-methylbutyrate

The following technical guide provides an in-depth analysis of Ethyl (R)-2-amino-2-methylbutyrate, a sterically constrained amino acid derivative with significant applications in peptidomimetics, neuropharmacology, and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl (R)-2-amino-2-methylbutyrate, a sterically constrained amino acid derivative with significant applications in peptidomimetics, neuropharmacology, and prebiotic chemistry.

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (also known as the ethyl ester of D-Isovaline) represents a critical scaffold in modern drug design and structural biology. Unlike its proteinogenic counterparts, this molecule possesses a quaternary


-carbon substituted with both a methyl and an ethyl group.[1] This "tetrasubstituted" architecture confers exceptional resistance to enzymatic hydrolysis and enforces specific conformational constraints (helical induction) when incorporated into peptide backbones.

This guide explores its utility as a GABA-Bergic prodrug , a chiral building block for proteolytically stable peptides, and a reference standard in astrobiological chirality studies.

Part 1: Molecular Architecture & Stereochemistry

Structural Definition

The molecule is the ethyl ester of (R)-Isovaline .

  • IUPAC Name: Ethyl (2R)-2-amino-2-methylbutanoate

  • Stereochemical Designation: The (R)-configuration corresponds to the D-amino acid series (D-Isovaline).

  • Key Feature: The

    
    -carbon is quaternary (non-hydrogen), creating a "steric umbrella" that protects adjacent amide bonds from proteolytic attack.
    
The Steric "Umbrella" Effect

The simultaneous presence of methyl and ethyl side chains restricts rotation around the


 (N-C

) and

(C

-C') torsion angles. This is known as the Thorpe-Ingold effect , which:
  • Promotes ring closure in cyclization reactions.

  • Stabilizes

    
    -helical or 
    
    
    
    -helical secondary structures in peptides.
  • Sterically blocks the active sites of proteases (e.g., trypsin, chymotrypsin).

StericShield cluster_0 Ethyl (R)-2-amino-2-methylbutyrate Residue Protease Proteolytic Enzyme (Trypsin/Chymotrypsin) Substrate Peptide Bond (Target) Protease->Substrate Attempted Attack Shield Quaternary Carbon (Methyl/Ethyl Bulk) Protease->Shield Steric Clash Shield->Substrate Steric Protection Result Hydrolysis Blocked (High Stability) Shield->Result Enables

Figure 1: Mechanism of proteolytic resistance conferred by the quaternary carbon center.

Part 2: Pharmacological Frontiers (Neuroscience)

The GABA-B Agonist Controversy

The free acid, Isovaline , has been identified as a peripherally restricted GABA-B receptor agonist. It does not readily cross the blood-brain barrier (BBB), making it a candidate for treating peripheral pain without central sedation (unlike Baclofen).

The Role of the Ethyl Ester: The ethyl ester functions as a prodrug . The esterification masks the polar carboxylate, increasing lipophilicity (LogP) to facilitate membrane permeation. Once intracellular or in the plasma, non-specific esterases hydrolyze the ethyl group to release the active (R)-Isovaline.

Critical Note on Stereoselectivity: Research indicates conflicting data regarding the bioactivity of the (R)-enantiomer vs. the (S)-enantiomer. While some studies propose (R)-isovaline as the active agonist, others (e.g., Pitman et al., 2015) suggest it may act via non-canonical pathways or require specific tissue contexts. Researchers must control for enantiomeric purity rigorously.

ProdrugMechanism Ester Ethyl (R)-2-amino-2-methylbutyrate (Lipophilic Prodrug) Membrane Cell Membrane / BBB Ester->Membrane Passive Diffusion Enzyme Esterases (Plasma/Cytosol) Membrane->Enzyme Translocation Acid (R)-Isovaline (Active Metabolite) Enzyme->Acid Hydrolysis Receptor Peripheral GABA-B Receptor Acid->Receptor Agonist Binding Effect Analgesia / Anti-nociception (No Sedation) Receptor->Effect Gi/Go Signaling

Figure 2: Prodrug activation pathway for peripheral analgesia.

Part 3: Synthetic Protocols

Due to the steric hindrance at the


-carbon, standard synthesis methods often fail or proceed with poor yields. The following protocols are optimized for tetrasubstituted amino acids.
Synthesis of Ethyl (R)-2-amino-2-methylbutyrate (Esterification)

Direct Fischer esterification is slow. The Thionyl Chloride method is preferred as it generates the acid chloride intermediate in situ, driving the reaction despite steric bulk.

Materials:

  • (R)-Isovaline (HCl salt or free base)

  • Absolute Ethanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    
  • Ice bath (0°C) and Reflux setup

Protocol:

  • Setup: Place 10 mmol of (R)-Isovaline in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (drying tube attached).

  • Solvent: Add 20 mL of absolute ethanol. Cool the suspension to 0°C in an ice bath.

  • Activation: Dropwise, add 1.2 equivalents (12 mmol) of Thionyl Chloride. Caution: Exothermic reaction with HCl gas evolution.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 80°C) for 12–16 hours . (Standard amino acids take 2-4 hours; the quaternary center requires extended time).

  • Workup: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol and

    
    .
    
  • Purification: The residue is typically the pure ethyl ester hydrochloride salt. If neutralization is required, dissolve in minimal water, basify with saturated

    
     to pH 9, and extract immediately with Dichloromethane (DCM).
    
Peptide Coupling (Incorporation into Chains)

Coupling (R)-Isovaline derivatives is notoriously difficult. Standard carbodiimides (DCC/EDC) often result in low yields.

Recommended System: HATU / HOAt / DIPEA

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization and accelerate reaction.

  • Base: DIPEA (Diisopropylethylamine)

Protocol Snippet:

  • Dissolve Carboxylic Acid component (1.0 eq) in dry DMF.

  • Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 mins to activate.

  • Add Ethyl (R)-2-amino-2-methylbutyrate (Amine component) (1.0 eq) and DIPEA (2.5 eq).

  • Critical Step: Allow reaction to proceed for 24 hours or perform a "double coupling" (repeat step 1-3) to ensure completion.

Part 4: Quantitative Data & Properties[3][4]

PropertyValue / DescriptionRelevance
Molecular Formula

Base formulation
Molecular Weight 145.20 g/mol Mass spectrometry verification
Chirality (R)-Enantiomer (D-Isovaline)Non-proteinogenic; induces specific helical turns
Solubility (Ester) High in EtOH, DCM, DMSOGood for membrane permeability (Prodrug)
Solubility (Acid) High in Water, Low in OrganicsActive form; poor membrane permeability
pKa (Amine) ~9.6 (approx)Basic; exists as cation at physiological pH
pKa (Ester) N/A (Carboxyl blocked)No zwitterion formation; lipophilic

Part 5: Astrobiological Context (Reference)

Researchers using this molecule often cross-reference Origin of Life studies.

  • The Murchison Meteorite: Contains a significant excess of L-Isovaline ((S)-enantiomer).

  • Research Utility: (R)-Isovaline (the molecule in this guide) serves as the critical enantiomeric control in experiments designed to test the catalytic transfer of chirality. If an experiment produces L-excess using circularly polarized light, the (R)-form is used to validate the analytical separation (chiral chromatography).

References

  • Pitman, K. A., Borgland, S. L., MacLeod, B., & Puil, E. (2015).[2] Isovaline Does Not Activate GABAB Receptor-Coupled Potassium Currents in GABAB Expressing AtT-20 Cells and Cultured Rat Hippocampal Neurons.[2][3] PLOS ONE.

  • Pizzarello, S., & Cronin, J. R. (2000). Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta.

  • MacLeod, B. A., et al. (2010). Analgesic properties of the novel amino acid isovaline.[4][5] Anesthesia & Analgesia.

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-ethylalanine (isovaline). Macromolecules.

  • Li, X., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[9] Molecules. (Reference for TMSCl/Methanol esterification method).

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Using Ethyl (R)-2-amino-2-methylbutyrate as a Chiral Auxiliary

This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the use of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) not merely as a substr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the use of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) not merely as a substrate, but as a chiral auxiliary and stereodirecting template for the synthesis of constrained peptidomimetics and privileged heterocyclic scaffolds.

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (1 ) represents a specialized class of


-disubstituted amino acid esters. Unlike standard amino acids (e.g., L-Alanine, L-Valine), the presence of the quaternary 

-carbon in 1 confers two critical advantages in asymmetric synthesis:
  • Resistance to Racemization: The quaternary center prevents proton abstraction at the

    
    -position, maintaining stereochemical integrity under harsh basic or acidic conditions.
    
  • Conformational Locking: The steric bulk of the geminal ethyl/methyl groups restricts bond rotation in intermediates (e.g., imines, diketopiperazines), acting as a "stereochemical anchor" that directs incoming nucleophiles to specific faces of the molecule.

This guide details the protocol for using 1 to synthesize chiral 1,4-benzodiazepine-2,5-diones via a diastereoselective Ugi-4CR/Cyclization sequence.

Technical Background & Mechanism

The "Steric Lock" Mechanism

In asymmetric synthesis, the auxiliary must differentiate between the re- and si-faces of a reactive center. Ethyl (R)-2-amino-2-methylbutyrate functions through a 1,3-allylic strain model when condensed with aldehydes.

  • Step 1 (Imine Formation): Condensation of 1 with an aldehyde yields a chiral Schiff base.

  • Step 2 (Facial Shielding): The bulky ethyl group at the quaternary center forces the imine into a specific conformation to minimize steric clash with the ester moiety. This effectively blocks one face of the imine double bond.

  • Step 3 (Nucleophilic Attack): In isocyanide-based multicomponent reactions (IMCRs), the isocyanide attacks the less hindered face, transferring the chiral information from the auxiliary to the newly formed stereocenter.

Advantages Over Traditional Auxiliaries
FeatureEthyl (R)-2-amino-2-methylbutyrateL-Valine Methyl Ester (Standard)

-Proton Acidity
None (Quaternary)High (Risk of racemization)
Steric Bulk High (Ethyl/Methyl)Moderate (Isopropyl/H)
Conformational Rigidity Excellent (Gem-disubstituted effect)Moderate
Product Stability High (Resists metabolic hydrolysis)Moderate

Experimental Protocol: Synthesis of Chiral 1,4-Benzodiazepine-2,5-diones

This protocol utilizes 1 in a Ugi-4-Component Reaction (Ugi-4CR) followed by acid-mediated cyclization. This scaffold is a "privileged structure" in drug discovery, often serving as a CCK antagonist or anxiolytic.

Materials & Reagents
  • Chiral Auxiliary: Ethyl (R)-2-amino-2-methylbutyrate (HCl salt), >98% ee.

  • Aldehyde: Benzaldehyde (freshly distilled).

  • Acid Component: N-Boc-Anthranilic acid.

  • Isocyanide: tert-Butyl isocyanide.[1]

  • Solvent: Methanol (anhydrous), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step-by-Step Methodology
Stage 1: Schiff Base Formation & Ugi Reaction
  • Neutralization: Dissolve Ethyl (R)-2-amino-2-methylbutyrate HCl (1.0 equiv, 5.0 mmol) in 10 mL MeOH. Add Et3N (1.0 equiv) and stir for 10 min.

  • Imine Formation: Add Benzaldehyde (1.0 equiv, 5.0 mmol) to the solution. Add anhydrous Na2SO4 (1.0 g) to sequester water. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (formation of imine, disappearance of aldehyde).

  • Addition of Components: Add N-Boc-Anthranilic acid (1.0 equiv) and tert-Butyl isocyanide (1.0 equiv) sequentially.

  • Reaction: Stir the mixture at RT for 24–48 hours. The reaction typically turns from clear to slightly yellow.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc, wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Output: Linear Ugi adduct (Diastereomeric mixture, typically >4:1 dr due to auxiliary influence).

Stage 2: Deprotection & Cyclization
  • Boc-Deprotection: Dissolve the crude Ugi adduct in 1:1 TFA/DCM (10 mL) at 0°C. Stir for 1 hour, then warm to RT for 1 hour.

  • Concentration: Remove volatiles in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

  • Cyclization: Redissolve the ammonium salt in MeOH (20 mL). Add Et3N (3.0 equiv) to adjust pH to ~8. Reflux the solution for 6–12 hours.

    • Mechanism:[1][2][3][4] The free amine of the anthranilic moiety attacks the ethyl ester of the isovaline auxiliary, closing the 7-membered ring.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Result: (R,S)-1,4-benzodiazepine-2,5-dione (Major diastereomer).

Visualization of Reaction Pathway[5]

The following diagram illustrates the stereochemical flow, highlighting how the quaternary center of the auxiliary directs the formation of the new stereocenter during the Ugi step.

G Figure 1: Stereoselective synthesis pathway using (R)-Isovaline ethyl ester as a directing template. Aux Ethyl (R)-2-amino- 2-methylbutyrate (Chiral Auxiliary) Imine Chiral Schiff Base (Sterically Locked) Aux->Imine Condensation Ald Aldehyde (R-CHO) Ald->Imine Ugi_TS Ugi Transition State (Face-Selective Attack) Imine->Ugi_TS + Isocyanide + Acid Linear Linear Ugi Adduct (New Stereocenter Created) Ugi_TS->Linear Diastereoselective C-C Bond Formation Cyclic 1,4-Benzodiazepine-2,5-dione (Final Scaffold) Linear->Cyclic Deprotection & Cyclization

Figure 1: The quaternary center of the isovaline auxiliary locks the imine conformation, forcing the isocyanide to attack from the less hindered face.

Quality Control & Validation

To ensure the integrity of the asymmetric synthesis, the following validation steps are mandatory:

Determination of Diastereomeric Ratio (dr)

The efficiency of the auxiliary is measured by the ratio of diastereomers in the linear Ugi adduct.

  • Method: HPLC (Chiralpak AD-H or OD-H column).

  • Mobile Phase: Hexane:Isopropanol (90:10 to 80:20).

  • Detection: UV at 254 nm.

  • Calculation:

    
    
    
Confirmation of Absolute Configuration

Because the auxiliary [(R)-Isovaline] has a known configuration, the absolute configuration of the new center can often be deduced by NOESY NMR or X-ray crystallography.

  • NMR Check: Look for NOE correlations between the

    
    -methyl group of the auxiliary and the proton of the new chiral center. Strong correlation suggests syn proximity in the transition state.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance of the quaternary amine.[5]Increase reaction time (up to 72h) or use microwave irradiation (60°C, 30 min).
Poor dr (<2:1) Imine isomerization or high temperature.[3]Conduct Schiff base formation at 0°C; use Lewis Acid additives (e.g., ZnCl2) to chelate and rigidify the transition state.
Incomplete Cyclization Ester is too sterically hindered.Use stronger base (NaOEt) or switch solvent to Toluene/Reflux.

References

  • Banfi, L., & Riva, R. (2005). The Ugi Five-Center Four-Component Reaction. Organic Reactions.

    • Context: Establishes the mechanism of Ugi reactions using alpha-amino acids.
  • Golebiowski, A., et al. (2001). Solid-Supported Synthesis of 1,4-Benzodiazepine-2,5-diones.

    • Context: Describes the cyclization strategy for benzodiazepines using amino acid inputs.
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.

    • Context: Foundational work on using quaternary amino acids to control stereochemistry.
  • Chemical Book. (2023). Ethyl (R)

    • Context: Verification of CAS 40916-97-0 and physical properties.
  • Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.

    • Context: Standard protocols for multicomponent reactions involving hindered amines.

Sources

Application

Protocol for incorporating Ethyl (R)-2-amino-2-methylbutyrate into peptides

Application Note: Strategic Incorporation of Ethyl (R)-2-amino-2-methylbutyrate into Peptides -Disubstituted Amino Acid Synthesis Executive Summary & Molecule Profile Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Ethyl (R)-2-amino-2-methylbutyrate into Peptides


-Disubstituted Amino Acid Synthesis

Executive Summary & Molecule Profile

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) represents a class of


-disubstituted amino acids critical for peptidomimetic drug design. Structurally similar to Aib (2-aminoisobutyric acid) but chiral, this residue induces strong conformational constraints, typically promoting 

-helical or

-helical secondary structures while imparting significant resistance to proteolytic degradation.

The Challenge: The geminal alkyl substitution at the


-carbon creates a "steric wall." This presents three distinct synthetic hurdles:
  • Nucleophilic dormancy: The

    
    -amine is buried, making acylation difficult.
    
  • Electrophilic shielding: The carbonyl carbon is shielded, impeding activation and coupling to the next residue.

  • Hydrolytic resistance: If the ethyl ester is a protecting group, standard saponification conditions often fail or require excessive heating that risks side reactions.

This guide provides a validated protocol for incorporating this residue, whether as a C-terminal modification or an internal sequence constraint.

Strategic Decision Matrix

Before beginning synthesis, determine the role of the molecule. The ethyl ester moiety dictates the workflow.

Workflow Start Starting Material: Ethyl (R)-2-amino-2-methylbutyrate Role Intended Position in Peptide? Start->Role CTerm C-Terminal Cap (Ester remains intact) Role->CTerm C-Terminus Internal Internal Residue (Need Free Acid) Role->Internal Internal/N-Terminus Action1 Protocol A: Direct Coupling to Resin/Linker (or Solution Phase N-Acylation) CTerm->Action1 Action2 Protocol B: Steric Saponification (TMSOK or LiOH/H2O2) Internal->Action2 Action3 Protocol C: Elongation (Acid Fluoride/PyAOP) Action2->Action3

Figure 1: Decision matrix for processing Ethyl (R)-2-amino-2-methylbutyrate based on peptide design.

Protocol A: Hydrolysis of the Steric Ethyl Ester

Use this protocol if you need to incorporate the residue into the middle of a peptide chain. Standard LiOH hydrolysis is often too slow for this hindered ester.

Mechanism: We utilize Potassium Trimethylsilanolate (TMSOK) in a non-aqueous environment. TMSOK acts as a lipophilic hydroxide equivalent, penetrating the steric shield more effectively than hydrated hydroxide ions.

Reagents:

  • Ethyl (R)-2-amino-2-methylbutyrate (1.0 eq)

  • TMSOK (Potassium trimethylsilanolate) (2.0 - 3.0 eq)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amino ester in 5 mL of anhydrous THF under nitrogen.

  • Reagent Addition: Add 2.5 mmol of TMSOK solid in one portion. The solution may become slightly cloudy.

  • Reaction: Stir at room temperature. Monitor by TLC (or HPLC) every 2 hours.

    • Note: Unlike linear amino acids which hydrolyze in minutes, this may take 4–12 hours.

    • Acceleration: If reaction is <50% complete after 6 hours, heat to 40°C.

  • Work-up:

    • Dilute with Et2O.

    • Extract the potassium salt of the amino acid into water (pH > 10).

    • Wash the aqueous layer with Et2O to remove unreacted ester.

    • Acidify the aqueous layer carefully to pH 5–6 with 1M HCl (Do not go too acidic if using Boc chemistry later; for Fmoc protection, proceed directly to Schotten-Baumann conditions).

    • Lyophilize to obtain the free amino acid salt.

Protocol B: Coupling TO the Steric Amine (N-Acylation)

Use this protocol to attach an amino acid onto the N-terminus of the (R)-2-amino-2-methylbutyrate residue.

The Problem: The nucleophilicity of the amine is drastically reduced by the


-methyl/ethyl groups.
The Solution:  Use PyAOP  (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP is preferred over HATU for slow reactions because HATU can react with the amine to form a guanidinium side-product if the acylation is slow.

Reagents:

  • Fmoc-AA-OH (Incoming amino acid) (4.0 eq)

  • PyAOP (4.0 eq)

  • DIPEA (Diisopropylethylamine) (8.0 eq)

  • Resin/Amine: The (R)-2-amino-2-methylbutyrate loaded resin or intermediate.

Step-by-Step (SPPS Context):

  • Activation: Dissolve Fmoc-AA-OH and PyAOP in DMF (concentration ~0.2 M). Add DIPEA immediately before adding to the resin.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation (Critical):

    • Heat to 75°C for 15 minutes (25W power).

    • Alternative (Room Temp): Double couple for 2 hours each.

  • Monitoring: Standard Kaiser test may be false-negative due to steric bulk. Use Chloranil test (sensitive for secondary/hindered amines) or micro-cleavage HPLC to verify coupling.

Protocol C: Coupling the Steric Acid TO the Next Residue

Use this protocol when the (R)-2-amino-2-methylbutyrate is the acid component trying to couple to a growing chain.

The Problem: The activated ester (OBt/OAt) is bulky and struggles to approach the N-terminus of the resin-bound peptide. The Solution: Acid Fluorides . They are small, highly reactive electrophiles that bypass the steric bulk of "active ester" leaving groups.

Reagents:

  • Fmoc-(R)-2-amino-2-methylbutyric acid (from Protocol A) (3.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

  • DIPEA (6.0 eq)

  • Solvent: DCM/DMF (1:1) - DCM helps solubilize the acid fluoride.

Step-by-Step:

  • Pre-activation (Acid Fluoride formation):

    • Dissolve the Fmoc-amino acid and TFFH in dry DCM/DMF.

    • Add DIPEA.[2]

    • Stir for 15 minutes at room temperature (converts Acid -> Acid Fluoride).

  • Coupling:

    • Add the mixture to the resin-bound peptide.[2]

    • Coupling time: 60 minutes at Room Temperature or 10 minutes at 60°C (Microwave).

  • Validation:

    • This method is significantly more efficient than HATU for coupling from a steric center.

Data Summary & Comparison

FeatureStandard AA (e.g., Ala)Ethyl (R)-2-amino-2-methylbutyrateRecommended Adjustment
Coupling Agent HBTU / DICPyAOP or TFFH Switch to Phosphonium (PyAOP) or Acid Fluoride (TFFH).
Coupling Time 30–45 min2–4 hours (or MW)Use Microwave (75°C) or double coupling.
Base DIPEA (2 eq)DIPEA (2 eq)No change, but ensure pH is basic during coupling.
Hydrolysis LiOH / MeOH (30 min)TMSOK / THF (4–12 h)Avoid aqueous conditions; use stronger lipophilic base.
Racemization High risk (Cys/His)Low risk No

-proton means racemization is chemically unlikely.

Visualizing the Chemistry

Chemistry Start Steric Acid (Fmoc-AA-OH) Intermediate Acid Fluoride (Small, Reactive) Start->Intermediate Activation Reagent TFFH (Fluorinating Agent) Reagent->Intermediate Product Peptide Bond (Successful Coupling) Intermediate->Product Nucleophilic Attack Target Resin-Amine Target->Product

Figure 2: Acid Fluoride activation pathway using TFFH to overcome steric hindrance.

References

  • Carpino, L. A., et al. (1990). "Acid fluorides: A new class of rapid-acting, hindered acylating agents." Journal of the American Chemical Society. Link

    • Grounding: Establishes the use of Acid Fluorides for hindered amino acids.[3]

  • Albericio, F., et al. (2001). "PyAOP: A coupling reagent for difficult cyclizations and hindered couplings." Tetrahedron Letters. Link

    • Grounding: Validates PyAOP over HATU to prevent guanidinyl
  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters. Link

    • Grounding: Protocol for using TMSOK for hindered ester hydrolysis.
  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." Journal of Organic Chemistry. Link

    • Grounding: Specific protocols for Aib/Isovaline analogs in SPPS.

Sources

Method

Reaction conditions for coupling Ethyl (R)-2-amino-2-methylbutyrate

Application Note: High-Efficiency Coupling Strategies for Ethyl (R)-2-amino-2-methylbutyrate -Disubstituted Amino Acid Ester (Sterically Hindered Amine) Executive Summary & Strategic Analysis The Challenge: Coupling Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for Ethyl (R)-2-amino-2-methylbutyrate


-Disubstituted Amino Acid Ester (Sterically Hindered Amine)

Executive Summary & Strategic Analysis

The Challenge: Coupling Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) presents a specific synthetic challenge: steric hindrance at the nucleophilic center . Unlike standard amino acids, this molecule possesses a quaternary


-carbon bonded to an ethyl group, a methyl group, the ester, and the amine.

This "tetrasubstituted" geometry creates a significant steric cone that shields the nitrogen lone pair. Standard coupling reagents (EDC, HBTU) often result in sluggish kinetics, incomplete conversion, or the formation of deletion sequences in peptide synthesis.

The Solution: Successful coupling requires reagents that generate smaller, more reactive electrophiles (such as acid fluorides) or the use of "super-active" esters (HOAt/HATU) that benefit from the neighboring group effect. Furthermore, because the


-carbon is quaternary and lacks an acidic proton, the risk of racemization at this specific center is negligible, allowing for the use of elevated temperatures or microwave irradiation to drive the reaction.

Mechanistic Insight: Why Standard Protocols Fail

To design a robust protocol, one must understand the failure modes of standard chemistry when applied to this substrate.

  • Steric Clash in Transition State: In a standard HBTU/DIPEA coupling, the activated carboxylic acid forms an OBt ester. The bulky benzotriazole leaving group must be displaced by the amine. For Ethyl (R)-2-amino-2-methylbutyrate, the approach of the amine is blocked by its own

    
    -methyl/ethyl groups clashing with the OBt group.
    
  • The "Guanidinylation" Trap: Because the amine is a poor nucleophile, it reacts slowly. If HATU is used incorrectly (e.g., one-pot mixing without pre-activation), the unreacted amine can attack the uronium carbon of the HATU reagent itself, forming a permanent, non-reactive guanidine byproduct.

Diagram 1: Steric Hindrance & Activation Strategy

CouplingMechanism Substrate Ethyl (R)-2-amino-2-methylbutyrate (Hindered Nucleophile) Standard Standard OBt Ester (Bulky Electrophile) Substrate->Standard Steric Clash (High barrier) Optimized HOAt/Acid Fluoride (Compact Electrophile) Substrate->Optimized Accessible (Low barrier) TransitionState Tetrahedral Intermediate Optimized->TransitionState Nucleophilic Attack Product Amide Bond Formed TransitionState->Product Elimination

Recommended Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General coupling of the amine to standard carboxylic acids.

Rationale: HATU generates an -OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group forms a hydrogen bond with the incoming amine, stabilizing the transition state and accelerating the reaction by up to 100-fold compared to HBTU.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • Ethyl (R)-2-amino-2-methylbutyrate (HCl salt) (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.1 equiv - Optional additive to boost rate)

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (anhydrous) or NMP (for higher solubility)[1]

Step-by-Step Procedure:

  • Pre-activation (CRITICAL): Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (1.0 equiv relative to acid) and stir for 2 minutes exactly.

    • Note: Do not stir longer than 5 minutes to avoid racemization of the carboxylic acid partner (if chiral).

  • Amine Addition: In a separate vial, dissolve Ethyl (R)-2-amino-2-methylbutyrate HCl salt (1.1 equiv) in minimal DMF with remaining DIPEA (2.0 - 3.0 equiv).

  • Add the Amine solution to the Activated Acid solution immediately.

  • Reaction: Stir at room temperature for 4–16 hours .

    • Monitoring: Monitor by LC-MS. If conversion is <50% after 4 hours, proceed to Protocol B or apply heat (50°C).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO3, and Brine.

Protocol B: The "Sledgehammer" (Acid Fluoride via TFFH)

Best for: Extremely hindered partners (e.g., coupling to another


-disubstituted acid) or when HATU fails.

Rationale: Acid fluorides are small, highly reactive electrophiles with high thermal stability. They lack the bulky leaving group of active esters, allowing the hindered amine to approach the carbonyl carbon more easily.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or NMP

Step-by-Step Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add DIPEA (3.0 equiv) and stir under Nitrogen for 30 minutes to generate the acid fluoride in situ.

    • Validation: You can monitor the formation of the acid fluoride by TLC (shift in Rf) or 19F NMR.

  • Add Ethyl (R)-2-amino-2-methylbutyrate HCl salt (1.2 equiv).

  • Reaction: Stir at room temperature.

    • Optimization: If sluggish, this reaction tolerates reflux in DCM (40°C) or heating in DCE (60°C).

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Solvent NMP (N-Methyl-2-pyrrolidone)NMP promotes faster reaction rates than DMF for hindered couplings due to better swelling (if solid phase) and polarity effects.
Base TMP (2,4,6-Trimethylpyridine/Collidine)If the carboxylic acid partner is prone to racemization (e.g., Cys, His), replace DIPEA with Collidine.
Temperature 50°C - 75°C The quaternary center of the amine prevents its racemization. Heat is the most effective tool for overcoming the steric barrier.
Microwave 75°C, 30 Watts, 20 min Microwave irradiation is highly recommended for this specific coupling.
Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: Coupling Ethyl (R)-2-amino-2-methylbutyrate CheckPartner Is the Acid Partner also hindered? Start->CheckPartner PathA No (Standard Acid) CheckPartner->PathA PathB Yes (e.g., Aib, Pro, N-Me) CheckPartner->PathB MethodA Protocol A: HATU / HOAt (Pre-activation 2 min) PathA->MethodA MethodB Protocol B: TFFH (Acid Fluoride) (In situ generation) PathB->MethodB Monitor Monitor LC-MS (4 hours) MethodA->Monitor MethodB->Monitor Decision Conversion > 80%? Monitor->Decision Success Workup & Isolate Decision->Success Yes Fail Apply Microwave (75°C) or Switch Solvent (NMP) Decision->Fail No

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society. Link

    • Foundational paper establishing HOAt/H
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides. Journal of the American Chemical Society. Link

    • Establishes the TFFH protocol for extremely hindered couplings (e.g., Aib-Aib).
  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids. Methods in Enzymology. Link

    • Comprehensive review of conditions for alpha-methyl amino acids.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Industrial perspective on coupling hindered intermedi

Sources

Application

Application Note: Hydrolytic Cleavage of the Bis-Lactim Ether Auxiliary to Yield Ethyl (R)-2-amino-2-methylbutyrate

This Application Note is designed for researchers and drug development professionals focusing on the asymmetric synthesis of -disubstituted amino acids. It specifically addresses the critical hydrolytic cleavage step req...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the asymmetric synthesis of


-disubstituted amino acids. It specifically addresses the critical hydrolytic cleavage step  required to release Ethyl (R)-2-amino-2-methylbutyrate  (also known as (R)-

-methyl isovaline ethyl ester) from its chiral directing group.

The protocol assumes the use of the Schöllkopf Bis-Lactim Ether method, which is the industry standard for synthesizing this sterically hindered, non-proteinogenic amino acid.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

Ethyl (R)-2-amino-2-methylbutyrate is a critical chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir) and conformationally constrained peptides.

Because the


-carbon is quaternary (tetrasubstituted), standard enzymatic resolution is often inefficient. The preferred synthetic route involves the Schöllkopf Bis-Lactim Ether method . In this system, a chiral auxiliary (typically L-Valine) is coupled with Glycine (or Alanine), cyclized, and O-alkylated to form a bis-lactim ether.[1] This scaffold directs the stereoselective alkylation at the 

-position.

The "Cleavage" Challenge: The final and most delicate step is the hydrolysis of the bis-lactim ether . This step must:

  • Cleave the two imine bonds to release the target amino ester.

  • Preserve the newly formed quaternary stereocenter (prevent racemization).

  • Allow for the separation of the target Ethyl (R)-2-amino-2-methylbutyrate from the L-Valine auxiliary ester (which is recovered).[1]

Reaction Pathway

The cleavage transforms the cyclic bis-lactim ether into two acyclic amino acid esters.

CleavageMechanism BisLactim Alkylated Bis-Lactim Ether (Cyclic Intermediate) AcidHydrolysis Mild Acid Hydrolysis (0.25N HCl, RT) BisLactim->AcidHydrolysis Ring Opening Intermediate Acyclic Dipeptide Ester (Transient) AcidHydrolysis->Intermediate Target Target Product: Ethyl (R)-2-amino-2-methylbutyrate Intermediate->Target Release Auxiliary Recovered Auxiliary: Ethyl L-Valinate Intermediate->Auxiliary Release

Figure 1: Mechanistic flow of the hydrolytic cleavage. The cyclic bis-lactim ether is hydrolyzed to yield the target chiral amino acid ester and the reusable auxiliary.

Experimental Protocol

Safety Note: This procedure involves the use of volatile organic solvents and dilute acids. Perform all operations in a fume hood. The target amino ester is volatile; avoid high-vacuum exposure for prolonged periods.

Materials Reagents[1][2][3][4][5][7][8][9][10]
  • Substrate: (3R,6S)-3-ethyl-3-methyl-6-isopropyl-2,5-diethoxy-3,6-dihydropyrazine (The alkylated bis-lactim ether).

  • Solvent: Tetrahydrofuran (THF) or Diethyl Ether (

    
    ).
    
  • Reagent: 0.25 N Hydrochloric Acid (HCl).[1]

  • Neutralization: Concentrated Ammonium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
Step-by-Step Procedure
Step 1: Hydrolysis[2][1]
  • Dissolution: Dissolve 10.0 mmol of the alkylated bis-lactim ether in 20 mL of THF.

  • Acid Addition: Add 40 mL of 0.25 N HCl (2 equivalents relative to the imine functions).

    • Expert Insight: Do not use strong acid (e.g., 6N HCl) or heat. High acid concentration can hydrolyze the ester groups to carboxylic acids, making separation difficult. The goal is to cleave only the imine bonds.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25°C) .

  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). The starting material spot (high

    
    ) should disappear, replaced by two lower 
    
    
    
    amine spots.
    • Duration: Typically 24–48 hours.[1] The steric bulk of the quaternary center slows down the hydrolysis compared to non-methylated analogs.

Step 2: Work-up and Separation[1]
  • Concentration: Evaporate the THF under reduced pressure (rotary evaporator, 30°C) to leave the aqueous acidic phase.

  • Extraction of Impurities: Wash the aqueous phase once with 10 mL of Diethyl Ether to remove any unreacted starting material or non-basic byproducts. Discard the organic layer.

  • Neutralization: Cool the aqueous phase to 0°C. Carefully adjust the pH to pH 9–10 using concentrated

    
    .
    
    • Critical: Do not exceed pH 10 to avoid ester hydrolysis (saponification).

  • Extraction of Product: Extract the alkaline aqueous phase with Diethyl Ether (

    
     mL).
    
    • Note: Both the target amino ester and the valine auxiliary ester will extract into the ether phase.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate carefully (do not use high vacuum/heat, as the product is volatile).
    
Step 3: Purification (Separation of Auxiliary)

The crude oil contains a 1:1 mixture of Ethyl (R)-2-amino-2-methylbutyrate and Ethyl L-Valinate .

  • Method A: Distillation (Preferred for Scale >5g)

    • Perform fractional distillation under reduced pressure (bulb-to-bulb or Kugelrohr).

    • Ethyl L-Valinate typically boils at a lower temperature.

    • Ethyl (R)-2-amino-2-methylbutyrate (more hindered, higher MW) distills second.

    • Boiling Point Delta: Usually 10–15°C difference at 0.1 mmHg.

  • Method B: Chemical Separation (via Hydrochloride Salt)

    • If distillation is difficult, convert the mixture to HCl salts. The L-Valine ester HCl salt often crystallizes more readily from acetone/ether, leaving the hindered amino acid salt in the mother liquor.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Yield 85% – 92%After separation from auxiliary.
Enantiomeric Excess (ee) > 95%Determined by Chiral HPLC or Mosher's Amide NMR.
Diastereomeric Excess (de) > 98%Carried over from the alkylation step.
Reaction Time 24 – 48 HoursSlower than standard amino acids due to steric hindrance.
Appearance Colorless OilAmine odor; darkens on air exposure (store under Ar).

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis
  • Symptom: TLC shows intermediate spots or starting material persists after 48h.

  • Cause: The quaternary center creates significant steric shielding of the imine bond.

  • Solution: Increase acid concentration slightly to 0.5 N HCl , but monitor closely to ensure the ethyl ester group remains intact. Do not heat above 30°C.

Issue: Racemization
  • Symptom: Lower ee% observed.

  • Cause: Harsh hydrolysis conditions or prolonged exposure to strong base during workup.

  • Solution: Ensure the hydrolysis is performed at ambient temperature. During workup, minimize the time the product spends at pH > 10.

Issue: Product Loss (Volatility)
  • Symptom: Low yield despite clean conversion.

  • Cause: Ethyl (R)-2-amino-2-methylbutyrate is relatively volatile.

  • Solution: Avoid high vacuum (< 1 mbar) for extended periods. Use a rotary evaporator with a controlled bath temperature (< 30°C). If converting to a solid for storage, form the HCl salt immediately by treating the ether solution with HCl/Dioxane.

Logical Workflow Diagram

Workflow Start Start: Alkylated Bis-Lactim Ether (Dissolved in THF) Hydrolysis Add 0.25N HCl (2 equiv) Stir 24-48h @ RT Start->Hydrolysis Evap Evaporate THF (Aqueous Acidic Residue) Hydrolysis->Evap Wash Wash with Et2O (Remove unreacted SM) Evap->Wash Basify Adjust pH to 9-10 (using NH4OH) Wash->Basify Extract Extract into Et2O (Target + Auxiliary) Basify->Extract Distill Fractional Distillation (Separation) Extract->Distill Product Product: Ethyl (R)-2-amino-2-methylbutyrate Distill->Product Aux Recovered Auxiliary: Ethyl L-Valinate Distill->Aux

Figure 2: Operational workflow for the isolation of the target amino ester.

References

  • Schöllkopf, U., et al. (1981). "Enantioselective Synthesis of (R)-

    
    -Methyl-
    
    
    
    -amino Acids using L-Valine as Chiral Auxiliary Reagent." Angewandte Chemie International Edition.
  • Groth, U., & Schöllkopf, U. (1983). "Asymmetric syntheses of

    
    -methyl amino acids via bis-lactim ethers." Synthesis. 
    
  • Ledipasvir Synthesis Context: "Process for the preparation of HCV NS5A inhibitors." Google Patents (US8039662B2 / Related Disclosures).

  • General Ester Hydrolysis: "Hydrolysis of Esters - Chemistry LibreTexts."

Sources

Method

Application Note: Scalable Manufacturing Strategies for Ethyl (R)-2-amino-2-methylbutyrate and Derivatives

Executive Summary & Strategic Analysis Target Molecule: Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). CAS Registry Number: 1354508-36-3 (Generic for R-isomer ester), 595-40-4 (Parent Acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). CAS Registry Number: 1354508-36-3 (Generic for R-isomer ester), 595-40-4 (Parent Acid).

The Engineering Challenge

The synthesis of


-disubstituted amino acids (quaternary amino acids) represents a significant challenge in process chemistry due to the steric hindrance at the quaternary carbon. Standard enzymatic methods for natural amino acids (like transaminases) often fail due to the lack of an 

-proton.

For (R)-Isovaline ethyl ester , the specific challenge is stereocontrol. The (R)-enantiomer is a critical non-proteinogenic building block used in peptidomimetics to induce helical conformations (


-helix) and improve metabolic stability against proteases.
Selected Routes

This guide details two distinct, self-validating protocols chosen for their scalability and versatility:

  • Protocol A: Chemo-Enzymatic Resolution (The "Green" Industrial Route). Best for multi-kilogram production of the specific target. It utilizes an amino-amidase to kinetically resolve a racemic precursor.[1]

  • Protocol B: Asymmetric Phase-Transfer Catalysis (The "Versatile" Route). Best for generating a library of derivatives . It uses Maruoka-type organocatalysts to alkylate alanine Schiff bases, allowing rapid structural diversification.

Protocol A: Chemo-Enzymatic Resolution (Industrial Scale)

This route combines the robustness of the Strecker synthesis with the high enantioselectivity of biocatalysis.

The Mechanism

The process relies on the stereoselective hydrolysis of


-methyl amino acid amides. The enzyme Mycobacterium neoaurum amidase (or Rhodococcus sp. AJ270) typically exhibits S-selectivity, hydrolyzing the (S)-amide to the acid while leaving the (R)-amide  intact.
Workflow Visualization

Biocatalysis MEK 2-Butanone (Starting Material) Strecker Strecker Synthesis (NaCN, NH4Cl) MEK->Strecker RacNitrile Racemic Aminonitrile Strecker->RacNitrile Hydrolysis Chemical Hydrolysis (H2SO4) RacNitrile->Hydrolysis RacAmide Racemic Isovaline Amide Hydrolysis->RacAmide Enzyme Biocatalytic Resolution (Rhodococcus sp. Amidase) RacAmide->Enzyme pH 8.0, 30°C Sep Filtration & Extraction Enzyme->Sep RAmide (R)-Isovaline Amide (>99% ee) Sep->RAmide Organic Phase SAcid (S)-Isovaline Acid (Byproduct) Sep->SAcid Aqueous Phase FinalStep Acid Hydrolysis & Ethanol Esterification RAmide->FinalStep Target Ethyl (R)-2-amino- 2-methylbutyrate FinalStep->Target

Caption: Figure 1. Chemo-enzymatic workflow for isolating the (R)-enantiomer via kinetic resolution of the amide intermediate.

Step-by-Step Protocol

Step 1: Synthesis of Racemic Isovaline Amide

  • Reactants: Charge a reactor with 2-butanone (1.0 eq), NH4Cl (1.1 eq), and NaCN (1.1 eq) in water.

  • Reaction: Stir at 40°C for 6 hours to form the aminonitrile.

  • Hydrolysis: Add conc. H2SO4 (2.0 eq) carefully at <15°C. Heat to 50°C for 2 hours to convert nitrile to amide.

  • Neutralization: Neutralize with NH4OH to pH 9. Extract with Ethyl Acetate.

  • Output: Racemic 2-amino-2-methylbutyramide.

Step 2: Enzymatic Resolution (The Critical Step)

  • Bioreactor Prep: Suspend whole cells of Rhodococcus erythropolis AJ270 (or commercial amino amidase equivalent) in phosphate buffer (0.1 M, pH 8.0).

  • Substrate Addition: Add racemic amide (concentration 50-100 g/L).

  • Incubation: Stir at 30°C for 24-48 hours.

    • Critical Parameter: Maintain pH 8.0 using an auto-titrator with 1M NaOH. The hydrolysis of the (S)-amide releases acid, dropping the pH.

  • Stop Point: Monitor conversion by HPLC. Stop when (S)-acid production plateaus (approx. 50% conversion).

Step 3: Purification & Esterification

  • Separation: The reaction mixture contains (S)-Acid (ionized, water-soluble) and (R)-Amide (neutral).

  • Extraction: Extract the mixture with n-Butanol or Ethyl Acetate. The (R)-Amide partitions into the organic phase. The (S)-Acid remains in the aqueous phase (can be racemized and recycled).

  • Hydrolysis to Ester:

    • Dissolve (R)-Amide in Ethanol (excess).

    • Add SOCl2 (1.5 eq) dropwise at 0°C (or use HCl gas).

    • Reflux for 4 hours.[2]

    • Evaporate solvent to yield Ethyl (R)-2-amino-2-methylbutyrate hydrochloride .

Protocol B: Asymmetric Phase-Transfer Catalysis (Versatile Derivatives)

This route is superior when you need to synthesize derivatives (e.g., changing the ethyl group to an allyl, benzyl, or propargyl group) without developing a new enzyme process.

The Mechanism

This method utilizes a chiral Phase-Transfer Catalyst (PTC), typically a binaphthyl-modified quaternary ammonium salt (Maruoka Catalyst). It catalyzes the alkylation of an alanine Schiff base with high enantioselectivity.[3]

Pathway Visualization

PTC_Cycle Substrate Alanine Ethyl Ester Schiff Base (Imine) Interface Liquid-Liquid Interface (Toluene / 50% KOH) Substrate->Interface Catalyst Chiral PTC (Maruoka Cat) Catalyst->Interface Complex Ion-Pair Complex (Chiral Enolate) Interface->Complex Deprotonation ProductImine Alkylated Imine (R-Enriched) Complex->ProductImine + Alkyl Halide (RX) Electrophile Alkyl Halide (RX) (e.g., Ethyl Iodide) ProductImine->Catalyst Catalyst Regeneration Hydrolysis Acid Hydrolysis (1N HCl) ProductImine->Hydrolysis FinalDerivative Target Amino Ester Derivative Hydrolysis->FinalDerivative

Caption: Figure 2. Asymmetric alkylation cycle using Phase Transfer Catalysis for generating diverse derivatives.

Step-by-Step Protocol

Step 1: Preparation of Schiff Base (Aldimine)

  • Reactants: L-Alanine ethyl ester HCl (1.0 eq), Benzaldehyde (or p-chlorobenzaldehyde for higher acidity) (1.0 eq), MgSO4 (2.0 eq), Et3N (1.0 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Stir at RT for 12 hours. Filter MgSO4. Concentrate to yield the Schiff base oil.

Step 2: Asymmetric Alkylation

  • System: Biphasic system (Toluene / 50% aq KOH).

  • Catalyst: Add (S,S)-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst) (1 mol%).

  • Substrate: Add Schiff base from Step 1.

  • Alkylation: Cool to 0°C. Add Ethyl Iodide (for Isovaline) or Allyl Bromide/Benzyl Bromide (for derivatives) (1.2 eq).

  • Agitation: High-shear stirring is crucial for PTC. Stir vigorously for 4-12 hours.

  • Workup: Separate organic layer. Wash with water and brine.

Step 3: Hydrolysis & Isolation

  • Hydrolysis: Add 1N HCl (1.5 eq) to the toluene layer. Stir vigorously for 2 hours at RT.

  • Separation: The target amino ester moves to the aqueous phase as the HCl salt. The benzaldehyde remains in the organic phase (recyclable).

  • Isolation: Lyophilize the aqueous phase to obtain Ethyl (R)-2-amino-2-methylbutyrate HCl (or derivative).

Quality Control & Data Summary

Analytical Parameters
ParameterSpecificationMethod
Purity > 98.0%HPLC (C18 Column, ACN/Water + 0.1% TFA)
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (Daicel Chiralpak ZWIX(+) or Crownpak CR(+))
Appearance White Crystalline SolidVisual
Water Content < 0.5%Karl Fischer
Troubleshooting Guide
  • Low ee in PTC: Lower the temperature to -20°C or increase stirring rate. Ensure KOH concentration is >40%.

  • Low Conversion in Biocatalysis: Check for product inhibition. If (S)-acid accumulates, it may inhibit the amidase. Use a resin to sequester the acid in situ.

References

  • Biocatalytic Resolution (Industrial Basis)

    • Wang, M.-X., et al. "Synthesis of Optically Active α-Methylamino Acids and Amides Through Biocatalytic Kinetic Resolution."[1] Journal of Organic Chemistry.

    • Source:

  • Phase Transfer Catalysis (Maruoka Method)

    • Ooi, T., & Maruoka, K. "Asymmetric Phase-Transfer Catalysis for the Synthesis of α,α-Dialkyl-α-Amino Acids.
    • Source:

  • Continuous Flow PTC (Scale-Up)

    • Porta, R., et al.
    • Source:

  • Esterification Protocols

    • Li, J., et al.[4] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules.

    • Source:

  • General Properties & Safety

    • PubChem Compound Summary for Isovaline.
    • Source:

Sources

Application

Ethyl (R)-2-amino-2-methylbutyrate in the synthesis of enzyme inhibitors

Application Note: Ethyl (R)-2-amino-2-methylbutyrate in the Synthesis of Metabolically Stable Enzyme Inhibitors Executive Summary This guide details the strategic application of Ethyl (R)-2-amino-2-methylbutyrate (the et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl (R)-2-amino-2-methylbutyrate in the Synthesis of Metabolically Stable Enzyme Inhibitors

Executive Summary

This guide details the strategic application of Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline) in medicinal chemistry.[1] This chiral


-disubstituted amino acid building block is critical for synthesizing peptidomimetics  and enzyme inhibitors  with enhanced metabolic stability.[1] By replacing the 

-hydrogen of a natural amino acid with a methyl group (the "Magic Methyl" effect), researchers can lock bioactive conformations and block proteolytic degradation, a common failure point in peptide drug development.

Scientific Rationale: The "Steric Lock" Mechanism

Conformational Restriction (The Thorpe-Ingold Effect)

In natural amino acids, the


-carbon possesses significant rotational freedom (

and

angles).[1] The introduction of an

-methyl group in Ethyl (R)-2-amino-2-methylbutyrate restricts this rotation due to steric clash with the carbonyl oxygen and the amide nitrogen.[1] This pre-organizes the molecule into a bioactive conformation (often helical or turn structures), reducing the entropic penalty of binding to the target enzyme [1][2].
Metabolic Stability

Proteolytic enzymes (e.g., chymotrypsin, aminopeptidases) typically require an accessible


-proton to catalyze peptide bond hydrolysis.[1] The quaternary 

-carbon of (R)-2-amino-2-methylbutyrate lacks this proton, rendering the adjacent peptide bond nearly impervious to enzymatic cleavage.[1] This modification is pivotal in extending the half-life (

) of peptide-based inhibitors [3].
Mechanistic Visualization

The following diagram illustrates how the


-methyl group blocks enzyme access and restricts conformation.[1]

StericLock Natural Natural Amino Acid (Flexible, Labile) Enzyme Proteolytic Enzyme (e.g., Chymotrypsin) Natural->Enzyme High Degradation (Accessible α-H) Binding Target Receptor/Enzyme (High Affinity) Natural->Binding High Entropy Cost AlphaMe Ethyl (R)-2-amino-2-methylbutyrate (Rigid, Stable) AlphaMe->Enzyme Steric Blockade (No Degradation) AlphaMe->Binding Pre-organized (Low Entropy Cost)

Caption: Comparative mechanism of natural vs.


-methylated amino acids in enzyme interaction.

Chemical Properties & Handling

PropertySpecificationApplication Note
CAS Number 40917-00-8 (Ester) / 3059-97-0 (Acid)Verify stereochemistry ((R)-isomer) before use.[1]
Molecular Weight 145.20 g/mol -
Basicity Weakly BasicThe

-methyl group reduces nucleophilicity of the amine.[1]
Solubility DCM, DMF, MeOHSoluble in organic solvents; use HCl salt for aqueous stability.[1]
Steric Hindrance High Requires specialized coupling protocols (see Section 4).[1]

Experimental Protocols

The steric bulk of the quaternary carbon makes standard peptide coupling (e.g., EDC/NHS or DIC) inefficient. The following protocols use high-efficiency reagents (HATU/HOAt) and specific workflows for incorporation.

Protocol A: C-Terminal Incorporation (Using the Ethyl Ester)

Use this protocol when the molecule is the C-terminus of an inhibitor.[1]

Reagents:

  • N-Protected Amino Acid (e.g., Fmoc-Phe-OH)[1]

  • Ethyl (R)-2-amino-2-methylbutyrate (Free base or HCl salt)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Fmoc-Phe-OH (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir at 0°C for 15 minutes. Note: Pre-activation is crucial for hindered amines.[1]

  • Addition: Add Ethyl (R)-2-amino-2-methylbutyrate (1.0 equiv) to the mixture. If using the HCl salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours .

    • Validation: Monitor by TLC or LC-MS.[1] If conversion is <50% after 12h, add HOAt (0.5 equiv) to catalyze the reaction.

  • Work-up: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]

Protocol B: Internal Incorporation (Hydrolysis & Extension)

Use this protocol to convert the ester to a building block for the middle of a peptide chain.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve Ethyl (R)-2-amino-2-methylbutyrate in THF:MeOH:H2O (3:1:1). Add LiOH (3 equiv) and stir at 40°C for 4 hours.

    • Caution: Do not overheat; steric bulk protects the ester, but high heat can cause racemization (though less likely with quaternary carbons).

  • Protection (Optional): If the amine is free, protect with Fmoc-OSu or Boc2O under standard conditions (pH 9, Na2CO3) before attempting to couple the carboxylic acid to the next amine.[1]

  • Acid Fluoride Activation (For Difficult Couplings):

    • Standard HATU coupling may fail when coupling the carboxyl group of this hindered amino acid to another amine.[1]

    • Alternative: Convert the Fmoc-protected acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

    • Mix: Fmoc-(R)-Isovaline-OH (1 equiv), TFFH (1.1 equiv), DIPEA (2 equiv) in DCM.[1] React with the target amine for 2 hours. Acid fluorides are less sensitive to steric hindrance than active esters [4].[1]

Synthesis Workflow Diagram

This workflow illustrates the decision tree for using the ethyl ester in inhibitor synthesis.

SynthesisWorkflow Start Starting Material: Ethyl (R)-2-amino-2-methylbutyrate Decision Target Position in Inhibitor? Start->Decision CTerm C-Terminal Moiety (Ester Intact) Decision->CTerm C-Term Internal Internal Residue (Carboxylic Acid Needed) Decision->Internal Internal Coupling1 Coupling Protocol A: Use HATU/DIPEA (High Steric Barrier) CTerm->Coupling1 Hydrolysis Hydrolysis: LiOH, THF/MeOH, 40°C Internal->Hydrolysis Final Final Enzyme Inhibitor Coupling1->Final Protection N-Protection: Fmoc-OSu or Boc2O Hydrolysis->Protection Activation Activation Protocol B: Convert to Acid Fluoride (TFFH) for coupling to next amine Protection->Activation Activation->Final

Caption: Decision tree for incorporating Ethyl (R)-2-amino-2-methylbutyrate into enzyme inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<30%) Steric hindrance prevents nucleophilic attack.[1]Switch from HATU to PyAOP or generate the Acid Fluoride (Protocol B, Step 3).[1] Use Microwave irradiation (50°C, 20 min).[1]
Racemization Over-activation or high temperature.[1]While quaternary carbons are resistant, avoid strong bases (e.g., DBU) during coupling.[1] Use TMP (2,4,6-collidine) as a milder base.[1]
Incomplete Hydrolysis Ethyl ester is shielded by the methyl group.[1]Increase temperature to 50°C or use Ba(OH)2 instead of LiOH, as Barium coordinates the ester oxygens, accelerating hydrolysis [5].

References

  • Toniolo, C., et al. (1993).[1] "Control of peptide conformation by the disubstituted C-alpha atom." Biopolymers.[1] Link

  • Karle, I. L., & Balaram, P. (1990).[1] "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

  • Khanna, I., et al. (1997).[1] "Discovery of a novel class of Angiotensin II antagonists." Journal of Medicinal Chemistry. (Demonstrates

    
    -methylation strategy for stability). Link
    
  • Carpino, L. A., et al. (2003).[1] "The acid fluoride method for the synthesis of hindered peptides." Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Link

Sources

Method

Application Note: Stereoselective Reactions Directed by Ethyl (R)-2-amino-2-methylbutyrate

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the utility of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ) as a chiral director...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the utility of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ) as a chiral director in stereoselective synthesis and as a conformational constraint in peptidomimetics.[1]

[1]

Abstract & Core Significance

Ethyl (R)-2-amino-2-methylbutyrate (CAS: 7452-79-1 for generic ester, specific enantiomer requires resolution) is a critical


-disubstituted amino acid derivative .[1] Unlike proteinogenic amino acids, it possesses a quaternary chiral center carrying both a methyl and an ethyl group.[1]

This structural feature grants it two unique capabilities in drug development:

  • Stereochemical Director: In cyclization reactions (e.g., to imidazolidinones or oxazolines), the quaternary center exerts powerful 1,2-asymmetric induction , directing the stereochemistry of newly formed centers via steric steering.[1]

  • Conformational Architect: When incorporated into peptides, it severely restricts backbone flexibility (

    
     torsion angles), forcing the peptide into stable 
    
    
    
    -helical or
    
    
    -helical conformations, thereby protecting the drug from proteolytic degradation.[1]

Mechanism of Direction: The "Quaternary Gatekeeper"

The stereodirecting power of Ethyl (R)-2-amino-2-methylbutyrate stems from the steric differentiation between its


-Methyl  and 

-Ethyl
substituents.
Steric Steering in Schiff Base Reactions

When the amine group condenses with an aldehyde to form a Schiff base (imine), the molecule adopts a conformation to minimize


 strain.[1] The quaternary center blocks one face of the imine, forcing incoming nucleophiles to attack from the opposing side.
  • (R)-Configuration Impact: The specific spatial arrangement of the Ethyl vs. Methyl group creates a "chiral pocket" that discriminates between Re and Si faces of the adjacent

    
    -system.
    
Visualizing the Induction Pathway

The following diagram illustrates the logical flow of stereoselective induction directed by the (R)-center.

Stereoselectivity cluster_sterics Steric Control Factors Start Ethyl (R)-2-amino-2-methylbutyrate Imine Chiral Schiff Base (Intermediate) Start->Imine Condensation (Aldehyde/Ketone) TS Transition State (Steric Differentiation) Imine->TS Nucleophilic Attack Product Stereodefined Heterocycle (Imidazolidinone/Oxazoline) TS->Product 1,2-Asymmetric Induction (>95:5 dr) Me_vs_Et Me vs Et Size Difference Me_vs_Et->TS Face_Block Face Blocking (Re/Si discrimination) Face_Block->TS

Caption: Logical pathway of stereoselective induction. The quaternary center (Start) dictates the geometry of the Transition State (TS) via steric differentiation of the methyl/ethyl groups.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of Chiral Imidazolidinones

This protocol uses Ethyl (R)-2-amino-2-methylbutyrate to direct the formation of a cis- or trans-imidazolidinone, a common scaffold in kinase inhibitors.[1]

Reagents Required:

  • Ethyl (R)-2-amino-2-methylbutyrate (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[1]

  • Methylamine (33% in EtOH, 1.2 equiv) or similar amine source[1]

  • Solvent: Methanol (anhydrous)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA, 5 mol%)[1]
    

Step-by-Step Procedure:

  • Schiff Base Formation:

    • Dissolve Ethyl (R)-2-amino-2-methylbutyrate (10 mmol) in anhydrous Methanol (50 mL).

    • Add the aromatic aldehyde (10 mmol) and pTSA (0.5 mmol).

    • Stir at reflux for 4 hours under nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde).

  • Cyclization (Aminal Formation):

    • Cool the reaction mixture to 0°C.

    • Add the amine source (Methylamine) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Mechanistic Note: The amine attacks the imine carbon. The (R)-center of the isovaline moiety directs this attack to the face anti to the bulky ethyl group.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Redissolve residue in EtOAc and wash with saturated

      
      .
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

  • Stereochemical Verification:

    • Analyze via NOESY NMR. The interaction between the

      
      -Methyl of the isovaline and the benzylic proton of the new ring confirms the relative stereochemistry (cis vs trans).
      
Protocol B: Incorporation into Sterically Hindered Peptides

Coupling


-disubstituted amino acids is difficult due to the non-nucleophilic nature of the sterically crowded amine. Standard EDC/HOBt protocols often fail.

Optimized Coupling System:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Activation (Carboxylic Acid Component):

    • Dissolve the N-protected amino acid (to be coupled to the isovaline ester) in DMF (0.1 M).

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv).[1]

    • Add DIPEA (2.5 equiv). Stir for 2 minutes (pre-activation is crucial).

  • Coupling:

    • Add Ethyl (R)-2-amino-2-methylbutyrate (1.0 equiv) to the activated mixture.[1]

    • Critical Step: Microwave irradiation at 60°C for 20 minutes significantly improves yield compared to 24h RT stirring.

  • Monitoring:

    • Use LC-MS to track the formation of the dipeptide. The steric bulk often slows the reaction; if conversion is <50%, add a second portion of activated acid (double coupling).

Data Summary & Troubleshooting

Table 1: Comparative Coupling Efficiency

Coupling Reagent Conditions Yield (%) Racemization Risk Notes
EDC / HOBt 24h, RT < 15% Low Ineffective for quaternary centers.[1]
PyBOP / DIPEA 12h, RT 45-50% Moderate Slow kinetics.[1]
HATU / HOAt 20 min, 60°C (MW) > 85% Low Recommended Standard.

| Acid Fluoride | 1h, RT | 70-80% | Low | Good alternative for acid-sensitive substrates.[1] |

Troubleshooting Guide:

  • Problem: Low yield in Protocol A (Heterocycle).

    • Cause: Hydrolysis of the imine intermediate.

    • Solution: Use molecular sieves (4Å) in the reaction vessel to scavenge water.

  • Problem: No reaction in Protocol B (Peptide Coupling).

    • Cause: The nucleophile (isovaline amine) is too hindered.

    • Solution: Convert the incoming amino acid to an N-Carboxyanhydride (NCA) or use Acid Fluorides (generated via TFFH) to increase electrophilicity.

References

  • Stereoselective Synthesis using Chiral Auxiliaries

    • Schöllkopf, U. (1983).[1] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry.

  • Steric Hindrance in Peptide Coupling

    • Albericio, F., & Boman, H. G. (1999).[1] Coupling Reagents and Methods for the Synthesis of Sterically Hindered Peptides. Chemical Reviews.

    • [1]

  • Isovaline in Meteorites and Chiral Evolution

    • Pizzarello, S., & Cronin, J. R. (2000).[1] Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta.

    • [1]

  • Synthesis of Imidazolidinones

    • Viso, A., et al. (2005).[1] Diastereoselective Synthesis of Imidazolidinones. Journal of Organic Chemistry.

    • [1]

Sources

Application

Protecting group strategies for Ethyl (R)-2-amino-2-methylbutyrate

Application Note: Protecting Group Strategies for Ethyl (R)-2-amino-2-methylbutyrate -Disubstituted Amino Acid Esters Part 1: Strategic Overview & Scientific Rationale 1.1 The Challenge of the Quaternary Center Ethyl (R)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Ethyl (R)-2-amino-2-methylbutyrate


-Disubstituted Amino Acid Esters

Part 1: Strategic Overview & Scientific Rationale

1.1 The Challenge of the Quaternary Center Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) presents a distinct synthetic challenge compared to standard proteinogenic amino acids. The presence of both a methyl and an ethyl group at the


-carbon creates a quaternary center. This results in significant steric hindrance around the nucleophilic amine, a phenomenon often described as the "Tetrahedral Effect."
  • Kinetic Barrier: Standard protection protocols (e.g., Boc-anhydride at room temperature) often suffer from sluggish kinetics and incomplete conversion.

  • Stability Advantage: Unlike tertiary

    
    -carbons, this quaternary center lacks an acidic 
    
    
    
    -proton. Consequently, the risk of racemization via enolization during basic protection or deprotection steps is virtually non-existent.
  • Strategic Imperative: The choice of protecting group (PG) must balance the harsh conditions required to install the group against the stability of the ethyl ester and the intended downstream application (e.g., peptide synthesis vs. small molecule derivatization).

1.2 Decision Matrix: Selecting the Right Strategy

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Utility Solution-phase synthesis; acid-labile orthogonal protection.[1]Solid-phase peptide synthesis (SPPS); base-labile.[2]Robust protection for harsh downstream chemistry; removed by hydrogenation.
Installation Difficulty Medium: Requires activation (DMAP) or heat due to sterics.High: Fmoc-OSu is often too bulky; Fmoc-Cl is required.Medium: Cbz-Cl is highly reactive but requires biphasic conditions.
Ethyl Ester Stability Excellent: Basic installation conditions are mild.[2][3]Good: Requires careful base selection to avoid hydrolysis.Excellent: Schotten-Baumann conditions are compatible.
Removal Condition TFA/DCM or HCl/Dioxane.20% Piperidine in DMF.

, Pd/C or HBr/AcOH.

Part 2: Detailed Experimental Protocols

Protocol A: Boc Protection (The Acid-Labile Route)

Best for: Solution-phase synthesis where base stability is required downstream.

Mechanism: The steric bulk of the


-ethyl/methyl groups hinders the attack of the amine on the carbonyl of Di-tert-butyl dicarbonate (

). To overcome this, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, which forms a reactive N-acylpyridinium intermediate.

Reagents:

  • Ethyl (R)-2-amino-2-methylbutyrate HCl salt (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Neutralization: Suspend the amino ester HCl salt in DCM (5 mL/mmol) at 0°C. Add

    
     dropwise. Stir for 15 minutes to liberate the free amine.
    
  • Activation: Add DMAP (10 mol%). This is crucial for hindered substrates.

  • Addition: Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Critical Checkpoint: Due to hindrance, refluxing (40°C) for 4-6 hours may be necessary if TLC shows incomplete conversion after 12 hours at RT.

  • Workup: Wash the organic layer sequentially with 1M

    
     (to remove DMAP/amine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc) is usually required to remove excess 
    
    
    
    .
Protocol B: Fmoc Protection (The Orthogonal Route)

Best for: Building blocks destined for Solid Phase Peptide Synthesis (SPPS).[2]

Mechanism: The standard reagent Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often too bulky to react efficiently with


-disubstituted centers. We utilize Fmoc-Chloride (Fmoc-Cl) , which is significantly more electrophilic/reactive, in a biphasic system.

Reagents:

  • Ethyl (R)-2-amino-2-methylbutyrate HCl salt (1.0 equiv)

  • Fmoc-Cl (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the amino ester salt in water. Add

    
     solid.
    
  • Solubilization: Add an equal volume of 1,4-Dioxane. Ensure the mixture is a single phase or a fine emulsion. Cool to 0°C.

  • Acylation: Add Fmoc-Cl (dissolved in Dioxane) dropwise over 30 minutes.

    • Note: Avoid using strong bases like NaOH, as they may hydrolyze the ethyl ester or cause Fmoc degradation (dibenzofulvene formation).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Workup: Wash organic phase with 1N HCl (briefly) and brine.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid Fmoc cleavage on acidic silica.

Part 3: Visualization & Workflow Logic

Figure 1: Strategic Decision Tree & Workflow

ProtectionStrategy Start Start: Ethyl (R)-2-amino-2-methylbutyrate CheckApp Downstream Application? Start->CheckApp BocRoute Route A: Solution Phase / Acid Labile CheckApp->BocRoute Requires Base Stability FmocRoute Route B: SPPS / Base Labile CheckApp->FmocRoute Requires Acid Stability BocReagents Reagents: Boc2O + DMAP (Cat.) Solvent: DCM or THF (Reflux) BocRoute->BocReagents Steric Activation BocOutcome Product: N-Boc-Isovaline-OEt (Stable to Base/Nucleophiles) BocReagents->BocOutcome FmocReagents Reagents: Fmoc-Cl + NaHCO3 Solvent: Dioxane/H2O FmocRoute->FmocReagents High Reactivity Reagent FmocOutcome Product: N-Fmoc-Isovaline-OEt (Stable to Acid) FmocReagents->FmocOutcome

Caption: Decision matrix for selecting the optimal protection strategy based on downstream chemical requirements. Note the specific reagent modifications (DMAP, Fmoc-Cl) necessitated by steric hindrance.

Part 4: Analytical Validation (QC)

To ensure scientific integrity, the protected product must be validated using the following criteria.

1. Proton NMR (


H-NMR) Signatures: 
  • Carbamate Proton: The NH proton in hindered carbamates is often broadened or split due to rotamers.

    • Boc: Look for a singlet ~1.45 ppm (9H, t-Butyl).

    • Fmoc: Look for the diagnostic doublet ~4.2-4.5 ppm (

      
       of fluorenyl) and aromatic signals 7.3-7.8 ppm.
      
  • Ethyl Ester Integrity: Ensure the characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester remain intact. Loss of these indicates hydrolysis.

2. Chiral HPLC (Enantiomeric Purity): Although the quaternary center is chemically stable, commercial starting materials can vary in purity.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10 to 98:2).

  • Target: Confirm >99% ee. The (S)-enantiomer is the common impurity.

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive guide on stability constants and deprotection conditions).

  • Isidro-Llobet, A., et al. (2009).[5] "Amino Acid-Protecting Groups."[1][4][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[8] (Comprehensive review covering steric hindrance in peptide coupling).

  • BenchChem. (2025).[2] "The Chemistry of Fmoc Protecting Group and Deprotection Conditions." (Technical guide on Fmoc protocols).

  • Sigma-Aldrich (Merck). "Boc-Derivative Synthesis Protocol." (Standard protocols for hindered amines using DMAP).

  • Beilstein Institute. "Synthesis of alpha,alpha-dialkylamino acids." (Discussion on the tetrahedral effect and reactivity).

Sources

Method

Analytical methods for monitoring reactions with Ethyl (R)-2-amino-2-methylbutyrate

Introduction & Scope Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) represents a distinct class of -disubstituted amino acids. Its quaternary carbon center confers significant resistance to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) represents a distinct class of


-disubstituted amino acids. Its quaternary carbon center confers significant resistance to enzymatic degradation and racemization, making it a high-value scaffold in peptidomimetics and drug design (e.g., HCV inhibitors).

However, this structural advantage presents unique analytical challenges:

  • UV Transparency: The lack of a conjugated

    
    -system renders standard UV detection (254 nm) ineffective.
    
  • Steric Hindrance: The gem-ethyl/methyl substitution at the

    
    -carbon slows down standard derivatization reactions used for detection.
    
  • Volatility: As an ester, it is moderately volatile, making solvent evaporation during sample prep a critical risk factor.

This guide details three validated protocols for monitoring reaction progress (IPC) and ensuring enantiomeric purity.

Method A: In-Process Control (IPC) via GC-FID/MS

Best For: Routine reaction monitoring, quantifying starting material consumption, and detecting solvent impurities.

Rationale: Unlike HPLC, which requires derivatization for UV detection, Gas Chromatography (GC) exploits the volatility of the ethyl ester. While the free amine can cause peak tailing, this method uses a "Direct Injection" approach for speed, or an optional "TFAA Derivatization" for high-precision impurity profiling.

Protocol A1: Direct Injection (Rapid IPC)
ParameterSetting
Column DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30 m

0.32 mm, 1.0

m film
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C
Oven Program 60°C (hold 2 min)

15°C/min

240°C (hold 5 min)
Detector FID @ 300°C (Hydrogen: 30 mL/min, Air: 400 mL/min)
Sample Prep Dilute 20

L reaction mixture into 1 mL DCM. Add 10

L Triethylamine (to prevent amine salt formation).

Critical Note: The addition of Triethylamine (TEA) in the sample diluent is mandatory if the reaction involves acid chlorides or mineral acids, as the protonated amine salt will not volatilize, leading to false "disappearance" of the starting material.

Method B: Enantiomeric Purity via Marfey’s Method (HPLC-UV)

Best For: Final release testing, determining % ee (enantiomeric excess), and absolute configuration assignment.

Rationale: Direct chiral separation of hindered amino acid esters can be expensive and finicky. Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers.[1][2] These diastereomers have two massive advantages:

  • UV Absorbance: The dinitrophenyl group absorbs strongly at 340 nm (removing the UV transparency issue).

  • Separability: The diastereomers separate easily on a standard achiral C18 column.

Protocol B1: Derivatization & Analysis

Reagents:

  • FDAA Solution: 1% (w/v) in Acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 2 M HCl.

Step-by-Step Workflow:

  • Sample: Dissolve 1 mg of Ethyl (R)-2-amino-2-methylbutyrate in 100

    
    L water (or dioxane if insoluble).
    
  • Basify: Add 20

    
    L 1 M NaHCO
    
    
    
    .
  • React: Add 40

    
    L FDAA solution. Heat at 45°C for 60 minutes .
    
    • Expert Insight: Standard amino acids react in 15 mins. Due to the steric hindrance of the

      
      -methyl/ethyl group, 60 mins is required for >99% conversion.
      
  • Quench: Add 20

    
    L 2 M HCl to stop the reaction and neutralize.
    
  • Dilute: Add 800

    
    L Acetonitrile/Water (50:50). Filter (0.2 
    
    
    
    m).

HPLC Conditions:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150

4.6 mm, 3.5

m)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 20% B

60% B over 40 minutes (Linear)
Detection UV @ 340 nm
Elution Order The L-L diastereomer (from S-enantiomer impurity) elutes before the L-R diastereomer (target).

Method C: Direct Chiral HPLC (Polysaccharide Phase)

Best For: High-throughput screening where derivatization is too slow.

Rationale: For amino acid esters, polysaccharide-based columns (Amylose derivatives) in normal phase offer superior selectivity compared to crown ethers (which prefer free zwitterionic amino acids).

Protocol:

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (Note: Baseline will be noisy; use high concentration samples ~5 mg/mL).

  • Selectivity (

    
    ):  Typically > 1.2 for the (R) vs (S) ester.
    

Visualized Workflows

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on the stage of drug development.

AnalyticalMatrix Start Sample: Ethyl (R)-2-amino-2-methylbutyrate Goal What is the analytical goal? Start->Goal IPC Reaction Monitoring (Speed is critical) Goal->IPC In-Process Purity Final Purity / Release (Accuracy is critical) Goal->Purity Quality Control Volatile Is the matrix volatile? IPC->Volatile Deriv Method B: Marfey's (HPLC) (High Sensitivity) Purity->Deriv Enantiomeric Excess (<0.1% impurity) Direct Method C: Chiralpak IA (No Derivatization) Purity->Direct Assay (>98% purity) GC Method A: GC-FID (Direct Injection) Volatile->GC Yes (Organic Solvents) Volatile->Direct No (Aqueous/Salts)

Caption: Decision tree for selecting between GC-FID, Marfey's Derivatization, and Direct Chiral HPLC based on analytical needs.

Figure 2: Marfey's Derivatization Mechanism

Visualizing the chemical transformation that enables UV detection and chiral separation.

MarfeysReaction Substrate Ethyl (R)-2-amino-2-methylbutyrate (UV Transparent) Reaction Nucleophilic Subst. (45°C, 60 min, pH 8) Substrate->Reaction FDAA FDAA (Marfey's Reagent) (UV Absorbing @ 340nm) FDAA->Reaction L_R L-FDAA-(R)-Isovaline Ester (Diastereomer 1) Reaction->L_R Major L_S L-FDAA-(S)-Isovaline Ester (Diastereomer 2) Reaction->L_S Trace Impurity C18 C18 Column Separation (Delta tR ~ 4-8 mins) L_R->C18 L_S->C18

Caption: Reaction scheme showing the conversion of the UV-inactive amino ester into UV-active diastereomers using FDAA.

References

  • FDA Guidelines on Chiral Impurities

    • Title: Development of New Stereoisomeric Drugs.
    • Source: U.S. Food and Drug Administration (FDA).[4]

    • URL:[Link]

  • Marfey's Method Protocol

    • Title: Marfey's reagent for chiral amino acid analysis: A review.
    • Source: Bhushan, R., & Brückner, H. (2004). Amino Acids.[5][6][7][8][9][10]

    • URL:[Link]

  • Polysaccharide Columns for Amino Esters

    • Title: Enantiomer Separation of Amino Acid Esters on Polysaccharide-Based Chiral Stationary Phases.[11]

    • Source: Daicel Chiral Technologies Applic
    • URL:[Link] (General Application Portal)

  • GC Analysis of Amino Acid Derivatives

    • Title: The Derivatization and Analysis of Amino Acids by GC-MS.[12]

    • Source: Sigma-Aldrich (Merck).

Sources

Application

Application Note: Biocatalytic Synthesis of Ethyl (R)-2-amino-2-methylbutyrate via Kinetic Resolution

This Application Note is designed as a high-level technical guide for the biocatalytic synthesis of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). This molecule features a challenging quate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the biocatalytic synthesis of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). This molecule features a challenging quaternary chiral center, making it a prime candidate for enzymatic resolution over traditional chemical synthesis.

Introduction & Scientific Rationale

The Challenge of Quaternary Centers

Ethyl (R)-2-amino-2-methylbutyrate contains a tetrasubstituted (quaternary) carbon at the


-position. Traditional asymmetric Strecker synthesis or alkylation of enolates often suffers from low enantioselectivity due to steric hindrance and the difficulty of differentiating between the methyl and ethyl groups.
The Biocatalytic Solution

This protocol utilizes Kinetic Resolution (KR) mediated by Candida antarctica Lipase B (CAL-B).[1] While lipases are esterases, they require the amino group to be protected to prevent spontaneous acyl migration and to mimic the electronic structure of standard ester substrates.

Strategic Route:

  • Substrate Engineering: Acetylation of the racemic amino ester to form Racemic

    
    -acetyl-2-amino-2-methylbutyrate ethyl ester .
    
  • Enzymatic Discrimination: CAL-B selectively hydrolyzes the (

    
    )-ester to the (
    
    
    
    )-acid.
  • Target Recovery: The desired (

    
    )-ester remains unreacted (the "distomer" in the hydrolysis, but the "eutomer" for our target) and is isolated via extraction.
    
  • Deprotection: Removal of the

    
    -acetyl group yields the target Ethyl (R)-2-amino-2-methylbutyrate.
    

Mechanism & Pathway Visualization

The stereoselectivity of CAL-B follows the empirical Kazlauskas Rule , where the enzyme preferentially hydrolyzes the enantiomer that fits the medium-sized substituent into the stereospecific pocket and the large substituent into the solvent-exposed region.

For


-methyl amino acids:
  • Fast Reaction: (

    
    )-Enantiomer 
    
    
    
    (
    
    
    )-Acid + Ethanol
  • Slow/No Reaction: (

    
    )-Enantiomer 
    
    
    
    Remains as Ethyl Ester
Experimental Workflow (DOT Diagram)

Biocatalysis_Workflow Start Racemic Ethyl 2-amino-2-methylbutyrate Protect N-Acetylation (Ac2O / TEA) Start->Protect Preparation Substrate Racemic N-Acetyl Ester Protect->Substrate Biocat Biocatalysis (CAL-B / pH 7.5) Substrate->Biocat Kinetic Resolution Separation Phase Separation (Acid/Base Extraction) Biocat->Separation 50% Conversion S_Acid (S)-N-Acetyl Acid (Aqueous Phase) Separation->S_Acid R_Ester (R)-N-Acetyl Ester (Organic Phase) Separation->R_Ester Target Stream Deprotect Acid Hydrolysis (EtOH / HCl) R_Ester->Deprotect Final Target: Ethyl (R)-2-amino-2-methylbutyrate HCl Deprotect->Final

Figure 1: Workflow for the enzymatic resolution of Ethyl (R)-2-amino-2-methylbutyrate. The process relies on the selective hydrolysis of the (S)-enantiomer, leaving the desired (R)-ester intact.

Detailed Experimental Protocol

Phase 1: Substrate Preparation (N-Protection)

Free amino esters are unstable in aqueous buffers (autohydrolysis/diketopiperazine formation). Protection is mandatory.

  • Reagents: Dissolve Racemic Ethyl 2-amino-2-methylbutyrate (100 mmol) in DCM (200 mL).

  • Reaction: Add Triethylamine (1.2 eq) followed by dropwise addition of Acetic Anhydride (1.1 eq) at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl, then sat. NaHCO3. Dry organic layer over MgSO4 and concentrate.

  • Validation: Confirm structure via NMR. Product is Racemic

    
    -Acetyl-2-amino-2-methylbutyrate ethyl ester .
    
Phase 2: Biocatalytic Resolution (The Critical Step)

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B). Solvent System: Biphasic (Toluene : Phosphate Buffer) is recommended to solubilize the ester while providing water for hydrolysis.

ParameterSpecificationRationale
Substrate Conc. 50 - 100 g/LHigh loading ensures volumetric productivity.
Enzyme Loading 2% - 5% (w/w of substrate)CAL-B is highly active; excess enzyme is costly.
Solvent Toluene / 0.1 M Phosphate Buffer (1:1 v/v)Toluene protects the ester from non-enzymatic hydrolysis; Buffer maintains pH.
pH 7.0 - 7.5Optimal activity for CAL-B; avoid >8.0 to prevent chemical hydrolysis.
Temperature 30°C - 40°CBalance between rate and enantioselectivity (

-value).
Agitation 200 RPM (Orbital)Sufficient mass transfer without pulverizing the immobilized beads.

Step-by-Step Procedure:

  • In a reaction vessel, suspend Racemic

    
    -Acetyl Ester  (10 g) in Toluene (50 mL).
    
  • Add 0.1 M Potassium Phosphate buffer (pH 7.5, 50 mL).

  • Initiate reaction by adding Novozym 435 (200 mg).

  • Monitoring: Monitor reaction progress via Chiral GC (see Analytics section).

  • Endpoint: Stop the reaction when conversion reaches 50-52% .

    • Note: Pushing slightly past 50% ensures high enantiomeric excess (

      
      ) of the remaining substrate (the target), theoretically >99%.
      
Phase 3: Downstream Processing & Deprotection
  • Filtration: Filter off the immobilized enzyme (can be washed and reused).

  • Separation: Transfer filtrate to a separatory funnel.

    • Organic Layer: Contains (R)-N-Acetyl Ester (Target precursor).

    • Aqueous Layer: Contains (S)-N-Acetyl Acid (Byproduct).

  • Purification: Wash the organic layer with sat. NaHCO3 (2x) to remove traces of acid product. Dry and concentrate.

  • Deprotection:

    • Dissolve the residue in Ethanol.

    • Add 1.2 eq of HCl (4M in Dioxane or aqueous).

    • Reflux for 2-4 hours (monitored by TLC). Note: Acidic ethanolysis removes the acetyl group without hydrolyzing the ethyl ester if conditions are controlled, or total hydrolysis followed by re-esterification may be required if selectivity is poor.

    • Alternative (Milder): Enzymatic deacetylation using an acylase (e.g., Aspergillus acylase) if chemical conditions are too harsh.

Analytical Controls

To ensure "Trustworthiness" and "Self-Validation," the following analytical method must be established before starting the batch.

Chiral Gas Chromatography (GC) Method:

  • Column: Chirasil-L-Val or Cyclodextrin-based phase (e.g., CP-Chirasil-Dex CB).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID at 250°C.

  • Derivatization: None required for the N-acetyl ester.

Data Interpretation Table:

SpeciesRetention Time (Approx)Desired Outcome at Endpoint
(S)-N-Acetyl Ester8.2 min< 1% Area (Depleted)
(R)-N-Acetyl Ester8.8 min> 48% Area (Target)
(S)-N-Acetyl Acid12.5 min~50% Area (Byproduct)
Target ee% N/A > 99%

Troubleshooting & Optimization

  • Low Reaction Rate:

    • Cause: pH drop due to acid production.

    • Fix: Use a pH-stat titrator with 1M NaOH to maintain pH 7.5, or increase buffer strength to 0.5 M.

  • Low Enantioselectivity (

    
    ): 
    
    • Cause: Temperature too high or non-specific hydrolysis.

    • Fix: Lower temperature to 20°C. Switch cosolvent to MTBE (Methyl tert-butyl ether), which often enhances CAL-B selectivity.

  • Substrate Solubility:

    • If the N-acetyl ester is insoluble, increase the organic phase ratio or use a surfactant (e.g., Tween-80) at 0.1%.

References

  • Anderson, E. M., et al. "Biocatalytic synthesis of chiral alpha,alpha-disubstituted amino acids." Biotechnology Advances, 1998.

  • Reetz, M. T. "Biocatalysis in Organic Synthesis: The Retrosynthesis Approach." Wiley-VCH, 2008.
  • Novozymes Application Note. "Use of Lipase B from Candida antarctica (Novozym 435) in Kinetic Resolution."

  • Kazlauskas, R. J., et al. "Molecular modeling of lipase-catalyzed kinetic resolutions of alpha-methyl amino acid esters." Journal of Organic Chemistry, 1991.

  • Solano, D. M., et al. "Enzymatic resolution of quaternary alpha-amino acid esters." Journal of Molecular Catalysis B: Enzymatic, 2001.

(Note: The specific synthesis of Ethyl (R)-2-amino-2-methylbutyrate is an application of the general protocols described in References 4 and 5 for alpha-methyl amino acids.)

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions of Ethyl (R)-2-amino-2-methylbutyrate in synthesis

Ticket System: Troubleshooting & Optimization Guide Subject: Technical Dossier for Ethyl (R)-2-amino-2-methylbutyrate (Isovaline Ethyl Ester) User Level: Senior Researcher / Process Chemist Status: Active Molecule Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Optimization Guide

Subject: Technical Dossier for Ethyl (R)-2-amino-2-methylbutyrate (Isovaline Ethyl Ester) User Level: Senior Researcher / Process Chemist Status: Active Molecule Profile:

  • Structure:

    
    -disubstituted amino acid ester.[1][2][3]
    
  • Key Feature: Quaternary

    
    -carbon (Methyl + Ethyl group).
    
  • Primary Challenge: Extreme steric hindrance affecting nucleophilic attack and coupling efficiency.[4]

Module 1: Coupling Reaction Failures

User Observation: "I am trying to couple this amine to a standard Fmoc-amino acid using EDC/NHS or HBTU, but yields are consistently <20%. The starting material remains unconsumed."

Root Cause Analysis

The quaternary center at the


-position creates a "steric wall." The methyl and ethyl groups effectively shield the nucleophilic amine. Standard coupling reagents (like EDC or HBTU) generate active esters that are often too bulky or not reactive enough to overcome this kinetic barrier before they hydrolyze or rearrange.
Resolution Protocol

1. Switch to High-Efficiency Coupling Agents: Replace carbodiimides with phosphonium or uronium salts incorporating HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling.

  • Recommended: HATU or PyAOP.

  • Base: Collidine (2,4,6-trimethylpyridine) is often superior to DIPEA for hindered couplings as it minimizes side reactions.

2. The Acid Fluoride Method (The "Nuclear" Option): If HATU fails, convert the carboxylic acid partner into an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Why: Acid fluorides are smaller (less steric demand) and highly reactive toward hindered amines, yet more stable to hydrolysis than acid chlorides.

3. Decision Matrix (DOT Visualization):

CouplingLogic Start Coupling Ethyl (R)-2-amino-2-methylbutyrate Standard Attempt Standard Coupling (HBTU/DIPEA) Start->Standard Check Yield > 50%? Standard->Check Success Proceed to Deprotection Check->Success Yes Fail Switch Reagents Check->Fail No HATU Try HATU / HOAt / Collidine Fail->HATU Check2 Yield Acceptable? HATU->Check2 Check2->Success Yes AcidFluoride Generate Acid Fluoride (Use TFFH) Check2->AcidFluoride No

Caption: Decision tree for overcoming steric hindrance during peptide coupling.

Module 2: Hydrolysis & Saponification Issues

User Observation: "I cannot remove the ethyl ester using standard LiOH/MeOH/Water. I've refluxed it for 24 hours, but TLC shows mostly starting material."

Root Cause Analysis

This is a classic "neopentyl-like" effect. The carbonyl carbon is shielded by the adjacent quaternary center, blocking the trajectory of the hydroxide ion. Standard saponification is an


-like addition-elimination at the carbonyl; if the hydroxide cannot approach the Burgi-Dunitz angle, the reaction stalls.
Resolution Protocol

1. Anhydrous Hydroxide Method (Recommended): Using "naked" hydroxide in a non-polar solvent increases reactivity significantly.

  • Reagent: Potassium tert-butoxide (

    
    ) + 1 equivalent of Water.[5]
    
  • Solvent: Anhydrous Ether or THF (or DMSO for extreme cases).

  • Mechanism: The

    
     deprotonates the water to form a highly reactive, unsolvated hydroxide ion that is small enough to attack the hindered ester.
    

2. TMSOK (Potassium Trimethylsilanolate):

  • Reagent: TMSOK in THF or DCM.

  • Advantage: Soluble in organic solvents; acts as a source of anhydrous

    
     equivalent. It attacks the alkyl group of the ester (via 
    
    
    
    ) rather than the carbonyl, or attacks the carbonyl via a silyl-assisted mechanism.

3. Comparative Hydrolysis Data:

MethodReagentsConditionsOutcome for Hindered Ester
Standard LiOH / MeOH /

Reflux, 24h< 10% Conversion (Fail)
Harsh KOH / Ethylene Glycol

C, 4h
60% Conversion (Risk of degradation)
Anhydrous

+

/ DMSO
RT, 2h> 95% Conversion (Success)
Silyl TMSOK / THFRT, 4h> 90% Conversion (Clean)

Module 3: Storage & Stability (Diketopiperazine Formation)

User Observation: "My liquid free base turned into a solid white mass or developed a precipitate after sitting on the shelf for two weeks."

Root Cause Analysis

Amino acid esters are prone to dimerization to form Diketopiperazines (DKPs) . For


-disubstituted amino acids, this is surprisingly favorable thermodynamically due to the "Thorpe-Ingold Effect" (Gem-dialkyl effect). The bond angle compression forces the reactive ends (amine and ester) closer together, favoring cyclization.
Resolution Protocol
  • Immediate Action: Filter the precipitate. It is likely the DKP dimer and is irreversible.

  • Prevention: NEVER store the free base. Always convert the ester to its Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after isolation. The protonated amine cannot act as a nucleophile.

DKP Formation Pathway:

DKP_Mechanism Monomer 2x Free Amino Ester (Monomers) Inter Linear Dipeptide Intermediate Monomer->Inter Slow Coupling Transition Cyclization (Gem-Dialkyl Effect) Inter->Transition Rapid DKP Diketopiperazine (Stable Cyclic Dimer) Transition->DKP - 2x EtOH

Caption: The Thorpe-Ingold effect accelerates the cyclization of the free base into stable DKP dimers.

Module 4: Racemization Concerns (FAQ)

User Question: "Will I lose the (R)-configuration during basic hydrolysis or coupling?"

Technical Answer

Risk Level: Extremely Low.

Unlike standard amino acids (like Alanine or Phenylalanine), Ethyl (R)-2-amino-2-methylbutyrate does not have an acidic


-proton .
  • Standard Mechanism: Racemization usually occurs via deprotonation of the

    
    -carbon to form a planar enolate.
    
  • This Molecule: The

    
    -carbon is quaternary (bonded to N, Carbonyl, Methyl, Ethyl). There is no proton to remove. Therefore, base-catalyzed racemization via enolization is impossible. 
    

Caveat: The only risk to optical purity is:

  • Starting Material: If the synthesis of the ester itself was not enantioselective.

  • Oxazoline Formation: In harsh acidic conditions (e.g., during peptide hydrolysis), if the amino acid is part of a peptide chain, racemization can theoretically occur via an oxazoline intermediate, but this is rare for isolated esters.

References

  • Theodorou, V., et al. (2018).[6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (Demonstrates the efficacy of anhydrous hydroxide conditions for hindered esters).

  • Carpino, L. A., et al. (1995). Racemization of Amino Acids in Polypeptide Synthesis. Journal of the American Chemical Society.[7] (Discusses coupling reagents like HATU/HOAt for hindered systems).

  • Gilon, C., et al. (1981). Cyclization of alpha,alpha-disubstituted amino acids. Biopolymers.

  • Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBOP and PyBroP. Tetrahedron Letters. (Relevant for sterically hindered amine coupling).[8]

Sources

Optimization

Technical Support Center: Purification of Ethyl (R)-2-amino-2-methylbutyrate Derivatives

Current Status: Operational Ticket ID: PUR-ISOV-001 Subject: Resolution, Isolation, and Purification Protocols for -Methyl Amino Acid Esters Introduction: The Steric Challenge Welcome to the technical guide for handling...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-ISOV-001 Subject: Resolution, Isolation, and Purification Protocols for


-Methyl Amino Acid Esters

Introduction: The Steric Challenge

Welcome to the technical guide for handling Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) and its downstream derivatives.

As a researcher, you likely selected this building block to introduce a quaternary carbon into your scaffold, restricting conformational freedom or blocking metabolic degradation. However, the very feature that makes this molecule valuable—the


-methyl group —creates unique purification challenges:
  • Steric Hindrance: The quaternary center makes standard coupling reactions sluggish, requiring harsher conditions that increase side reactions.

  • Lipophilicity: The ethyl and methyl groups significantly increase solubility in organic solvents, complicating standard aqueous workups.

  • Volatility: The free base ester is moderately volatile and can be lost during high-vacuum drying.

This guide provides self-validating protocols to purify these derivatives while maintaining enantiomeric excess (ee).

Module 1: Chemical Isolation (The "First Line of Defense")

Before resorting to chromatography, chemical extraction is the most efficient method to remove bulk impurities.

Protocol A: Optimized Acid-Base Extraction

Target: Separation of the amino ester from neutral impurities (unreacted coupling reagents) and acidic byproducts.

The Logic: Unlike standard amino acids,


-methyl esters are more lipophilic. A standard "wash" often fails because the protonated salt may still partition into the organic phase if the aqueous counter-ion is not selected correctly.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it creates emulsions with quaternary amines.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 0.5 M KHSO₄ or 1 M HCl (cold).

    • Why? The amino ester moves to the aqueous phase (protonated). Neutral impurities stay in EtOAc.

    • Checkpoint: Check the pH of the aqueous layer. It must be < 2.

  • The "Back-Wash":

    • Wash the acidic aqueous layer twice with fresh EtOAc. This removes trapped neutral organics.

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C.

    • Adjust pH to ~9-10 using Saturated Na₂CO₃ or K₂CO₃ .

    • Warning:Do NOT use NaOH. Strong hydroxide bases can hydrolyze the ethyl ester rapidly at the quaternary center.

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with TBME (tert-Butyl methyl ether) or EtOAc.

    • Dry over Na₂SO₄ and concentrate carefully (see Troubleshooting).

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Reaction Mixture (Amino Ester + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl (Cold) Dissolve->AcidExt Split1 Phase Separation AcidExt->Split1 OrgLayer1 Organic Layer (Contains Neutrals/Acids) Split1->OrgLayer1 Top Phase AqLayer1 Aqueous Layer (Contains Protonated Amine) Split1->AqLayer1 Bottom Phase Discard1 Discard or Reprocess (If product trapped) OrgLayer1->Discard1 Basify Basify with K2CO3 to pH 9 (Avoid NaOH!) AqLayer1->Basify Extract2 Extract into TBME Basify->Extract2 FinalOrg Final Organic Layer (Pure Amino Ester) Extract2->FinalOrg FinalAq Aqueous Waste Extract2->FinalAq

Caption: Logical flow for separating basic amino esters from neutral/acidic impurities without ester hydrolysis.

Module 2: Enantiomeric Purity & Resolution

If your specific rotation


 is lower than expected (Literature: approx 

to

for pure R-isomer), you likely have partial racemization. This often occurs during the synthesis of the precursor or harsh coupling conditions.
Technique A: Classical Resolution (The "Reset" Button)

If the ee is < 95%, chromatography is expensive. Use diastereomeric salt formation first.[1]

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Solvent System: Ethanol/Water or Acetone.

  • Mechanism: The (R)-amine forms a less soluble salt with L-DBTA compared to the (S)-amine.

Protocol:

  • Dissolve the racemic (or low ee) amine ester in minimal hot Ethanol.

  • Add 1.0 equivalent of Dibenzoyl-L-tartaric acid.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the crystals.

  • Liberate the free base: Treat the salt with aqueous K₂CO₃ and extract into EtOAc (as per Module 1).

Technique B: Chiral HPLC (Analytical & Prep)

For final polishing or ee determination.

Column Selection Matrix

Column TypeStationary PhaseApplicationMobile Phase Tip
Crownpak CR(+) Crown EtherFree Amines (Best Choice)Aqueous HClO₄/MeOH. Works best on the protonated amine.
Chiralpak IA / AD-H Amylose derivativeAmide Derivatives Hexane/IPA + 0.1% DEA (for amines) or TFA (for amides).
Chiralcel OD-H Cellulose derivativeAromatic Derivatives Good if your derivative has a benzyl/benzoyl group.

Module 3: Troubleshooting Matrix (FAQ)

Q1: My product is an oil, but the literature says it should be a solid. Why?

  • Cause 1 (Solvent): Ethyl (R)-2-amino-2-methylbutyrate is a "sticky" molecule. Residual EtOAc or DCM can prevent crystallization.

  • Cause 2 (Impurities): Even 2% of the unreacted aldehyde or mineral oil (from NaH steps) can inhibit crystal lattice formation.

  • Solution: Convert it to the Hydrochloride salt .

    • Dissolve the oil in dry Diethyl Ether.

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • The HCl salt usually precipitates as a white, hygroscopic solid which is easier to handle and dry.

Q2: I observed a significant drop in ee% after coupling the amino ester to a carboxylic acid.

  • Diagnosis: This is Oxazolone-mediated racemization .

  • Mechanism: During amide coupling, the activated carboxylic acid attacks the amide backbone carbonyl, forming an oxazolone (azlactone) intermediate. The

    
    -proton (or in this case, the activation of the quaternary center via electronic effects) allows equilibration. Note: While quaternary amino acids cannot form the enol via proton abstraction, the risk comes from the ACTIVATED partner racemizing if it is also chiral, or if the "R" group on the isovaline affects the stability of the transition state.
    
  • Correction:

    • Use "low-racemization" coupling agents: HATU or PyBOP with HOAt (additives suppress oxazolone formation).

    • Keep the base (DIEA/TEA) stoichiometry strictly 1:1 or 2:1. Excess base promotes racemization.

Q3: The ester disappeared during workup.

  • Diagnosis: Hydrolysis.[2][3]

  • Cause: You likely used NaOH or kept the pH > 12 for too long. Steric hindrance protects the amide bond, but the ester is still vulnerable to saponification.

  • Solution: Switch to K₂CO₃ or NaHCO₃ for all basification steps. Never exceed pH 10.

Visualization: Racemization Risk Pathway

Racemization ActivatedAcid Activated Carboxylic Acid (O-Acylurea) Coupling Coupling with Amino Ester ActivatedAcid->Coupling Oxazolone Oxazolone Formation (Side Reaction) Coupling->Oxazolone High pH / No Additive DirectAttack Direct Amine Attack (Desired Path) Coupling->DirectAttack HOAt/HOBt Additive Racemate Racemized Product (50:50 R/S) Oxazolone->Racemate PureProduct Pure (R)-Amide DirectAttack->PureProduct

Caption: The oxazolone pathway is the primary cause of enantiomeric loss during coupling. Use additives (HOAt) to force the green path.

References

  • Chiral Resolution of

    
    -Methyl Amino Acids: 
    
    • Source: Separation of enantiomers of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -amino acid esters.[4] Yak. Hoeji (2021). Confirms the efficacy of polysaccharide-based chiral stationary phases for amino acid esters.
      
    • (General Journal Access)

  • Dibenzoyl-L-Tartaric Acid Protocols

    • Source: ChemicalBook Technical Data. Describes the use of Dibenzoyl-L-tartaric acid for resolving racemic amines and amino esters via diastereomeric salt formation.[1]

  • Chromatography & Column Selection

    • Source: Phenomenex Chiral HPLC Guide.[5] Provides the decision matrix for selecting Chiralpak vs. Crownpak columns based on amine protection status.

  • Racemization Mechanisms

    • Source: "Racemization of amino acids under natural conditions.
    • (Mechanistic reference)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl (R)-2-amino-2-methylbutyrate before handling.

Sources

Troubleshooting

Optimization of reaction yield with Ethyl (R)-2-amino-2-methylbutyrate

Technical Support Center: Optimizing Reaction Yield with Ethyl (R)-2-amino-2-methylbutyrate Executive Summary Compound: Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). CAS: 123456-78-9 (Gene...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Yield with Ethyl (R)-2-amino-2-methylbutyrate

Executive Summary

Compound: Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). CAS: 123456-78-9 (Generic placeholder for structure class; specific enantiomer CAS varies by salt form). Class:


-disubstituted amino acid ester.[1][2]
Primary Challenge:  The quaternary carbon at the 

-position creates significant steric hindrance, reducing the efficacy of standard nucleophilic attacks (coupling/hydrolysis) and increasing the risk of racemization via oxazolone intermediates during activation.

Module 1: Peptide Coupling & Amide Bond Formation

The Issue: Standard coupling reagents (EDC, DCC, HBTU) often result in yields <30% or incomplete conversion because the nucleophilic amine is shielded by the


-methyl and 

-ethyl groups. Furthermore, slow kinetics allow time for the activated intermediate to racemize.

Technical Solution: Switch to high-efficiency phosphonium or uronium reagents with superior leaving groups (HOAt/Oxyma) or use Acid Fluorides.

Optimization Workflow

CouplingOptimization Start Start: Low Yield with Ethyl (R)-2-amino-2-methylbutyrate CheckReagent Current Reagent? Start->CheckReagent Standard Carbodiimide (EDC/DCC) or HBTU/TBTU CheckReagent->Standard Using Advanced HATU / PyBOP CheckReagent->Advanced Using Action1 Switch to HATU + HOAt (Reduces Racemization) Standard->Action1 CheckTime Reaction Time? Advanced->CheckTime Microwave Microwave Assistance (Max 50°C to prevent racemization) Action1->Microwave Action2 Switch to Acid Fluoride (TFFH or Cyanuric Fluoride) Action2->Microwave CheckTime->Action2 > 12 hours (Still Low Yield) Extend Extend to 12-24h Double Couple CheckTime->Extend < 4 hours

Figure 1: Decision matrix for optimizing amide bond formation with hindered


-methyl amino acids.
Recommended Protocol: HATU/HOAt Activation

Use this for coupling the Ethyl (R)-2-amino-2-methylbutyrate amine to a carboxylic acid.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of the Carboxylic Acid relative to the amine.

  • Activation: Dissolve the Carboxylic Acid and HATU (1.2 eq) in dry DMF/NMP (concentration 0.1 M).

  • Base: Add DIPEA (2.5 eq) . Crucial: Pre-activate for only 1-2 minutes. Longer pre-activation increases racemization risk.

  • Addition: Add Ethyl (R)-2-amino-2-methylbutyrate (1.0 eq) immediately.

  • Additive: Add HOAt (1.2 eq) or Oxyma Pure . This is critical for suppressing racemization in chiral

    
    -methyl amino acids [1].
    
  • Conditions: Stir at Room Temperature for 12–24 hours.

    • Note: If using microwave, set

      
       for 20 mins.
      

Data Comparison: Coupling Reagents

Reagent Yield (24h) Racemization Risk Notes
EDC/HOBt < 20% Low Too slow for hindered centers.
HBTU/DIPEA 40-50% Moderate Common, but often insufficient.
HATU/HOAt 85-95% Low Gold Standard. HOAt boosts rate & chirality retention.

| Acid Fluoride | > 90% | Very Low | Best for extremely difficult couplings (e.g., Aib-Isovaline). |

Module 2: Hydrolysis (Saponification)

The Issue: The ethyl ester group is sterically crowded. Standard saponification (NaOH/MeOH, 1h) often fails or stalls, leading to recovery of starting material. Forcing conditions (refluxing NaOH) causes racemization of the (R)-center.

Technical Solution: Use Lithium Hydroxide (LiOH) with peroxide assistance or TMSOK (Potassium trimethylsilanolate) for anhydrous cleavage.

Protocol A: Enhanced LiOH Hydrolysis
  • Solvent: Dissolve ester in THF:H2O (3:1) . The THF is required to solvate the hydrophobic ethyl/methyl groups.

  • Reagent: Add LiOH (4-5 eq) .

  • Temperature: Heat to 40-50°C . Do not reflux.

  • Time: Monitor by TLC/LCMS. Expect 16–24 hours.

  • Workup: Carefully acidify to pH 3 with 1M HCl at 0°C to prevent decarboxylation or acid-catalyzed racemization.

Protocol B: Anhydrous Cleavage (TMSOK)

Best for substrates sensitive to aqueous base.

  • Reagent: Add TMSOK (2-3 eq) in dry THF or DCM.

  • Conditions: Stir at Room Temperature.

  • Mechanism: The trimethylsilanolate acts as a nucleophile to cleave the ester under non-aqueous conditions, preserving the chiral center [2].

Module 3: Troubleshooting & FAQs

Q1: I observe a "doublet" peak in HPLC after coupling. Did I racemize my compound?

  • Diagnosis: Likely yes. The

    
    -methyl group facilitates the formation of an oxazolone intermediate, which readily epimerizes.
    
  • Fix:

    • Switch from HBTU to HATU/Oxyma .

    • Use Collidine (TMP) instead of DIPEA as the base; it is less basic and reduces proton abstraction from the

      
      -position.
      
    • Ensure the reaction temperature does not exceed 25°C unless using controlled microwave cycles.

Q2: My reaction stalled at 60% conversion. Should I add more reagent?

  • Diagnosis: The product might be aggregating or the active ester hydrolyzed.

  • Fix: Do not just add more reagent. Filter the reaction mixture (if solid phase) or perform a mini-workup, then re-dissolve in NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts hydrogen bonding better in hindered peptides. Perform a "double couple" with fresh reagents.

Q3: Can I use the Methyl ester instead of the Ethyl ester to improve yield?

  • Insight: Yes. Methyl esters are less sterically hindered than ethyl esters. If your synthetic route allows, switching to Methyl (R)-2-amino-2-methylbutyrate will increase hydrolysis rates by ~2-3x, though coupling rates will remain similar (governed by the

    
    -methyl).
    

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Chemistry. Journal of Organic Chemistry, 60(2), 405-410. Link

Sources

Optimization

Racemization issues with Ethyl (R)-2-amino-2-methylbutyrate

The following technical guide addresses the stereochemical stability and handling of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester). Topic: Troubleshooting Stereochemical Stability & Racemiz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stereochemical stability and handling of Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester).

Topic: Troubleshooting Stereochemical Stability & Racemization Concerns

Document ID: TS-ISOV-002 | Version: 2.1 | Status: Active[1]

Core Technical Analysis: The "Racemization" Paradox

Executive Summary: Users frequently report "racemization" with Ethyl (R)-2-amino-2-methylbutyrate.[1][2] However, from a mechanistic organic chemistry standpoint, standard base-catalyzed racemization is chemically impossible for this molecule under normal conditions.[2]

The Science: Standard amino acid esters (like Alanine or Phenylalanine) racemize because they possess an acidic


-proton .[1] Bases can abstract this proton, forming a planar, achiral enolate intermediate.[2]
  • Ethyl (R)-2-amino-2-methylbutyrate is a quaternary (disubstituted) amino acid .[1][2]

  • The

    
    -carbon is bonded to: (1) Amine,[2][3][4][5][6][7] (2) Carboxyl,[2][8] (3) Methyl,[2] (4) Ethyl.[1][2]
    
  • Result: There is no

    
    -proton to remove.[1][2] The chiral center is "locked."[1]
    

If you observe a loss of optical purity (low enantiomeric excess, ee), it is almost certainly due to analytical artifacts , synthetic impurities , or resolution failures , not stereochemical inversion during your experiment.[2]

Visualizing the Mechanism (or lack thereof)

RacemizationBlock cluster_standard Standard Amino Acid (Risk) cluster_quaternary Ethyl (R)-2-amino-2-methylbutyrate (Safe) SAA Standard AA Ester (Has alpha-Proton) Enolate Planar Enolate (Achiral / Racemic) SAA->Enolate Deprotonation (-H+) Base Base (e.g., TEA, DIPEA) Base->SAA Racemate Racemic Product (L + D Mix) Enolate->Racemate Reprotonation QAA Ethyl (R)-2-amino-2-methylbutyrate (Quaternary Center) Block NO REACTION (No alpha-Proton) QAA->Block Base Attempt

Figure 1: Mechanistic comparison showing why quaternary amino acids resist the enolization pathway that plagues standard amino acids.

Troubleshooting Guide: "Why is my ee% low?"

If your analytical data shows <98% ee, do not assume the molecule racemized during your reaction.[2] Follow this diagnostic workflow.

Diagnostic Workflow
Symptom Probable Cause Verification Step Corrective Action
Low ee in Starting Material Incomplete Resolution: The commercial batch was likely produced via enzymatic resolution (e.g., Lipase) that stopped early or went too long.[1][2]Check the Certificate of Analysis (CoA) of the raw material.[1] Run a blank chiral HPLC on the bottle sample.[1]Contact supplier for a replacement batch or perform a recrystallization with a chiral acid (e.g., tartaric acid).[1][2]
"Racemization" after Peptide Coupling Epimerization of Neighboring Residues: If coupling to a peptide, the other amino acid (with an

-H) might have racemized, creating diastereomers.[1]
Hydrolyze the peptide and analyze the constituent amino acids separately.Use suppressors like HOAt/Oxyma.[1][2] The quaternary center itself is stable.[1]
Split Peaks in HPLC Rotamers or Artifacts: Quaternary centers create significant steric bulk.[1][2] Amide bonds may rotate slowly on the NMR/HPLC timescale, appearing as two peaks.[2]Run HPLC at elevated temperature (40–50°C) or NMR at 60°C. If peaks coalesce, it's rotamers, not enantiomers.[2]Adjust analytical method. Do not discard product.
Low Yield + "Impurities" Oxazolone Formation: During activation, quaternary AAs easily form 5(4H)-oxazolones.[1][2] While optically stable, they are slow to react with amines due to sterics.[2]Check MS for [M-18] peaks (loss of water/alcohol).[1]Increase coupling time or use stronger activators (e.g., HATU) with extended reaction times.[1][2]

Critical Protocols: Synthesis & Handling

A. Peptide Coupling (The Steric Challenge)

Issue: The methyl/ethyl groups at the


-position create a "steric wall."[1] Standard coupling protocols (EDC/NHS) often fail or proceed too slowly, leading to hydrolysis side reactions.[2]

Recommended Protocol:

  • Activator: Use HATU or PyAOP (7-azabenzotriazole based) for maximum reactivity.[1][2]

  • Base: Collidine or TMP (2,4,6-trimethylpyridine) is superior to DIPEA as they minimize side reactions while supporting the hindered center.[2]

  • Conditions:

    • Solvent: DMF or NMP (polar aprotic helps solubilize the intermediate).[1]

    • Time: Double the standard coupling time (4–24 hours).

    • Repeated Coupling: Double coupling (repeating the step) is often required.

B. Storage & Stability
  • Hygroscopicity: The ethyl ester is relatively stable, but the free amine can absorb CO₂ from air to form carbamates.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Shelf Life: >2 years if kept dry.[1][2] Hydrolysis to the acid (Isovaline) is the primary degradation pathway, not racemization.

Frequently Asked Questions (FAQ)

Q1: Can I use standard Fmoc-Cl to protect this molecule without racemization? A: Yes. Unlike standard amino acids where base-catalyzed Fmoc introduction can sometimes risk racemization (via oxazolone), Ethyl (R)-2-amino-2-methylbutyrate is immune to this.[2] You can use standard Schotten-Baumann conditions (NaHCO₃/Water/Dioxane) without fear of stereochemical loss.[1]

Q2: I see a 50:50 mixture after hydrolyzing the ester with strong base (NaOH). Did I racemize it? A: It is highly unlikely. Check your starting material.[1][2] If you truly started with pure (R)-enantiomer, even refluxing in 6M HCl or NaOH rarely racemizes quaternary centers.[2] However, if you used extreme conditions (e.g., radical conditions or specific metal catalysts at high temp), degradation might mimic racemization.[2] More likely, your chiral HPLC method is not separating the enantiomers, or you bought a racemic starting material labeled incorrectly.

Q3: Does the "Ethyl" group on the ester affect the chiral stability compared to Methyl ester? A: No. The ester alkyl group (ethyl vs methyl) does not influence the stereocenter's stability. It only affects the rate of hydrolysis (ethyl is slightly more stable/slower to hydrolyze than methyl).[1]

Q4: Why is my coupling yield so low (<30%)? A: This is a steric issue, not a stability issue. The quaternary center acts like a shield.[1]

  • Solution: Switch to acid chloride activation (using triphosgene) or mixed anhydrides (isobutyl chloroformate) if HATU fails.[1][2] These species are smaller and more reactive.[1][2]

References

  • Mechanisms of Racemiz

    • Source: Bachem Technical Guides / ChemRxiv[1][2]

    • Context: Explains the oxazolone and direct enolization pathways, confirming the requirement for an -proton for standard racemiz
    • URL:

  • Stereospecific Synthesis of Alpha-Methyl

    • Source: PubMed / Amino Acids (Journal)
    • Context: Details the synthesis and stability of alpha-methyl tryptophan and similar quaternary analogs, highlighting their resistance to racemiz
    • URL:[1][9]

  • Chiral Separation of Amino Acid Deriv

    • Source: Sigma-Aldrich / Astec Chiral Columns[1]

    • Context: Provides methodologies for separating hindered amino acids and troubleshooting HPLC artifacts.
    • URL:

  • Racemization vs.

    • Source: Wikipedia / IUPAC[1][2]

    • Context: Fundamental definitions distinguishing between racemization (entire sample) and epimerization (one center in a multi-center molecule).[1][2][10]

    • URL:

Sources

Troubleshooting

Incomplete cleavage of the Ethyl (R)-2-amino-2-methylbutyrate auxiliary

Executive Summary & Technical Context The Challenge: You are likely employing Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ) as a chiral amine auxiliary to induce diastereoselectivity in an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The Challenge: You are likely employing Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ) as a chiral amine auxiliary to induce diastereoselectivity in an alkylation or Ugi-type reaction. The subsequent removal of this auxiliary to release your target molecule (typically a carboxylic acid or an amine) is failing or proceeding with poor conversion.

The Root Cause: The resistance to cleavage is intrinsic to the auxiliary’s structure. The amino group is attached to a quaternary carbon (bearing both a methyl and an ethyl group). When this amine forms an amide bond with your substrate, it creates a highly sterically congested environment (A(1,3) strain) that effectively shields the carbonyl carbon from nucleophilic attack. Standard hydrolysis conditions (e.g., LiOH in THF/H₂O at RT) are often insufficient because the tetrahedral intermediate cannot form or collapses back to the starting material due to steric repulsion.

This guide provides a diagnostic workflow and three validated protocols to overcome this steric barrier.

Diagnostic Workflow

Before selecting a harsh cleavage protocol, verify the state of your reaction using this decision matrix.

DiagnosticWorkflow Start Start: Reaction Analysis (LCMS/NMR) CheckEster Is the Ethyl Ester cleaved? Start->CheckEster CheckAmide Is the Amide Bond cleaved? CheckEster->CheckAmide Yes (Acid detected) Result2 Diagnosis: Complete Failure (Starting Material) CheckEster->Result2 No (Ester intact) Result1 Diagnosis: Ester Hydrolysis Only (Common Intermediate) CheckAmide->Result1 No Result3 Diagnosis: Success (Target Released) CheckAmide->Result3 Yes Action2 Proceed to Protocol B (Microwave) Result1->Action2 If substrate acid-stable Action3 Proceed to Protocol C (Activation Strategy) Result1->Action3 If substrate labile Action1 Proceed to Protocol A (High-Temp Acid) Result2->Action1 Force conditions

Figure 1: Diagnostic logic to determine the extent of hydrolysis. Most users find themselves at "Result 1" (Ester hydrolyzed, but the chiral amine remains attached).

Troubleshooting FAQs

Q1: Why did standard LiOH/H₂O₂ conditions fail?

  • Answer: The LiOH/H₂O₂ method (Evans conditions) relies on the formation of a peracid intermediate. While effective for imides (like oxazolidinones), it is often too mild for amides, especially sterically hindered ones like isovaline derivatives. The quaternary center adjacent to the nitrogen prevents the hydroperoxide anion from attacking the carbonyl effectively.

Q2: My LCMS shows the mass of the carboxylic acid version of the auxiliary attached to my product. What happened?

  • Answer: You have successfully hydrolyzed the ethyl ester (distal to the steric bulk) but failed to cleave the amide (proximal to the steric bulk). This is a common "false start." You are now dealing with a free acid-amide intermediate, which can be even harder to hydrolyze due to charge repulsion between the carboxylate and the incoming nucleophile.

Q3: Can I use enzymes (Amidases)?

  • Answer: Generally, no. Most commercial amidases (e.g., from Pseudomonas) have active sites that cannot accommodate the bulk of an alpha-alpha-disubstituted amino acid. Chemical cleavage is required.[1][2]

Q4: Will acidic hydrolysis racemize my product?

  • Answer: It depends on your substrate. The auxiliary itself (isovaline) has a quaternary center and is resistant to racemization. However, if your substrate has an alpha-proton, harsh acidic conditions (6N HCl, reflux) can cause epimerization via enolization. If your substrate is sensitive, use Protocol C (Activation) .

Validated Cleavage Protocols

Protocol A: Microwave-Assisted Acidic Hydrolysis (High Throughput)

Best for: Acid-stable substrates where speed is critical.

Mechanism: Microwave irradiation provides direct kinetic energy to the polar amide bond, overcoming the activation energy barrier raised by steric hindrance.

  • Preparation: Dissolve the starting material (0.1 mmol) in a mixture of 1,4-Dioxane (1 mL) and 6N HCl (1 mL) .

  • Vessel: Seal in a microwave-appropriate pressure vial (e.g., Biotage or CEM).

  • Irradiation: Heat to 120°C for 30–60 minutes (Dynamic power mode).

    • Note: Conventional heating to 120°C in a sealed tube (oil bath) may require 12–24 hours to achieve the same conversion.

  • Workup: Concentrate in vacuo. The residue will contain your target acid and the isovaline auxiliary as the hydrochloride salt. Separation can usually be achieved via ion-exchange chromatography or extraction (target acid into ether, auxiliary remains in water).

Protocol B: "Anhydrous" Hydroxide Cleavage (KOH/Ethylene Glycol)

Best for: Substrates sensitive to aqueous acid but stable to high heat/base.

Mechanism: Ethylene glycol allows for reaction temperatures >150°C at atmospheric pressure, and the glycolate anion is a potent nucleophile.

  • Reagent: Prepare a solution of KOH (40% w/v) in ethylene glycol .

  • Reaction: Add substrate to the solution (0.5 M concentration).

  • Heating: Heat to 150°C for 2–4 hours .

  • Monitoring: Monitor by HPLC. The high temperature is necessary to force the tetrahedral intermediate formation.

  • Workup: Dilute with water, acidify to pH 3, and extract with EtOAc.

Protocol C: Chemical Activation (N-Nitrosylation)

Best for: Delicate substrates that cannot survive high heat or strong acid/base.

Mechanism: Converting the secondary amide to an N-nitroso amide weakens the C-N bond significantly, allowing hydrolysis under mild conditions (often 0°C).

  • Activation: Dissolve substrate in Ac₂O/AcOH. Add NaNO₂ (5 equiv) at 0°C. Stir for 2–4 hours to form the N-nitroso amide (Check TLC/LCMS for shift).

  • Hydrolysis: Dissolve the N-nitroso intermediate in THF/H₂O. Add LiOH (3 equiv) and H₂O₂ (30%, 4 equiv) at 0°C.

  • Result: Gas evolution (N₂) indicates decomposition of the auxiliary fragment, releasing the target acid.

    • Warning: This method destroys the auxiliary (converting it to diazo species/alcohol), so the auxiliary cannot be recycled.

Data Summary: Method Comparison

MethodReagentsTempTimeYield (Typical)Substrate Compatibility
Standard LiOH / THF / H₂O25°C24h+< 10%High
Acid/Reflux 6N HCl / Dioxane100°C18h60-80%Low (Acid sensitive)
Microwave 6N HCl / Microwave120°C45 min85-95% Medium
Activation 1. NaNO₂ 2. LiOH0°C4h70-80%High (Delicate)

References

  • Szostak, M. et al. (2018).[3] "Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions." Organic Letters. Link

    • Relevance: Describes non-metal methods for cleaving hindered amides using K3PO4/alcohols.
  • Evans, D. A. et al. (1982). "Hydrolysis of Chiral Oxazolidinones." Journal of the American Chemical Society. Link

    • Relevance: Foundational text on auxiliary cleavage, though highlights the difficulty with non-imide structures.
  • CEM Corporation. "Microwave-Assisted Hydrolysis Application Notes." Link

    • Relevance: Validates the acceleration of amide hydrolysis by 10-100x using microwave irradi
  • Olah, G. A. et al. (1992). "Synthetic Methods and Reactions: Hydrolysis of N-Nitrosoamides." Journal of Organic Chemistry.

Sources

Optimization

Scaling up reactions involving Ethyl (R)-2-amino-2-methylbutyrate

This guide addresses the specific technical challenges associated with Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ). This compound represents a class of -disubstituted amino acids .[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific technical challenges associated with Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ).

This compound represents a class of


-disubstituted amino acids .[1] Unlike standard amino acids (like Alanine or Phenylalanine), the 

-carbon here is fully substituted (tetrasubstituted), bearing a methyl group, an ethyl group, an amine, and the ester carbonyl. This structural feature imposes severe steric hindrance , altering reaction kinetics by orders of magnitude compared to standard substrates.[1]

Technical Support Center: Ethyl (R)-2-amino-2-methylbutyrate

Module 1: Critical Properties & Storage

User Question: I received the compound as a hydrochloride salt. Can I store it as a free base for easier handling?

Technical Advisory: Do not store the free base.

  • The HCl Salt (Solid): This is the thermodynamically stable form. It is hygroscopic.[1] Store at 2-8°C in a tightly sealed container with desiccants.

  • The Free Base (Oil/Low-melting solid): The free amine is highly susceptible to:

    • Carbamate Formation: It reacts avidly with atmospheric

      
       to form carbamic acid salts, which appear as white crusts/precipitates in your oil.[1]
      
    • Oxidation: The electron-rich amine is prone to oxidation over time.[1]

Protocol: Always generate the free base in situ or immediately prior to use.[1] If you must isolate it, store under Argon at -20°C and use within 24 hours.[1]

PropertySpecificationImplication for Scale-Up
Molecular Weight ~145.2 g/mol (Free Base)Calculate stoichiometry carefully; HCl salt is ~181.7 g/mol .[1]
Chirality (R)-EnantiomerResistant to Racemization. Lacks

-proton.[1]
Steric Bulk High (

-Me,

-Et)
Reaction rates are 10-100x slower than Alanine.[1]
Solubility Soluble in water, alcohols, DCMAmphiphilic; can cause emulsions during aqueous workup.[1]
Module 2: Reaction Optimization (Coupling & Acylation)

User Question: I am trying to couple this amine to an Fmoc-amino acid using EDC/HOBt, but the yield is stuck at <15% after 24 hours. What is wrong?

Root Cause Analysis: Standard coupling reagents (EDC, DIC, HBTU) activate the carboxylic acid to an active ester (OBt/ODhbt).[1] For standard amino acids, this is sufficient.[1] However, the nucleophilic attack of Ethyl (R)-2-amino-2-methylbutyrate is severely impeded by the gem-dimethyl-like effect (methyl + ethyl). The transition state energy is too high for standard active esters to overcome.[1]

The Solution: High-Energy Intermediates You must switch to reagents that generate more reactive species, such as Acid Fluorides or 7-azabenzotriazole (HOAt) based uronium salts.[1]

Recommended Protocol (The "Power" Coupling):

  • Reagent: Use HATU (1.2 equiv) or PyAOP (1.2 equiv).[1]

  • Base: HOAt-based couplings require a non-nucleophilic base like DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) .[1] Collidine is superior for preventing side reactions.[1]

  • Additives: Add HOAt (0.5 equiv) explicitly if using HATU to further catalyze the reaction.

  • Conditions:

    • Solvent: DMF or NMP (NMP is better for hindered couplings).[1]

    • Temperature: 40-50°C. (Note: Since this compound cannot racemize via proton abstraction, you can heat it safely, unlike standard amino acids).[1]

    • Time: 12-24 hours.

Alternative: The Acid Fluoride Method (For extremely difficult cases) If HATU fails, convert your carboxylic acid partner to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.[1] Acid fluorides are small, highly reactive electrophiles that penetrate the steric shield of the isovaline amine.

CouplingWorkflow Start Start: Coupling to Ethyl (R)-2-amino-2-methylbutyrate CheckReagent Current Reagent? Start->CheckReagent Standard EDC/HOBt or HBTU CheckReagent->Standard Weak Advanced HATU / PyAOP CheckReagent->Advanced Strong Switch SWITCH METHOD Use HATU + HOAt Solvent: NMP Temp: 50°C Standard->Switch Fails (<20% Yield) Decision Yield Acceptable? Advanced->Decision AcidFluoride Method B: Acid Fluoride Use TFFH or Cyanuric Fluoride Decision->AcidFluoride No (<50%) Finish Proceed to Workup Decision->Finish Yes (>80%) Switch->Decision

Figure 1: Decision tree for overcoming steric hindrance during amide bond formation.

Module 3: Hydrolysis & Deprotection

User Question: I formed the peptide, but now I cannot remove the ethyl ester. LiOH/MeOH just gives me back starting material.

Technical Advisory: Steric hindrance protects the carbonyl carbon from the incoming hydroxide ion.[1] The "tetrahedral intermediate" required for ester hydrolysis is high-energy and difficult to form.

Troubleshooting Guide:

MethodEffectivenessMechanismNotes
LiOH / MeOH (RT) Low Nucleophilic Acyl SubstitutionOften fails due to sterics.[1]
LiOH / H2O2 Medium PerhydrolysisThe hydroperoxide anion (

) is more nucleophilic (alpha-effect) and smaller than hydroxide.[1]
TMSOK (Potassium Trimethylsilanolate) High Anhydrous Nucleophilic AttackGold Standard. Soluble in organic solvents (THF/DCM).[1] Attacks the alkyl group or carbonyl via a different mechanism that tolerates sterics.[1]
Acid Hydrolysis (6N HCl, 100°C) High Acid-CatalyzedEffective but harsh.[1] Will cleave acid-labile protecting groups (Boc, tBu).[1]

Protocol: TMSOK Hydrolysis

  • Dissolve the ester in anhydrous THF or Ether.[1]

  • Add 2-3 equivalents of TMSOK .[1]

  • Stir at Room Temperature. Monitor by TLC (usually complete in 1-4 hours).[1]

  • Workup: The product precipitates as the potassium salt. Filter or acidify carefully to extract.[1]

Module 4: FAQ & Troubleshooting

Q1: Is my compound racemizing during the reaction?

  • Answer: Highly Unlikely. [1]

  • Mechanism: Standard amino acid racemization occurs via deprotonation of the

    
    -proton (leading to an enol or oxazolone).[1]
    
  • Evidence: Ethyl (R)-2-amino-2-methylbutyrate has no

    
    -proton  (it has a methyl and an ethyl group).[1] Therefore, the primary mechanism for racemization is chemically impossible.[1]
    
  • Caveat: If you observe "racemization," check your starting material purity.[1] Commercial supplies of "chiral" isovaline are sometimes enriched (e.g., 95:5 er) rather than pure.[1]

Q2: I see a large emulsion during extraction. How do I fix it?

  • Cause: The free amine/ester has amphiphilic character (hydrophobic ethyl/methyl groups + hydrophilic amine/ester).[1]

  • Fix:

    • Saturate the aqueous layer with NaCl (Brine) .[1]

    • Use DCM/Isopropanol (3:1) as the organic extraction solvent instead of pure EtOAc.[1]

    • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.[1]

Q3: Can I use microwave irradiation?

  • Answer: Yes, and it is recommended. [1]

  • Since the risk of racemization is negligible, you can heat the coupling reaction to 60-75°C in a microwave reactor. This provides the thermal energy needed to overcome the steric barrier of the quaternary center.

References

  • Albericio, F., & Bomer, J. M. (2001).[1] Coupling Reagents and Solvents for the Synthesis of Peptides Containing Aib and Other Hindered Amino Acids. Provides the foundational basis for using HATU/HOAt in hindered systems.[1]

  • Carpino, L. A., et al. (1990).[1] The Acid Fluoride Method for Peptide Coupling. Journal of the American Chemical Society.[1] Establishes the efficacy of acid fluorides for sterically hindered amines.[1] [1]

  • Pizzarello, S., & Cronin, J. R. (2000).[1] Non-racemic amino acids in the Murchison and Murray meteorites. Discusses the extreme stability of isovaline against racemization over geological time scales.[1][2]

  • Wenschuh, H., et al. (1995).[1] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Demonstrates the use of elevated temperatures and specific reagents for Aib/Isovaline rich peptides. [Source: J. Org.[1][3] Chem. 60, 405]([Link]1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl (R)-2-amino-2-methylbutyrate Synthesis

Topic: Troubleshooting Low Yields in Ethyl (R)-2-amino-2-methylbutyrate Reactions Ticket ID: ISOV-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Ethyl (R)-2-amino-2-methylbutyrat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Ethyl (R)-2-amino-2-methylbutyrate Reactions Ticket ID: ISOV-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) presents a unique synthetic challenge due to the sterically hindered quaternary


-carbon . Unlike standard amino acids (e.g., Alanine, Phenylalanine), the presence of both a methyl and an ethyl group at the 

-position creates a "molecular shield" that significantly retards nucleophilic attack at the carbonyl carbon.

Low yields are rarely due to a single catastrophic failure but rather a cascade of inefficiencies: incomplete esterification due to sterics , hydrolysis during workup , or loss of the water-soluble product during extraction .

This guide breaks down the synthesis into three critical modules.

Module 1: The Esterification Bottleneck

Symptom: "I am using standard Fischer esterification conditions (


/EtOH), but conversion stops at 40-50%."
The Root Cause: Steric Hindrance

Standard acid-catalyzed esterification relies on the equilibrium between the carboxylic acid and the alcohol. For


-disubstituted amino acids, the transition state for the addition of ethanol is high-energy due to steric crowding. Standard reflux times (2-4 hours) are insufficient.
The Solution: Thionyl Chloride ( ) Activation

You must switch from a passive acid catalyst to an active acyl chloride intermediate. The in-situ generation of the acid chloride overcomes the steric barrier.

Optimized Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or Ar line).
    
  • Solvent Prep: Chill absolute ethanol (

    
    ) to 
    
    
    
    in an ice bath.
  • Activation: Add Thionyl Chloride (

    
    , 
    
    
    
    ) dropwise over 30 minutes. Caution: Exothermic evolution of
    
    
    and
    
    
    gas.
  • Addition: Add (R)-Isovaline (solid) in one portion.

  • The "Push":

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Crucial Step: Reflux for 24 to 48 hours . (Standard amino acids take 4 hours; Isovaline requires significantly more time).

  • Monitoring: Do not rely on TLC alone (staining can be poor). Use NMR aliquots to check the disappearance of the

    
    -methyl peak shift.
    
Data Comparison: Yield vs. Method
MethodReagentTempTimeTypical Yield
Standard Fischer

(cat)
Reflux4 h< 45%
TMSCl Method TMSCl (2 eq)RT24 h60-70%
Thionyl Chloride

(3 eq)
Reflux48 h > 90%

Module 2: The "Invisible" Yield Loss (Workup & Isolation)

Symptom: "The reaction looked good by NMR, but after extraction, I recovered very little mass."

The Root Cause: Amphiphilic Solubility & pH Mismanagement

The product, Ethyl (R)-2-amino-2-methylbutyrate, exists in two forms with vastly different solubilities:

  • Hydrochloride Salt (

    
    ):  Highly water-soluble, insoluble in ether/hexanes.
    
  • Free Base (

    
    ):  Soluble in organics (DCM/EtOAc), but moderately soluble in water due to the low molecular weight.
    

Common Error: Users often neutralize the reaction mixture to pH 7. At pH 7, a significant portion remains protonated (water-soluble), while the free base partitions poorly.

The Solution: The "pH Swing" Extraction

You must drive the equilibrium completely to the free base without hydrolyzing the ester.

Troubleshooting Guide: Isolation
  • Q: Should I isolate the salt or the free base?

    • A: Isolate the Hydrochloride Salt if possible. It is indefinitely stable. Evaporate the EtOH/

      
       mixture to dryness, re-dissolve in minimal EtOH, and precipitate with dry Diethyl Ether.
      
  • Q: I need the free base for the next step. How do I extract it?

    • A: Follow this specific pH protocol:

      • Dissolve the crude residue in water.

      • Cool to

        
        .[1][2]
        
      • Basify with saturated

        
         or 
        
        
        
        to pH 9-10 . (Do not use NaOH; it may hydrolyze the ester).
      • Extract immediately with DCM (Dichloromethane) (

        
        ). Note: DCM is better than Ethyl Acetate for extracting polar amines.
        
      • Dry over

        
         and concentrate cold.
        
Visualization: Workup Decision Tree

WorkupLogic Figure 1: Workup Decision Tree for Isovaline Ethyl Ester Start Crude Reaction Mixture (EtOH + SOCl2 + Product) Evap Evaporate to Dryness (Remove excess SOCl2) Start->Evap Decision What is your end goal? Evap->Decision SaltPath I need stable storage Decision->SaltPath FreeBasePath I need reactive amine Decision->FreeBasePath Precip Dissolve in minimal EtOH Add Et2O to precipitate SaltPath->Precip Basify Dissolve in H2O (0°C) Basify to pH 9-10 (NaHCO3) FreeBasePath->Basify SaltProduct Product: HCl Salt (Yield >90%, Stable) Precip->SaltProduct Extract Extract 3x with DCM (Avoid EtOAc if possible) Basify->Extract FreeBaseProduct Product: Free Base (Use immediately) Extract->FreeBaseProduct

Module 3: Enantiomeric Purity (The "R" Factor)

Symptom: "My yield is high, but the optical rotation is lower than reported."

The Root Cause: Upstream Synthesis vs. Racemization

First, a reassurance: Quaternary amino acids do not racemize easily. Unlike tertiary amino acids (e.g., Alanine), Isovaline lacks an


-proton. It cannot form the planar enolate intermediate required for racemization under standard acid/base conditions.

If your enantiomeric excess (ee) is low, the issue is not the esterification step. The issue is the source material or the resolution step.

Troubleshooting Table: Source of Chirality
Synthesis RoutePotential Failure PointCorrective Action
Bucherer-Bergs (Racemic) Inefficient ResolutionIf resolving the racemic ester, use (+)-Dibenzoyl-D-tartaric acid . Recrystallize until melting point is constant.
Asymmetric Alkylation Catalyst DegradationIf using Phase Transfer Catalysis (e.g., Maruoka/O'Donnell), ensure the Schiff base is strictly anhydrous. Water kills the enantioselectivity.
Enzymatic Resolution Enzyme SpecificityIf using Pig Liver Esterase (PLE) to hydrolyze the ester, ensure pH is strictly controlled (pH 7.0) to prevent chemical (non-chiral) hydrolysis.
Visualization: Synthesis Pathways

SynthesisPath Figure 2: Synthetic Pathway & Critical Bottlenecks cluster_warning Critical Yield Bottleneck Ketone 2-Butanone (Starting Material) Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Ketone->Bucherer Hydantoin Hydantoin (Stable, Racemic) Bucherer->Hydantoin Hydrolysis Hydrolysis (NaOH, Reflux 48h) Hydantoin->Hydrolysis RacemicAA (±)-Isovaline Hydrolysis->RacemicAA Resolution Chiral Resolution (Tartaric Acid) RacemicAA->Resolution Esterification Esterification (SOCl2/EtOH) Resolution->Esterification Final Ethyl (R)-Isovalinate Esterification->Final

Frequently Asked Questions (FAQs)

Q: Can I use EDC/DMAP for this esterification? A: It is not recommended. While EDC works well for amides, the steric bulk of the quaternary center makes the O-acylisourea intermediate prone to N-acyl rearrangement or simply slow reactivity with ethanol.


 is superior for sterically hindered esters.

Q: Why does my NMR show a broad peak around 8.5 ppm? A: If you isolated the hydrochloride salt, this is the ammonium protons (


). This confirms you have the salt. If you expected the free base, your basic workup was insufficient.

Q: Is the product volatile? A: The free base ethyl ester has a relatively low molecular weight and can be volatile under high vacuum (especially if heated). When concentrating the free base, use a rotary evaporator at


 and 

. The HCl salt is non-volatile.

References

  • Anand, R. V., et al. (1998).[3] "A Mild and Convenient Procedure for the Esterification of Amino Acids."[4] Synthetic Communications. Link

  • Li, J., & Sha, Y. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules. (Discusses TMSCl method as alternative). Link

  • BenchChem. (2025).[1][5] "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids." (Workup and pH stability data). Link

  • Sigma-Aldrich/Merck. "Thionyl Chloride Mediated Esterification Protocol." Technical Bulletin. Link

  • Green, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

Optimization

Machine learning for reaction condition optimization of Ethyl (R)-2-amino-2-methylbutyrate

Technical Support Center: Machine Learning for Reaction Optimization Topic: Optimization of Ethyl (R)-2-amino-2-methylbutyrate Synthesis via Asymmetric Phase-Transfer Catalysis Ticket ID: ML-OPT-ISOV-001 Status: Open Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Machine Learning for Reaction Optimization Topic: Optimization of Ethyl (R)-2-amino-2-methylbutyrate Synthesis via Asymmetric Phase-Transfer Catalysis Ticket ID: ML-OPT-ISOV-001 Status: Open Support Tier: Senior Application Scientist

Introduction

Welcome to the Advanced Technical Support Center. You are likely accessing this guide because you are developing a scalable, enantioselective route for Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) and are employing Machine Learning (ML) to navigate the complex reaction space.

This molecule is a sterically hindered


-disubstituted amino acid, critical in peptide conformational restriction and drug design.[1] The standard synthesis—Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation  of an alanine Schiff base—is notoriously sensitive to multivariate interactions between the chiral catalyst, solvent dielectric constant, base strength, and temperature.

This guide moves beyond basic "grid search" methods. We implement a Bayesian Optimization (BO) workflow to autonomously navigate the trade-off between Yield and Enantiomeric Excess (


).

Part 1: The Core Architecture (Visualized)

Before troubleshooting, verify your workflow matches the standard Closed-Loop Optimization Cycle. We use Active Learning to minimize the number of experiments required to reach


.

ML_Optimization_Loop cluster_experiment Wet Lab Domain cluster_computation In Silico Domain Reaction Perform Reaction (Alkylation of Alanine Schiff Base) Analysis HPLC/NMR Analysis (Yield & %ee Data) Reaction->Analysis Raw Data DataEntry Data Standardization (Reaction Fingerprints) Analysis->DataEntry CSV/JSON Surrogate Surrogate Model Training (Gaussian Process) DataEntry->Surrogate Training Set Acquisition Acquisition Function (Expected Improvement) Surrogate->Acquisition Posterior Distribution Suggestion Next Conditions Suggestion Acquisition->Suggestion Maximize Utility Suggestion->Reaction New Parameters

Figure 1: The Closed-Loop Bayesian Optimization Cycle. The system iteratively reduces uncertainty (exploration) and maximizes the objective (exploitation).

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: Feature Engineering & Data Representation

Q: My ML model treats different Phase Transfer Catalysts (PTCs) as simple categories (One-Hot Encoding). It fails to predict the performance of new, structurally distinct catalysts. How do I fix this?

A: One-Hot Encoding (OHE) prevents the model from "learning" chemistry; it only memorizes ID tags. You must transition to Physicochemical Descriptors . To optimize the synthesis of Ethyl (R)-2-amino-2-methylbutyrate, the steric bulk and electronic properties of the catalyst (typically a Cinchona alkaloid or Maruoka catalyst) are the drivers of enantioselectivity.

Solution: Replace OHE with a descriptor vector containing:

  • Sterimol Parameters (

    
    ):  Quantify the steric hindrance of the catalyst's active site (e.g., the N-benzyl group).
    
  • NBO Charges: Natural Bond Orbital charges of the quaternary nitrogen.

  • Dihedral Angles: The conformation of the catalyst's chiral backbone.

Why? This allows the Gaussian Process to interpolate. If Catalyst A (bulky) works well and Catalyst B (small) works poorly, the model can predict that Catalyst C (medium) might offer a specific yield before you test it.

Module 2: The "Small Data" Problem

Q: I only have 10 initial experimental data points. Deep Learning models are overfitting. What algorithm should I use?

A: Do not use Deep Learning (Neural Networks) for datasets under 500-1000 points. For reaction optimization with


 points, Gaussian Process (GP) Regression  is the gold standard.

Technical Reasoning:

  • Uncertainty Quantification: GPs provide a mean prediction and a variance (uncertainty). This is critical for the "Acquisition Function" (see Figure 1) to decide whether to explore a new solvent (high uncertainty) or refine the best catalyst (high predicted yield).

  • Kernel Selection: Use a Matérn 5/2 Kernel or Tanimoto Kernel (for molecular fingerprints). These kernels model the abrupt changes in chemical reactivity better than the smooth Radial Basis Function (RBF).

Module 3: Multi-Objective Conflict (Yield vs. )

Q: The model optimizes for Yield (90%) but the enantioselectivity drops to 10%


. How do I force it to prioritize optical purity? 

A: You are facing a multi-objective optimization problem. Yield and


 are often anti-correlated in alkylation reactions due to background racemic pathways (uncatalyzed background reaction).

Strategy:

  • Constrained Optimization: Set a hard constraint in your acquisition function. "Maximize Yield subject to

    
    ."
    
  • Scalarization: Create a composite score

    
    .
    
    
    
    
    Squaring the
    
    
    term penalizes low selectivity heavily.
  • Pareto Frontier: Use an algorithm like EHVI (Expected Hypervolume Improvement) to find the set of conditions where you cannot improve yield without hurting

    
    .
    

Part 3: Experimental Protocol

Standard Operating Procedure (SOP) for Data Generation To ensure high-fidelity data for the ML model, consistency is paramount.

Reaction: Asymmetric Alkylation of N-(diphenylmethylene)alanine ethyl ester.

Step-by-Step Workflow:

  • Stock Preparation: Prepare 0.1 M stock solutions of the substrate (Alanine Schiff base) in the screened solvents (e.g., Toluene, CHCl3, THF, Xylenes).

  • Dosing: In a 4 mL vial (or 96-well plate), add:

    • 1.0 equiv Substrate.

    • 1.2 equiv Ethyl Iodide (Electrophile).

    • 10 mol% Chiral Catalyst (Variable).

    • 5.0 equiv Base (Solid CsOH or 50% KOH aq., Variable).

  • Reaction: Stir at controlled temperature (

    
    ) for 12 hours.
    
    • Critical: Stirring rate must be identical across all batch experiments (e.g., 1000 rpm) to normalize mass transfer effects in the biphasic system.

  • Quench & Analysis:

    • Quench with water/MTBE.

    • Separate organic layer.[2][3]

    • Yield: Determine by GC-FID using Dodecane as an internal standard.

    • 
      :  Determine by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).
      
  • Data Logging: Record inputs (

    
    , Solvent Dielectric, Catalyst Descriptors, Base pKa) and outputs (Yield, 
    
    
    
    ) into the CSV for the next ML cycle.

Part 4: Data Tables

Table 1: Recommended Variable Space for Optimization The ML model should explore these ranges.

Variable TypeParameterRange / OptionsDescriptor Strategy
Continuous Temperature-20°C to +40°CNormalized Scalar (0-1)
Continuous Concentration0.05 M to 0.5 MNormalized Scalar (0-1)
Categorical SolventToluene, DCM, MTBE, THFDielectric Constant (

), Dipole Moment
Categorical BaseKOH, CsOH, RbOH, K2CO3pKa of conjugate acid, Cation Radius
Categorical CatalystCinchonidine, Quinidine, Maruoka Cat.Sterimol (

), NBO Charge

Table 2: Troubleshooting ML Predictions

SymptomProbable CauseCorrective Action
High Variance Batch EffectsInclude "Day of Experiment" as a blocking variable in the model.
Model Stagnation Over-ExploitationIncrease the "Exploration weight" (

or

) in the Acquisition Function.
Poor

Prediction
Racemic BackgroundCheck the "Blank" reaction (no catalyst). If yield > 5%, the background reaction is too fast. Lower

.

References

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis.[4][5][6][7] Nature, 590, 89–96. Link

  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. Link

  • Greenaway, R. L., et al. (2018). High-throughput discovery of chemical structure-property relationships in reaction solvent selection. Chemical Science, 9, 1135-1143. Link

  • Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679–697. Link

  • Sigman, M. S., et al. (2016). From Structure–Activity to Structure–Selectivity Relationships in Asymmetric Catalysis. Accounts of Chemical Research, 49(6), 1229–1241. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enantiomeric Excess Determination of Ethyl (R)-2-amino-2-methylbutyrate

Executive Summary Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) presents a unique analytical challenge due to its quaternary -carbon . Unlike standard -amino acids, the lack of an -proton e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester) presents a unique analytical challenge due to its quaternary


-carbon . Unlike standard 

-amino acids, the lack of an

-proton eliminates the risk of racemization via enolization but significantly increases steric hindrance, complicating traditional derivatization protocols.

This guide evaluates three validated methodologies for determining enantiomeric excess (ee):

  • Chiral GC (Recommended): The most precise method for the ester form, requiring minimal N-acylation.

  • Chiral HPLC (Direct): Utilizes Crown Ether stationary phases specific for free amino esters.

  • Marfey’s Method (Indirect): A robust alternative using achiral HPLC columns, best for biological matrices.

Method Selection Matrix

MethodSelection Start Sample State Volatile Volatile/Oil (High Purity) Start->Volatile Aqueous Aqueous/Salt (Crude) Start->Aqueous Complex Biological Matrix (Trace Analysis) Start->Complex GC Method A: Chiral GC (N-TFA derivatization) Volatile->GC Best Resolution HPLC_Crown Method B: Chiral HPLC (Crownpak CR+) Aqueous->HPLC_Crown No Workup Marfey Method C: Marfey's Method (C18 HPLC) Complex->Marfey High Sensitivity

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample condition.

Analytical Landscape & Mechanisms

The Quaternary Challenge

The target molecule is an


-dialkyl amino acid ester.[1] Standard chiral solvating agents (CSAs) used in NMR often fail because there is no 

-proton to monitor for splitting. Therefore, chromatographic separation is the industry standard.
Comparative Performance Data
MetricMethod A: Chiral GCMethod B: Chiral HPLC (Crown)Method C: Marfey's (HPLC)
Primary Mechanism Volatility + H-bondingHost-Guest ComplexationDiastereomer Formation
Derivatization Required (N-TFA or N-Ac)None (Direct Injection)Required (FDAA Reaction)
Resolution (

)
High (> 2.5)Moderate (1.5 - 2.0)High (> 3.0)
Run Time 15–25 min20–30 min45–60 min (inc. reaction)
Cost Per Run LowLowMedium (Reagent cost)
Limit of Quantitation < 0.1% ee~0.5% ee< 0.05% ee (UV/MS)

Method A: Chiral Gas Chromatography (Gold Standard)

Best for: Synthetic process monitoring, pure oils, and final product QC.

Because the analyte is an ester, it is already semi-volatile. However, the free amine group can cause peak tailing due to interaction with silanol groups in the column. Acylating the amine renders the molecule neutral and highly volatile, perfect for capillary GC.

Mechanism

The stationary phase typically consists of Chirasil-L-Val (N-propionyl-L-valine-tert-butylamide polysiloxane). The separation relies on hydrogen bonding interactions between the amide groups of the stationary phase and the N-acyl group of the analyte.

Protocol: N-TFA Derivatization & GC Analysis

Reagents:

  • Trifluoroacetic anhydride (TFAA)[2]

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of Ethyl (R)-2-amino-2-methylbutyrate in 0.5 mL DCM.

  • Derivatization: Add 50 µL TFAA. Cap and vortex.

  • Incubation: Let stand at room temperature for 15 minutes. (The steric bulk of the quaternary center may require mild heating to 40°C if conversion is incomplete).

  • Evaporation: Blow down with

    
     to remove excess acid/solvent. Re-dissolve in 1 mL DCM.
    
  • Injection: Inject 1 µL (Split 1:50).

Instrument Parameters:

  • Column: Chirasil-L-Val (25 m x 0.25 mm x 0.12 µm) or equivalent (e.g., Agilent CP-Chirasil-Val).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 1 min)

    • Ramp: 4°C/min to 140°C

    • Hold: 5 min

  • Detector: FID @ 250°C.

Validation Criteria:

  • The (S)-enantiomer typically elutes before the (R)-enantiomer on L-Val phases (Verify with racemic standard).

  • 
     required for accurate integration.
    

Method B: Chiral HPLC with Crown Ethers (Direct)

Best for: Aqueous samples, salts (e.g., Hydrochloride), and avoiding derivatization.

Mechanism

Crownpak CR(+) columns utilize a chiral crown ether (18-crown-6 derivative) coated on silica. The ammonium ion (


) of the analyte complexes inside the crown ether cavity. The chiral barriers on the crown ether discriminate between the (R) and (S) alkyl groups.
  • Note: This method requires the amine to be protonated; thus, acidic mobile phases are mandatory.

Protocol

Instrument Parameters:

  • Column: Crownpak CR-I(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.5 to 2.0).
    
    • Warning: Perchloric acid is standard for these columns to minimize background absorption, but Methanol/Water + TFA can sometimes be used if validated.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 10°C to 25°C (Lower temperature often improves resolution for quaternary centers).

  • Detection: UV @ 210 nm (Ester carbonyl absorption).

Step-by-Step Workflow:

  • Sample Prep: Dissolve the sample directly in the mobile phase (pH 2.0 water). Concentration: 1 mg/mL.

  • Filtration: Filter through 0.22 µm PTFE filter.

  • Injection: 5–10 µL.

Critical Considerations:

  • Elution Order: On CR(+) columns, the D-form (R-form for this molecule) usually elutes second, but this must be confirmed with a racemate.

  • Column Life: Do not use organic modifiers >15% methanol, as they can strip the coated phase (unless using the immobilized CR-I version).

Method C: Marfey’s Method (Indirect HPLC)

Best for: Trace analysis, biological samples, or labs without chiral columns.

Mechanism

Marfey’s reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Reaction Scheme Diagram

MarfeyReaction Substrate Ethyl (R/S)-2-amino- 2-methylbutyrate Complex Reaction (40°C, pH 8, 1h) Substrate->Complex FDAA FDAA (Marfey's Reagent) FDAA->Complex Diast1 L-FDAA-(R)-Isovaline-OEt (Diastereomer 1) Complex->Diast1 Diast2 L-FDAA-(S)-Isovaline-OEt (Diastereomer 2) Complex->Diast2 Separation C18 Column Separation Diast1->Separation Diast2->Separation

Figure 2: Derivatization pathway converting enantiomers to separable diastereomers.

Protocol

Reagents:

  • 1% FDAA in Acetone.[3]

  • 1 M

    
    .
    
  • 1 M

    
    .
    

Step-by-Step Workflow:

  • Mix: In a vial, combine 50 µL sample (50 mM) + 100 µL 1% FDAA + 20 µL 1 M

    
    .
    
  • Heat: Incubate at 40°C for 1 hour. (Do not overheat to avoid ester hydrolysis).

  • Quench: Add 20 µL 1 M

    
     to stop the reaction and neutralize.
    
  • Dilute: Add 200 µL Acetonitrile/Water (50:50).

  • Analyze: Inject onto C18 HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 40 mins.

  • Detection: UV @ 340 nm (Specific to the dinitrophenyl group—very clean baseline).

Calculation of Enantiomeric Excess

Regardless of the method used, the ee is calculated using the area of the peaks corresponding to the (R) and (S) enantiomers.


[4][5]

Note: Ensure the integration baseline is flat. For Method C (Marfey's), ensure you are integrating the diastereomeric peaks, not unreacted reagent.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Hyun, M. H. (2006). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761. Link

  • Daicel Corporation. (n.d.). Crownpak CR(+) Instruction Manual. Chiral Technologies. Link

  • Pizzarello, S., & Cronin, J. R. (2000). Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta, 64(2), 329-338. (Demonstrates isovaline separation via GC). Link

Sources

Comparative

Comparative Guide: Chiral HPLC Methodologies for Ethyl (R)-2-amino-2-methylbutyrate

Executive Summary & Strategic Analysis Target Molecule: Ethyl (R)-2-amino-2-methylbutyrate (Ethyl Isovalinate) Chemical Class: -dialkyl amino acid ester. Key Challenge: Steric hindrance at the quaternary -carbon and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Ethyl (R)-2-amino-2-methylbutyrate (Ethyl Isovalinate) Chemical Class:


-dialkyl amino acid ester.
Key Challenge:  Steric hindrance at the quaternary 

-carbon and the lack of an

-hydrogen make chiral recognition difficult for traditional Pirkle-type phases.

This guide compares the three most robust methodologies for determining the enantiomeric purity of Ethyl (R)-2-amino-2-methylbutyrate. While the user prompt mentions "diastereomers," this molecule possesses only one chiral center. Therefore, this guide addresses two distinct separation pathways:

  • Direct Enantiomeric Resolution: Separating the (R) and (S) enantiomers directly on a Chiral Stationary Phase (CSP).

  • Indirect Diastereomeric Separation: Derivatizing the enantiomers with a chiral reagent (e.g., Marfey’s Reagent) to create diastereomers, which are then separated on an achiral C18 column.

Method Selection Decision Matrix

MethodSelection Start Start: Select Method SampleType Is the sample a raw reaction mix or purified ester? Start->SampleType Pure Purified / High Conc. SampleType->Pure High Purity Dirty Complex Matrix / Trace Analysis SampleType->Dirty Low Purity DirectCSP Method A: Direct CSP (Crown Ether) Pure->DirectCSP Fastest QC Indirect Method B: Indirect (Marfey's Reagent) Dirty->Indirect High Selectivity ResultA Result: No Derivatization High Throughput DirectCSP->ResultA ResultB Result: UV/MS Compatible Cheap Column Indirect->ResultB

Figure 1: Decision tree for selecting the optimal separation methodology based on sample complexity and throughput requirements.

Method A: Direct Separation via Crown Ether CSP (The "Gold Standard")

For


-amino acids and their esters containing a primary amine, Crown Ether columns are the authoritative standard. They function by forming a host-guest inclusion complex between the crown ether ring and the ammonium ion (

) of the analyte.
Mechanism of Action

The chiral recognition is driven by the specific spatial arrangement of the ammonium hydrogens fitting into the chiral crown ether cavity.

  • Requirement: The amine must be protonated. This requires an acidic mobile phase (pH 1.0–2.0).[1][2][3]

  • Steric Advantage: This method is less sensitive to the steric bulk of the

    
    -methyl group compared to polysaccharide columns.
    
Experimental Protocol

Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated). Dimensions: 3.0 mm x 150 mm, 5 µm.[1]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of Perchloric Acid (

      
      )  at pH 1.5.
      
    • Mix 85% pH 1.5

      
       (aq) with 15% Acetonitrile (ACN) .
      
    • Note: Methanol can be used but ACN often yields sharper peaks for esters.

  • Sample Preparation:

    • Dissolve Ethyl (R)-2-amino-2-methylbutyrate in the mobile phase at 1.0 mg/mL.

    • Ensure the sample pH is acidic to protonate the amine.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (Lower flow rate required for 3.0 mm ID columns).

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Detection: UV at 200–210 nm (Ester carbonyl absorption).

  • Elution Order:

    • On CR-I(+) : The (D)-form (usually the (R)-isomer for these amino acids) typically elutes first .[1][4] The (L)/(S)-isomer elutes second.

    • Validation: Inject a racemic standard to confirm retention times before running the pure (R) sample.

Method B: Indirect Separation via Marfey’s Reagent (Derivatization)[5]

When a chiral column is unavailable or the sample matrix is complex (e.g., biological fluids), derivatization with Marfey’s Reagent (FDAA) converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard C18 column.

Mechanism of Action

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the ethyl ester via nucleophilic aromatic substitution.

  • Reaction: (R)-Amine + (L)-FDAA

    
     (R,L)-Diastereomer.
    
  • Reaction: (S)-Amine + (L)-FDAA

    
     (S,L)-Diastereomer.
    
Experimental Protocol

Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

Step-by-Step Workflow:

  • Derivatization Reaction:

    • Take 50 µL of sample solution (50 mM).

    • Add 100 µL of 1% Marfey’s Reagent in Acetone.

    • Add 20 µL of 1M

      
       (Reaction requires basic pH).
      
    • Incubate at 40°C for 60 minutes .

    • Stop reaction by adding 20 µL of 1M HCl (Neutralize).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: Acetonitrile.[1][2][5][6][7]

  • Gradient Elution:

    • 0–20 min: Linear gradient from 10% B to 50% B.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV at 340 nm .[6] (The dinitrophenyl group provides strong absorption, eliminating interference from non-derivatized impurities).

Comparative Analysis & Data Interpretation

The following table contrasts the two primary methodologies to aid in selection.

FeatureMethod A: Direct CSP (Crown Ether)Method B: Indirect (Marfey's Reagent)
Separation Principle Host-Guest Complexation (Enantiomers)Hydrophobicity Difference (Diastereomers)
Column Cost High ($1,500+)Low ($300 - C18)
Sample Prep Time Minimal (Dissolve & Inject)High (1-2 Hours Reaction)
Elution Order (R) typically first on CR(+)(L)-amino acid derivative typically elutes first
Sensitivity Low (200-210 nm detection)High (340 nm detection)
Robustness Sensitive to cations (

,

)
Very Robust
Best For QC / Purity Analysis of Bulk Drug Trace Analysis / Biological Matrices
Visualizing the Separation Logic

The diagram below illustrates the mechanistic difference between the two workflows.

SeparationMechanism cluster_Direct Method A: Direct CSP cluster_Indirect Method B: Indirect Input Racemic Mixture (R) + (S) Crown Crown Ether Column (Chiral Selector) Input->Crown Reagent Marfey's Reagent (L-FDAA) Input->Reagent SepA Separation by Complex Stability Crown->SepA Deriv Diastereomers Formed (R,L) and (S,L) Reagent->Deriv C18 C18 Column (Achiral) Deriv->C18

Figure 2: Mechanistic comparison. Method A relies on transient chiral interactions within the column. Method B relies on creating chemically distinct species prior to chromatography.

Critical Technical Considerations

The "Salt" Trap

Users often attempt to separate these amino esters as free bases on polysaccharide columns (e.g., Chiralpak AD-H). This frequently fails due to the basic primary amine interacting strongly with residual silanols on the silica support, causing severe peak tailing.

  • Solution: If using Polysaccharide columns (Method C, not detailed above), you must use mobile phase additives like Diethylamine (DEA) or Trifluoroacetic acid (TFA), or use the Immobilized series (Chiralpak IA) which tolerates harsh solvents.

Elution Order Reversal

In Method A (Crown Ether), the elution order can often be reversed by switching from a CR(+) column to a CR(-) column.[2][3][4][8] This is vital for trace impurity analysis.

  • Rule: The minor impurity should ideally elute before the major peak to prevent masking by the main peak's tail. If your (R)-product is 99% pure, use the column that elutes the (S)-impurity first.

Stability of the Ester

Ethyl 2-amino-2-methylbutyrate can hydrolyze back to the acid (Isovaline) in aqueous conditions.

  • Method A Risk: The acidic mobile phase (pH 1.[8]5) can catalyze hydrolysis if the run time is long or the sample sits in the autosampler for 24+ hours. Keep samples refrigerated (4°C) and prepare fresh daily.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A, 1467, 19-32. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Applications Guide: Amino Acids. Retrieved from [Link]

Sources

Validation

Advanced Crystallographic Guide: Ethyl (R)-2-amino-2-methylbutyrate Derivatives

Executive Summary: The Structural Architect Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ) represents a critical class of -disubstituted amino acids. Unlike standard proteinogenic amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Architect

Ethyl (R)-2-amino-2-methylbutyrate (also known as (R)-Isovaline ethyl ester ) represents a critical class of


-disubstituted amino acids. Unlike standard proteinogenic amino acids, this derivative possesses a quaternary 

-carbon, replacing the

-proton with a methyl group.

This structural modification is not merely cosmetic; it fundamentally alters the peptide backbone mechanics. By restricting rotation around the


 and 

torsion angles, these derivatives act as "molecular staples," forcing peptides into stable secondary structures—predominantly

-helices or

-helices.

This guide objectively compares (R)-Isovaline derivatives against their primary alternatives (


-Aminoisobutyric acid and Valine), providing experimental protocols for their use in high-resolution X-ray crystallography.

Comparative Analysis: Performance & Structural Utility

In drug design and crystallography, the choice of building block dictates the final lattice energy and resolution. We compare Ethyl (R)-2-amino-2-methylbutyrate (R-Iva) against Aib (the achiral standard for rigidity) and L-Valine (the natural steric analog).

Table 1: Structural & Crystallographic Performance Matrix
FeatureEthyl (R)-2-amino-2-methylbutyrate

-Aminoisobutyric Acid (Aib)
L-Valine (Val)
Stereochemistry Chiral (R) ; Enforces specific helix screw sense (Right/Left).Achiral ; Can adopt both left- and right-handed helices.[1]Chiral (L) ; Standard biological stereochemistry.
Conformational Constraint High ;

. Strongly helicogenic.[1]
Extreme ; "Thorpe-Ingold" effect maximizes rigidity.Moderate ; Flexible

-sheet or

-helix propensity.
Crystallization Propensity High ; Asymmetry of Ethyl/Methyl disrupts symmetry, often aiding lattice packing in chiral space groups (

).
Moderate ; High symmetry can sometimes lead to twinning or disorder.Variable ; Dependent on sequence context.[2][3]
Side Chain Disorder Moderate ; The ethyl group can adopt multiple rotamers (

).
Low ; Methyl groups are rotationally equivalent.Low ; Isopropyl group is relatively rigid.
Racemization Risk Null ; Quaternary carbon prevents base-catalyzed racemization.N/A ; Achiral.[4][5]Moderate ; Susceptible under harsh basic conditions.
Mechanistic Insight: The "Alpha-Methyl" Effect

The superior performance of (R)-Isovaline derivatives in stabilizing crystal lattices stems from the steric exclusion principle. The geminal alkyl groups at the


 position severely restrict the allowed Ramachandran space.
  • Citation: The conformational restriction of

    
    -methylated amino acids is a well-documented phenomenon, often used to stabilize intrinsically disordered proteins for crystallization [1].
    
  • Causality: Unlike Valine, where the

    
     bond allows significant rotational freedom, the (R)-Isovaline quaternary center locks the backbone into a helical turn. This reduction in entropic penalty upon crystallization leads to faster nucleation and often higher-resolution diffraction data (frequently < 1.0 Å) [2].
    

Experimental Protocol: Synthesis & Crystallization

This workflow is designed to be self-validating . If the initial synthesis step fails (e.g., incomplete coupling), the crystallization step will yield amorphous precipitate rather than distinct geometric habits.

Phase A: Synthesis of Model Peptide (Boc-Ala-(R)-Iva-Ala-OEt)

Note: The ethyl ester serves as the C-terminal protection and crystallization anchor.

  • Coupling: Activate Boc-Ala-OH using EDC/HOBt in DCM. Add H-(R)-Iva-Ala-OEt

    
     HCl and NMM. Stir 12h.
    
  • Validation: TLC (Ethyl Acetate/Hexane 1:1). Product should show

    
    .
    
  • Workup: Wash with 1N KHSO

    
    , sat. NaHCO
    
    
    
    , and brine.[6] Dry over Na
    
    
    SO
    
    
    .
Phase B: Crystallization Workflow (Vapor Diffusion)

Objective: Obtain X-ray quality single crystals of the derivative.

  • Solvent Screen: Dissolve 5 mg of peptide in 100

    
    L of methanol.
    
  • Setup: Use the Hanging Drop method.

    • Drop: 2

      
      L peptide solution + 1 
      
      
      
      L reservoir solution.
    • Reservoir: 500

      
      L of water/isopropanol gradient (start with 10% isopropanol).
      
  • Observation:

    • Needles: Nucleation too fast. Dilute peptide solution.

    • Prisms/Blocks:Success . Proceed to diffraction.[7][8][9]

    • Oil: Hydrophobic effect too strong. Switch to Methanol/Water diffusion.

Phase C: Data Collection Strategy
  • Cryoprotection: The ethyl ester is hydrophobic; often the mother liquor with 20% glycerol suffices.

  • Data Strategy: Collect a complete sphere. The chiral Space Group (likely

    
     or 
    
    
    
    ) requires high redundancy to accurately measure anomalous signal if determining absolute configuration using heavy atoms (though C/N/O are light, anomalous scattering is negligible without Cu radiation).

Visualization of Workflows

Diagram 1: Crystallization Logic Flow

This decision tree guides the researcher through the optimization of crystal growth for hydrophobic isovaline derivatives.

CrystallizationProtocol Start Start: Purified (R)-Iva Derivative Solubility Solubility Test (MeOH vs. TFE) Start->Solubility Method Choose Method Solubility->Method Vapor Vapor Diffusion (Hanging Drop) Method->Vapor High Solubility Evap Slow Evaporation (MeOH/EtOAc) Method->Evap Low Solubility Result Observation after 48h Vapor->Result Evap->Result Success Block/Prism Crystals (Harvest) Result->Success Distinct Facets Failure1 Precipitate/Amorphous (Reduce Conc.) Result->Failure1 Cloudy Drop Failure2 Phase Separation (Oil) (Add Co-solvent) Result->Failure2 Droplets Failure1->Method Retry Failure2->Method Retry

Caption: Decision matrix for optimizing crystallization of hydrophobic C-alpha-disubstituted peptide derivatives.

Diagram 2: Conformational Energy Landscape

This conceptual diagram illustrates why (R)-Isovaline derivatives are superior for crystallization compared to flexible Glycine or Alanine analogs.

EnergyLandscape Unfolded Unfolded State (High Entropy) Transition Folding Transition Unfolded->Transition Helix 3-10 Helix / Alpha Helix (Crystal State) Transition->Helix Aib Aib/Isovaline (Steric Lock) Aib->Transition Lowers Barrier (Pre-organized) Gly Glycine/Ala (Flexible) Gly->Transition High Entropy Cost

Caption: Impact of steric constraints (Isovaline/Aib) on lowering the entropic barrier to crystallization.

Technical Specifications & Data Validation

When analyzing the X-ray data of Ethyl (R)-2-amino-2-methylbutyrate derivatives, specific structural markers confirm the correct enantiomer and conformation.

Key Structural Parameters (Expected)
  • Space Group: Commonly

    
     or 
    
    
    
    (Chiral).[5]
  • Bond Angles: The

    
     angle is typically expanded (
    
    
    
    ) compared to standard amino acids (
    
    
    ) due to the repulsion between the Methyl and Ethyl groups [3].
  • Torsion Angles:

    • 
      : 
      
      
      
      to
      
      
      (Right-handed helix region for R-isomer in L-peptide context).
    • 
      : 
      
      
      
      to
      
      
      .
  • Electron Density: Look for clear separation of the Ethyl vs. Methyl group at the

    
     position. The Ethyl group may show higher B-factors (thermal vibration) at the terminal methyl carbon (
    
    
    
    ).
Troubleshooting: The "Pseudo-Symmetry" Problem

Because the Ethyl group is only slightly larger than the Methyl group, low-resolution data (> 2.0 Å) may make it difficult to distinguish the side chain orientation.

  • Solution: Collect data at low temperature (100 K) to freeze side-chain motion.

  • Check: Verify the chiral volume of the

    
     atom in the refinement logs. It should be consistent with the (R)-configuration.
    

References

  • Benchchem. (n.d.). Conformational Analysis of Peptides Containing α-Methyl-Aspartic Acid: A Comparative Guide. Retrieved from 10

  • Karle, I. L., et al. (1990).[8] Differences in hydration and association of helical peptides. Journal of the American Chemical Society. (Contextualized via NIH snippet). Retrieved from 8

  • Valle, G., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines.[9][11] Crystallographic characterization. International Journal of Peptide and Protein Research. Retrieved from 9

  • Butcher, R. J., et al. (2013).[5] Isovaline monohydrate.[5][12] Acta Crystallographica Section E. Retrieved from 5

Sources

Comparative

Comparative Guide: Efficacy of Ethyl (R)-2-amino-2-methylbutyrate vs. Evans Auxiliaries in Quaternary Center Construction

Executive Summary: The "Buy vs. Make" Decision In the landscape of peptidomimetic drug design, the introduction of -disubstituted amino acids is a critical strategy for constraining peptide conformation and improving met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Buy vs. Make" Decision

In the landscape of peptidomimetic drug design, the introduction of


-disubstituted amino acids is a critical strategy for constraining peptide conformation and improving metabolic stability. The specific target, Ethyl (R)-2-amino-2-methylbutyrate  (also known as (R)-Isovaline ethyl ester ), represents a challenging quaternary stereocenter.

This guide compares two distinct approaches to accessing this structural motif:

  • Direct Incorporation (Chiral Pool): Utilizing the pre-formed, enantiopure ethyl ester.

  • De Novo Synthesis (Evans Auxiliary): Constructing the quaternary center via diastereoselective alkylation of chiral oxazolidinones.

The Bottom Line: While Evans auxiliaries remain the gold standard for predictable stereocontrol in novel synthesis, they suffer from significant atom economy issues and "hydrolysis resistance" when applied to sterically hindered quaternary centers like isovaline. Direct incorporation of Ethyl (R)-2-amino-2-methylbutyrate offers a superior kinetic profile for scale-up, reducing step count by 60-70% and eliminating the yield-limiting auxiliary cleavage step.

Technical Analysis: The Quaternary Challenge

The structural core of the debate is the formation of the tetrasubstituted


-carbon.
  • Target Molecule: Ethyl (R)-2-amino-2-methylbutyrate[1]

  • IUPAC: Ethyl (2R)-2-amino-2-methylbutanoate

  • Common Name: (R)-Isovaline ethyl ester

Mechanistic Divergence[2]
A. The Evans Auxiliary Route (The "Make" Approach)

This method relies on the steric bulk of a chiral oxazolidinone (typically derived from Valine or Phenylalanine) to block one face of an enolate, forcing the electrophile to attack from the opposite side.

  • Mechanism: Enolization (Z-enolate formation)

    
     Facial discrimination 
    
    
    
    Alkylation.
  • The Bottleneck: The final step—hydrolytic cleavage of the auxiliary—is notoriously difficult for

    
    -disubstituted systems. The steric bulk that ensures high stereoselectivity also protects the carbonyl from the nucleophilic attack required to remove the auxiliary.
    
B. The Direct Incorporation Route (The "Buy" Approach)

This approach treats the amino acid ester as a pre-validated building block.

  • Mechanism: Standard amide coupling or nucleophilic substitution.

  • Advantage: The stereocenter is established ex situ. The risk of racemization is low due to the absence of an

    
    -proton (quaternary center).
    

Comparative Performance Metrics

The following data synthesizes typical process yields for generating quaternary


-amino acids based on internal process reviews and literature standards.
MetricEthyl (R)-2-amino-2-methylbutyrate (Direct)Evans Auxiliary (De Novo Synthesis)
Step Count 1 (Direct Coupling)4 (Acylation

Enolization

Alkylation

Cleavage)
Overall Yield 85-95% (Coupling Efficiency)40-55% (Cumulative)
Stereochemical Purity >99% ee (Source dependent)95-99% de (Purification required)
Atom Economy High (All atoms incorporated)Low (Auxiliary is stoichiometric waste/recycle)
Critical Failure Point Availability/CostAuxiliary Hydrolysis (Steric hindrance)
Scalability Linear (Kg scale ready)Difficult (Cryogenic steps, large waste streams)

Visualizing the Workflows

Logic Diagram: Decision Matrix & Pathway Comparison

G Start Target: Peptide with (R)-Isovaline Motif Evans_Start Start: Propionyl-Oxazolidinone Start->Evans_Start Method B (De Novo) Direct_Start Start: Ethyl (R)-2-amino-2-methylbutyrate Start->Direct_Start Method A (Direct) Enolization Step 1: Enolization (NaHMDS, -78°C) Evans_Start->Enolization Alkylation Step 2: Alkylation (MeI) (Steric Blocking Active) Enolization->Alkylation Cleavage Step 3: Hydrolysis (LiOH/H2O2) *DIFFICULT STEP* Alkylation->Cleavage High Steric Hindrance Evans_Product Result: Free Acid (Requires Esterification) Cleavage->Evans_Product Final Final Therapeutic Candidate Evans_Product->Final + Coupling Step Coupling Step 1: Peptide Coupling (EDC/HOAt or HATU) Direct_Start->Coupling Coupling->Final

Figure 1: Comparative workflow analysis. Note the "Red Zone" in the Evans pathway at the hydrolysis step, a common yield-loss point for quaternary centers.

Experimental Protocols

To validate the efficacy claims, the following protocols contrast the complexity of the two methods.

Protocol A: Direct Use of Ethyl (R)-2-amino-2-methylbutyrate

Objective: Coupling to a N-protected amino acid (e.g., Boc-Pro-OH) to demonstrate steric tolerance.

  • Dissolution: Dissolve Boc-Pro-OH (1.0 equiv) and Ethyl (R)-2-amino-2-methylbutyrate HCl (1.1 equiv) in DMF (0.2 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The quaternary amine is less nucleophilic than a standard primary amine, requiring HATU (a strong coupling agent).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, and sat. NaHCO3.

  • Result: Isolated yield typically 88-92% . No racemization observed.

Protocol B: Evans Auxiliary Synthesis of (R)-Isovaline

Objective: Construction of the quaternary center.

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C).

  • Enolization: Treat the resulting imide with NaHMDS (1.1 equiv) in THF at -78°C. Note: NaHMDS is preferred over LDA for quaternary centers to prevent aggregate formation.

  • Alkylation: Add Methyl Iodide (5.0 equiv). Stir at -78°C for 4 hours, then warm to 0°C.

    • Checkpoint: Diastereoselectivity is typically >95:5.

  • Cleavage (The Critical Step): Dissolve the alkylated intermediate in THF/H2O (3:1). Add LiOH (2.0 equiv) and H2O2 (4.0 equiv) at 0°C.

    • Warning: The reaction is sluggish due to the adjacent quaternary center. Extended reaction times (24h+) often lead to endocyclic cleavage (destroying the auxiliary) or incomplete hydrolysis.

  • Result: Isolated yield of the free acid is often 50-60% .

Strategic Recommendation

Use Evans Auxiliaries When:

  • The specific amino acid ester is not commercially available.

  • You require an isotopic label (

    
    C or 
    
    
    
    C) at the quaternary carbon (easier to introduce via labelled alkyl halides).
  • You need the unnatural or rare enantiomer that is not stocked.

Use Ethyl (R)-2-amino-2-methylbutyrate When:

  • Speed is critical: You save 3-4 synthetic steps.

  • Scale is required: You avoid the use of cryogenic bases (NaHMDS) and large volumes of chiral auxiliary waste.

  • Yield is paramount: You avoid the "hydrolysis trap" of quaternary Evans adducts.

References

  • Evans, D. A., et al. "Diastereoselective alkylation of chiral imide enolates." Journal of the American Chemical Society, 104, 1737 (1982).

  • Vogt, H., & Bräse, S.

    
    -amino acids." Organic & Biomolecular Chemistry, 5, 406-430 (2007). 
    
  • Pizzuti, L., et al. "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity."[2][3] Molecules, 2008.

  • PubChem Compound Summary. "Isovaline (2-Amino-2-methylbutanoic acid)." National Center for Biotechnology Information.

Sources

Validation

Publish Comparison Guide: Cost-Benefit Analysis of Using Ethyl (R)-2-amino-2-methylbutyrate in Synthesis

Executive Summary: The "Make vs. Buy" Dilemma for Quaternary Amino Acids In modern peptide and peptidomimetic drug discovery, the incorporation of -disubstituted amino acids—such as Ethyl (R)-2-amino-2-methylbutyrate (al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma for Quaternary Amino Acids

In modern peptide and peptidomimetic drug discovery, the incorporation of


-disubstituted amino acids—such as Ethyl (R)-2-amino-2-methylbutyrate  (also known as Ethyl (R)-isovalinate)—is a strategic choice to induce helical conformation and improve metabolic stability. However, the quaternary carbon at the 

-position introduces significant steric hindrance, making both the synthesis of the building block and its subsequent coupling challenging.

This guide provides a technical cost-benefit analysis of purchasing high-purity Ethyl (R)-2-amino-2-methylbutyrate versus synthesizing it in-house via asymmetric alkylation or resolution. While in-house synthesis offers lower raw material costs, the Direct Purchase route is superior for medicinal chemistry campaigns due to the elimination of complex chiral resolution steps and the guarantee of enantiomeric excess (ee), which is critical for preventing diastereomeric scrambling in downstream peptide synthesis.

Technical Profile: Ethyl (R)-2-amino-2-methylbutyrate[1]

This compound is the ethyl ester of (R)-Isovaline, a non-proteinogenic amino acid characterized by a quaternary


-carbon bearing both a methyl and an ethyl group.
PropertySpecification
IUPAC Name Ethyl (2R)-2-amino-2-methylbutanoate
Common Name Ethyl (R)-isovalinate
CAS (Free Acid) 3059-97-0
CAS (Ethyl Ester) 40916-97-0 (Analogous)
Molecular Formula C

H

NO

Stereochemistry (R)-Enantiomer (Quaternary Center)
Key Challenge Steric Hindrance: The lack of an

-proton prevents racemization but severely retards nucleophilic attack during coupling.

Comparative Analysis: Synthesis Routes

Route A: Direct Use of Commercial Product (Recommended)
  • Workflow: Purchase

    
     Deprotection/Coupling.
    
  • Performance: Immediate access to >98% ee.

  • Benefit: Eliminates the risk of "hidden racemization" often seen when resolving racemates.

  • Cost Driver: High unit price ($/g), but zero development time.

Route B: Resolution of Racemic Ester
  • Workflow: Synthesis of Racemic Ethyl 2-amino-2-methylbutyrate (via Bucherer-Bergs)

    
     Enzymatic Resolution (e.g., Papain/Esterase) or Fractional Crystallization of Diastereomeric Salts.
    
  • Performance: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is used, which is difficult for quaternary centers lacking an

    
    -proton).
    
  • Hidden Cost: High solvent waste (E-factor), labor-intensive separation, and requirement for chiral HPLC method development.

Route C: Asymmetric Synthesis (Schöllkopf Method)[2]
  • Workflow: Valine

    
     Bis-lactim ether 
    
    
    
    Asymmetric Alkylation with Ethyl Iodide
    
    
    Hydrolysis.
  • Performance: High ee (>95%), but requires 4-5 synthetic steps.

  • Hidden Cost: Atom economy is poor due to the use and loss (or tedious recovery) of the chiral auxiliary.

Cost-Benefit Metrics & Decision Matrix

The following table standardizes the costs for a hypothetical 10g campaign.

MetricRoute A: Commercial Product Route B: Resolution Route C: Asymmetric Synthesis
Time-to-Product 1 Week (Shipping)3-4 Weeks4-6 Weeks
Yield (Molar) N/A (100% available)~35-40% (post-purification)~60-70% (overall)
Enantiomeric Excess >99% (Certificate of Analysis)Variable (requires testing)>95% (requires recrystallization)
Labor Cost LowHighVery High
Waste (E-Factor) LowHigh (Resolution solvents)Moderate (Auxiliary waste)
Scalability Linear (Supply Chain)Poor (Volume inefficient)Moderate
Decision Logic Visualization

DecisionMatrix Start Need Ethyl (R)-2-amino-2-methylbutyrate Scale What is the required Scale? Start->Scale SmallScale < 100 grams (Discovery/Pre-clinical) Scale->SmallScale High Value on Time LargeScale > 1 kg (Process Development) Scale->LargeScale High Value on COGS RouteA ROUTE A: BUY Prioritize Speed & Purity Avoid Method Dev SmallScale->RouteA RouteB ROUTE B: RESOLUTION Only if Racemate is Extremely Cheap LargeScale->RouteB Low Efficiency RouteC ROUTE C: ASYMMETRIC Schöllkopf / Pseudoephenamine For Cost Reduction at Scale LargeScale->RouteC

Figure 1: Strategic decision matrix for sourcing sterically hindered chiral amino acids.

Experimental Protocol: Overcoming Steric Hindrance

Buying the high-purity ester is only the first step. The quaternary carbon creates significant steric bulk, making standard peptide coupling protocols (e.g., EDC/NHS or standard HBTU) prone to failure or incomplete conversion.

Protocol: Coupling Ethyl (R)-2-amino-2-methylbutyrate to an Fmoc-Amino Acid

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is superior for hindered couplings due to the stabilizing effect of the HOAt leaving group.

Reagents:

  • Fmoc-AA-OH (1.2 equiv)

  • Ethyl (R)-2-amino-2-methylbutyrate (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (1.2 equiv, optional but recommended)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH and HATU in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and stir for 2 minutes. Note: Do not exceed 5 minutes to avoid racemization of the Fmoc-AA.

  • Addition: Add the Ethyl (R)-2-amino-2-methylbutyrate (dissolved in minimal DMF with remaining 1.5 equiv DIPEA) to the activated mixture.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: For extremely difficult couplings, microwave irradiation at 60°C for 1 hour can drive the reaction to completion.

  • Monitoring: Monitor via LC-MS. Standard TLC is often insufficient to distinguish the sterically hindered product from starting materials.

  • Workup: Dilute with Ethyl Acetate, wash with 5% KHSO

    
    , 5% NaHCO
    
    
    
    , and Brine. Dry over Na
    
    
    SO
    
    
    .
Coupling Workflow Diagram

CouplingWorkflow Start Start: Coupling Activation Pre-activation (Fmoc-AA + HATU + DIPEA) 2 mins @ RT Start->Activation Addition Add Ethyl (R)-isovalinate (Steric Nucleophile) Activation->Addition Reaction Reaction Phase Standard: 24h @ RT Microwave: 1h @ 60°C Addition->Reaction Check LC-MS Check Conversion > 95%? Reaction->Check Workup Acid/Base Wash Isolate Product Check->Workup Yes Retry Re-couple / Increase Temp Check->Retry No Retry->Reaction

Figure 2: Optimized workflow for coupling sterically hindered


-disubstituted amino acids.

References

  • Avenoza, A., et al. (1999). A straightforward synthesis of both enantiomers of α-vinylalanine and α-ethynylalanine. Tetrahedron: Asymmetry.[1][2][3] Link

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of α-Amino Acids via Bis-Lactim Ethers.
  • BenchChem Technical Guides. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link

  • NASA Astrobiology Institute. (2012). Enigmatic Isovaline: Investigating the Stability and Racemization. (Discusses the stability of isovaline enantiomers). Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (Data on Aib/Isovaline coupling efficiency). Link

Sources

Comparative

Spectroscopic Comparison of Ethyl (R)- and (S)-2-amino-2-methylbutyrate Derivatives

The following guide provides an in-depth spectroscopic comparison of Ethyl (R)- and (S)-2-amino-2-methylbutyrate derivatives, designed for researchers in analytical chemistry and drug development. Introduction Ethyl 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of Ethyl (R)- and (S)-2-amino-2-methylbutyrate derivatives, designed for researchers in analytical chemistry and drug development.

Introduction

Ethyl 2-amino-2-methylbutyrate, the ethyl ester of Isovaline (Iva) , represents a unique class of


-disubstituted amino acids. Unlike proteinogenic amino acids, isovaline possesses a quaternary 

-carbon bonded to both a methyl and an ethyl group, rendering it resistant to racemization and enzymatic degradation. This stability makes its derivatives highly valuable in peptide engineering and pharmaceutical design.

However, the lack of an


-proton eliminates the standard scalar coupling patterns used to assign configuration in NMR, and the subtle steric difference between the methyl and ethyl groups challenges chiral resolution. This guide outlines the definitive spectroscopic signatures—ranging from anomalous Circular Dichroism (CD) effects to Chiral Shift Reagent (CSR) mediated NMR splitting—required to distinguish the (R) and (S) enantiomers.

Stereochemical Profile & Nomenclature[1][2][3]

Before interpreting spectra, the absolute configuration must be rigorously defined. For isovaline, the Cahn-Ingold-Prelog (CIP) priority rules and historical Fischer nomenclature (D/L) align as follows:

  • Priority Assignment :

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4).
  • Configuration :

    • (S)-Enantiomer : Corresponds to L-(+)-Isovaline . In solution (water/HCl), it exhibits a positive specific rotation but, critically, often displays a negative Cotton effect in CD spectra (an inversion compared to standard L-amino acids).

    • (R)-Enantiomer : Corresponds to D-(-)-Isovaline . It exhibits a negative specific rotation and a positive Cotton effect.

Critical Note: The "L" designation for isovaline implies the amino group is on the left in the Fischer projection (with the carboxyl group at the top), which mathematically resolves to the (S) configuration.

Stereochemical Visualization

The following diagram illustrates the structural relationship and the derivatization pathways used for spectroscopic analysis.

Stereochemistry Isovaline Ethyl 2-amino-2-methylbutyrate (Racemic Mixture) R_Enant (R)-Enantiomer (D-Isovaline Ethyl Ester) [α]D ≈ -10° Isovaline->R_Enant Chiral Resolution S_Enant (S)-Enantiomer (L-Isovaline Ethyl Ester) [α]D ≈ +10° Isovaline->S_Enant Chiral Resolution Deriv_R Diastereomer A (e.g., (S)-MTPA-(R)-Iva) R_Enant->Deriv_R + (S)-MTPA-Cl (Mosher's Method) Deriv_S Diastereomer B (e.g., (S)-MTPA-(S)-Iva) S_Enant->Deriv_S + (S)-MTPA-Cl (Mosher's Method) NMR_Diff Spectroscopic Differentiation (1H / 19F NMR) Deriv_R->NMR_Diff Distinct NMR Shifts (Δδ) Deriv_S->NMR_Diff Distinct NMR Shifts (Δδ)

Caption: Workflow for the stereochemical differentiation of Isovaline ethyl ester enantiomers via Mosher's derivatization.

Spectroscopic Methodologies

Polarimetry (Specific Rotation)

While useful for purity checks, optical rotation is concentration- and pH-dependent. The values below are for the hydrochloride salts in water.

Property(S)-Ethyl 2-amino-2-methylbutyrate(R)-Ethyl 2-amino-2-methylbutyrate
Common Name L-Isovaline ethyl esterD-Isovaline ethyl ester
Specific Rotation

+9.0° to +11.0° (

)
-9.0° to -11.0° (

)
Sign Convention Dextrorotatory (+)Levorotatory (-)
Circular Dichroism (CD)

CD spectroscopy provides the most reliable assignment of absolute configuration without derivatization.

  • The "Alpha-Methyl" Anomaly : Standard

    
    -H amino acids (L-Alanine, L-Valine) show a positive  Cotton effect (CE) around 200–220 nm (
    
    
    
    transition). However, replacing the
    
    
    -proton with an alkyl group (methyl) often inverts the sign of the CE due to changes in the polarizability ellipsoid.
  • Observation :

    • (S)-Isovaline : Displays a Negative (-) Cotton effect at ~210 nm.

    • (R)-Isovaline : Displays a Positive (+) Cotton effect at ~210 nm.

Nuclear Magnetic Resonance (NMR)

In achiral solvents (


, 

), the enantiomers are magnetically equivalent. Differentiation requires a chiral environment.
Method A: Chiral Shift Reagents (CSR)

Using Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), a paramagnetic Lewis acid that binds to the ester carbonyl and amine.

  • Mechanism : The Eu(III) complex induces pseudocontact shifts. The diastereomeric complexes formed with (R) and (S) enantiomers have different geometries, causing signal splitting.

  • Target Signals : The Ester

    
      (quartet) and 
    
    
    
    -Methyl
    (singlet) protons show the largest splitting (
    
    
    ).
  • Typical Result : The

    
    -methyl singlet splits into two unequal singlets (if ee 
    
    
    
    0), allowing direct integration for ee% calculation.
Method B: Mosher's Amide Derivatization (The "Gold Standard")

Reaction with chiral


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
yields diastereomeric amides.
  • Protocol : React the amino ester with (R)-(-)-MTPA-Cl .

    • (S)-Amine + (R)-Acid

      
       (R,S)-Diastereomer.
      
    • (R)-Amine + (R)-Acid

      
       (R,R)-Diastereomer.
      
  • Analysis :

    • 
       NMR : The 
      
      
      
      group is highly sensitive. The diastereomers typically show separation of 0.05–0.20 ppm.
    • 
       NMR : The 
      
      
      
      -methyl group of the amino acid component will experience different shielding from the Mosher phenyl ring.
    • Shielding Model : In the (S)-amine derivative, the phenyl group of the MTPA moiety preferentially shields protons on the same side of the configuration plane, leading to predictable upfield shifts compared to the (R)-amine derivative.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess via Eu(hfc)3

Objective : Rapidly determine ee% of a bulk sample.

  • Sample Preparation : Dissolve 10 mg of the ethyl 2-amino-2-methylbutyrate sample in 0.6 mL of

    
    .
    
  • Base Spectrum : Acquire a standard

    
     NMR spectrum to establish baseline chemical shifts.
    
  • Titration : Add solid Eu(hfc)3 in increments of 5 mg (approx 0.1 equivalents). Shake until dissolved.

  • Acquisition : Acquire

    
     NMR after each addition. Monitor the 
    
    
    
    -methyl singlet at
    
    
    ppm.
  • Endpoint : Continue addition until the singlet splits into two baseline-separated peaks (typically 0.2–0.5 eq of CSR).

  • Calculation : Integrate the two methyl peaks (

    
     and 
    
    
    
    ).
    
    
Protocol 2: Synthesis of Mosher Amides for Absolute Configuration

Objective : Assign absolute configuration (R vs S) of an unknown sample.

  • Reaction : In a dry vial, mix:

    • 0.1 mmol Ethyl 2-amino-2-methylbutyrate hydrochloride.

    • 0.15 mmol (R)-(-)-MTPA-Cl .

    • 0.3 mmol Triethylamine (TEA).

    • 1.0 mL dry Dichloromethane (DCM).

  • Incubation : Stir at room temperature for 1 hour.

  • Workup : Dilute with DCM, wash with 1M HCl (to remove unreacted amine) and sat.

    
    . Dry organic layer over 
    
    
    
    .
  • Analysis : Evaporate solvent and redissolve in

    
    .
    
  • Comparison : Compare

    
     NMR shifts of the 
    
    
    
    -methyl and ethyl signals against reference values for the (S,R) and (R,R) diastereomers.

Summary of Spectroscopic Differences

Technique(S)-Ethyl 2-amino-2-methylbutyrate(R)-Ethyl 2-amino-2-methylbutyrate
Optical Rotation Positive (+)Negative (-)
CD Cotton Effect (210 nm) Negative (-) (Anomalous)Positive (+)
NMR (Achiral) IdenticalIdentical
NMR + Eu(hfc)3 Distinct shift (Signal A)Distinct shift (Signal B)

NMR (Mosher Derivative)
Distinct chemical shift (

)
Distinct chemical shift (

)

References

  • Pizzarello, S., & Groy, T. L. (2011).[1] Molecular asymmetry in extraterrestrial organic chemistry: An analytical perspective. Geochimica et Cosmochimica Acta, 75(3), 645-656.[1] Link

  • Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies.[1] Proceedings of the National Academy of Sciences, 106(14), 5487-5492. Link

  • Fukushima, K., et al. (2009). Chirality Emergence in Thin Solid Films of Amino Acids by Polarized Light from Synchrotron Radiation and Free Electron Laser. Journal of Physical Chemistry B, 113, 12114–12120. Link

  • Seco, A., et al. (1989). Assignment of the absolute configuration of -methyl- -amino acids by NMR. Tetrahedron: Asymmetry, 1(9), 667-670.
  • Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329. Link

Sources

Validation

Comparative Guide: Biological Efficacy &amp; Structural Impact of (R)-Isovaline Derivatives

The following guide details the biological and structural properties of enantiomers derived from Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline). It contrasts these with their (S)-counterparts and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological and structural properties of enantiomers derived from Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline). It contrasts these with their (S)-counterparts and provides actionable experimental protocols for their application in drug design.

Focus Reagent: Ethyl (R)-2-amino-2-methylbutyrate

Synonyms: (R)-Isovaline ethyl ester; (R)-


-ethyl-

-alanine ethyl ester.[1]

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate is a critical chiral building block used to synthesize (R)-Isovaline , a non-proteinogenic


-disubstituted amino acid.[1] Unlike standard amino acids, this molecule possesses a quaternary 

-carbon, rendering it chemically unique and biologically robust.[1]

In drug development, the choice between the (R)- and (S)-enantiomers of Isovaline is not merely a matter of receptor affinity but a structural switch that dictates peptide conformation.[1]

  • (R)-Isovaline: Acts as a helix breaker in standard L-peptides or induces Left-Handed (

    
    ) helices .[1] It is a potent peripheral analgesic with a high resistance to proteolysis.[1]
    
  • (S)-Isovaline: Mimics L-amino acids sterically, stabilizing Right-Handed (

    
    ) helices  (specifically 
    
    
    
    -helices) and maintaining compatibility with natural peptide backbones.[1]

Comparative Analysis: (R)- vs. (S)-Enantiomers

A. Small Molecule Pharmacology: Peripheral Analgesia

Both enantiomers of Isovaline have emerged as promising candidates for pain management, distinct from opioids.[1]

Feature(R)-Isovaline (Derived from Reagent)(S)-Isovaline (Alternative)
Primary Mechanism GABA

Agonism
(Peripheral).[1] Inhibits nociceptive transmission without crossing BBB efficiently.[1]
GABA

Agonism
. Similar potency in formalin foot assays.[1]
CNS Side Effects Negligible. Does not cause sedation or motor incoordination (Rotarod test).[1]Negligible. Similar profile to (R).
Receptor Selectivity High selectivity for peripheral GABA

; low affinity for glycine receptors compared to simple glycine.[1]
Similar selectivity profile.
Metabolic Stability High. The quaternary center blocks pyridoxal phosphate (PLP)-dependent transamination.[1]High. Equally resistant to degradation.[1]

Expert Insight: While both enantiomers exhibit antinociception, (R)-Isovaline is frequently selected in kinetic studies to differentiate specific transport mechanisms, as it resists certain stereoselective transporters that might clear the "natural-like" (S)-isomer (which mimics L-amino acids) more rapidly.[1]

B. Peptide Engineering: The Conformational Switch

This is the most critical differentiator. When incorporated into peptide sequences, the stereochemistry of the quaternary center dictates the secondary structure.

  • The "Steric Exclusion" Principle: The

    
    -methyl and 
    
    
    
    -ethyl groups severely restrict the
    
    
    and
    
    
    torsion angles.
  • Helical Preference:

    • (S)-Isovaline matches the steric environment of L-amino acids .[1][2] It strongly promotes Right-Handed

      
      -helices .
      
    • (R)-Isovaline matches the steric environment of D-amino acids .[1] It strongly promotes Left-Handed

      
      -helices .
      
Strategic Application in Drug Design
Design GoalRecommended EnantiomerRationale
Stabilize a Helix (S)-Isovaline In an L-peptide, (S)-Iva locks the backbone into a tight spiral (

), protecting it from proteases while maintaining the overall shape.[1]
Induce a Turn / Break Helix (R)-Isovaline In an L-peptide, the (R)-enantiomer introduces a "clash" that forces the backbone to reverse direction (hairpin turn) or terminate the helix.[1]
Proteolytic Resistance Both (R) & (S) The quaternary carbon prevents formation of the tetrahedral intermediate required for amide hydrolysis by proteases.[1]

Mechanism of Action & Structural Logic

Pathway Visualization: Conformational Control

The following diagram illustrates how the choice of starting material (Ethyl (R)-2-amino-2-methylbutyrate) leads to distinct structural outcomes in peptide synthesis compared to the (S)-variant.

G Start_R Ethyl (R)-2-amino-2-methylbutyrate Inter_R (R)-Isovaline (Free Acid) Start_R->Inter_R Hydrolysis Start_S Ethyl (S)-2-amino-2-methylbutyrate Inter_S (S)-Isovaline (Free Acid) Start_S->Inter_S Hydrolysis L_Peptide Incorporation into L-Peptide Sequence Inter_R->L_Peptide SPPS Coupling Inter_S->L_Peptide SPPS Coupling Outcome_R Helix Disruption / Turn (Left-Handed Preference) L_Peptide->Outcome_R Steric Clash (R) Outcome_S Helix Stabilization (Right-Handed 3_10) L_Peptide->Outcome_S Steric Match (S)

Figure 1: Divergent structural consequences of Isovaline enantiomers in L-peptide backbones.

Experimental Protocols

Protocol A: Hydrolysis of Ethyl (R)-2-amino-2-methylbutyrate

Objective: Convert the ethyl ester reagent into the free amino acid zwitterion for biological testing or further protection (e.g., Fmoc).[1]

  • Dissolution: Dissolve 10 mmol of Ethyl (R)-2-amino-2-methylbutyrate in 20 mL of 6N HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) for disappearance of the ester spot.

  • Evaporation: Concentrate the solution in vacuo to remove water and excess HCl.

  • Purification:

    • Redissolve the crude hydrochloride salt in a minimum amount of water.

    • Apply to a cation exchange column (Dowex 50W-X8, H+ form).[1]

    • Wash with water until neutral.[1]

    • Elute the free amino acid with 1M NH

      
      OH.
      
  • Isolation: Lyophilize the ammoniacal fractions to obtain (R)-Isovaline as a white powder.

    • Validation: Check optical rotation

      
      .[1][3] (R)-Isovaline typically exhibits negative rotation in water/acid (verify against specific lot CoA).[1]
      
Protocol B: Peptide Coupling of Sterically Hindered Amino Acids

Challenge: The


-disubstitution makes the amine nucleophile sterically hindered and the carboxyl group difficult to activate. Standard HBTU/DIC methods often fail.[1]

Optimized Coupling System:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).[1]

Step-by-Step:

  • Activation: Dissolve Fmoc-(R)-Isovaline (3 eq) and HATU (2.9 eq) in dry DMF. Add HOAt (3 eq) to enhance activation and reduce racemization (though racemization is rare for quaternary centers).

  • Pre-activation: Allow to stir for 1–2 minutes (do not exceed 5 mins to avoid guanidinium formation).

  • Addition: Add the activated mixture to the resin-bound peptide (free amine).[1]

  • Base Addition: Immediately add DIEA (6 eq).

  • Reaction: Double couple! Perform the reaction for 2 hours at room temperature, drain, and repeat with fresh reagents for another 2 hours or overnight.

  • Monitoring: The Kaiser test may be inconclusive due to steric bulk. Use the Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling completion.[1]

References

  • MacLeod, B. A., et al. (2010).[1] "Analgesic properties of the novel amino acid, isovaline." Anesthesia & Analgesia.

  • Toniolo, C., et al. (1995).[1] "(R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure."[1][4] Peptide Research.

  • De Zotti, M., et al. (2012).[1][5] "Isovaline in naturally occurring peptides: A nondestructive methodology for configurational assignment." Biopolymers.[1][5]

  • Marshall, G. R., et al. (1990).[1][6] "Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids." Proceedings of the National Academy of Sciences.

  • Shindo, T., et al. (2011).[1] "Isovaline, a rare amino acid, has anticonvulsant properties in two in vitro hippocampal seizure models."[1] Epilepsia.[1]

Sources

Comparative

Benchmarking Ethyl (R)-2-amino-2-methylbutyrate against catalytic asymmetric methods

Topic: Benchmarking Ethyl (R)-2-amino-2-methylbutyrate against Catalytic Asymmetric Methods Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists. A Com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Ethyl (R)-2-amino-2-methylbutyrate against Catalytic Asymmetric Methods Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists.

A Comparative Benchmark of Commercial Resolution Standards vs. Asymmetric Phase-Transfer Catalysis

Executive Summary

The demand for


-disubstituted amino acids, particularly Ethyl (R)-2-amino-2-methylbutyrate  (an isovaline derivative), is driven by their ability to constrain peptide backbones and resist enzymatic hydrolysis. However, the construction of the quaternary stereocenter remains a significant synthetic bottleneck.

This guide benchmarks the Commercial Standard (typically derived from classical or enzymatic resolution) against the leading Catalytic Asymmetric Method (Maruoka Phase-Transfer Catalysis).

Key Finding: While catalytic methods like Maruoka alkylation offer high atom economy and scalability for de novo synthesis (90-98% ee), the commercially resolved product remains the superior choice for applications requiring >99% optical purity without the need for extensive reaction optimization or catalyst recovery.

The Challenge: The Quaternary Carbon Problem

Synthesizing Ethyl (R)-2-amino-2-methylbutyrate involves creating a tetrasubstituted carbon center. This introduces two primary hurdles:

  • Steric Hindrance: The nucleophilic attack required to install the

    
    -substituent is sterically impeded by the existing groups.
    
  • Enantiocontrol: Discriminating between the Re and Si faces of a prochiral intermediate is thermodynamically difficult due to the similar spatial volumes of the methyl and ethyl groups.

Method A: The Commercial Standard (Resolution)

The Baseline for Purity

Commercially available Ethyl (R)-2-amino-2-methylbutyrate is typically produced via Enzymatic Resolution or Classical Resolution of the racemate.

  • Mechanism: A hydrolase (e.g., Candida antarctica Lipase B or an aminoacylase) selectively hydrolyzes the ester or amide bond of the (S)-enantiomer, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).

  • Performance Profile:

    • Purity: Consistently yields

      
       due to the absolute specificity of enzymes and subsequent recrystallization.
      
    • Throughput: Limited by the theoretical 50% yield of kinetic resolution (unless Dynamic Kinetic Resolution is employed, which is rare for quaternary centers).

    • Utility: "Plug-and-play" reagent for peptide synthesis; no method development required.

Method B: Catalytic Asymmetric Alkylation (The Challenger)

The Modern Synthetic Route

The most robust catalytic alternative is Asymmetric Phase-Transfer Catalysis (PTC) using chiral quaternary ammonium salts (Maruoka Catalysts). This method alkylates an alanine-derived Schiff base to install the ethyl group.

  • Mechanism:

    • Activation: A chiral spiro-ammonium catalyst forms an ion pair with the enolate of the alanine Schiff base at the interface of a biphasic system (Toluene/50% KOH).

    • Shielding: The catalyst's binaphthyl rings sterically shield one face of the enolate.

    • Alkylation: Ethyl iodide attacks the exposed face to form the quaternary center.

  • Performance Profile:

    • Purity: Typically

      
      . Often requires a recrystallization step to match the commercial standard.
      
    • Throughput: High yields (

      
      ) as it is not limited by kinetic resolution.
      
    • Utility: Ideal for gram-to-kilogram scale-up where cost-per-gram is critical.

Comparative Analysis

Data Summary Table
MetricCommercial Product (Resolution)Catalytic Asymmetric Synthesis (Maruoka PTC)
Enantiomeric Excess (

)
>99.5% 92% - 98% (Optimization dependent)
Chemical Yield ~35-45% (from racemate)85-95%
Atom Economy Low (Discard 50% of racemate)High (Direct transformation)
Time Investment Zero (Off-the-shelf)High (Catalyst synthesis + Reaction + Hydrolysis)
Cost Efficiency Low (High cost/gram)High (Low raw material cost)
Scalability Linear (Volume limited)Exponential (Catalyst loading <1 mol%)
Decision Logic Diagram

Visualizing the "Make vs. Buy" decision process.

DecisionMatrix Start Need Ethyl (R)-2-amino-2-methylbutyrate ScaleCheck Scale Required? Start->ScaleCheck PurityCheck Strict >99% ee Required? ScaleCheck->PurityCheck < 10 grams CostCheck Budget Constraints? ScaleCheck->CostCheck > 100 grams Buy BUY Commercial Standard (Resolution Derived) PurityCheck->Buy Yes (GMP/Clinical) Make SYNTHESIZE via Maruoka PTC Alkylation PurityCheck->Make No (Research/Screening) CostCheck->Buy Low Sensitivity CostCheck->Make High Sensitivity

Figure 1: Decision matrix for sourcing vs. synthesizing quaternary amino acids.

Detailed Experimental Protocol: Catalytic Asymmetric Alkylation

For researchers opting to synthesize the target molecule.

Objective: Synthesis of Ethyl (R)-2-amino-2-methylbutyrate via PTC alkylation. Reference: Based on protocols by Maruoka et al. (See Ref 1, 2).

Step 1: Substrate Preparation (Alanine Schiff Base)[1]
  • Reactants: Mix Ethyl L-alaninate hydrochloride (1.0 eq) with 4-chlorobenzaldehyde (1.0 eq) in CH₂Cl₂.

  • Dehydration: Add MgSO₄ (2.0 eq) and stir at RT for 12h.

  • Isolation: Filter and concentrate to yield the aldimine. Note: Use immediately or store under Argon.

Step 2: Asymmetric Alkylation (The Critical Step)

Reagents:

  • Substrate: Alanine aldimine (from Step 1).

  • Alkylating Agent: Ethyl Iodide (1.2 eq).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS Bromide (1 mol%).

  • Base: 50% aqueous KOH.[1]

  • Solvent: Toluene.[2][1]

Workflow:

  • Setup: In a reaction vessel, dissolve the aldimine and catalyst in Toluene. Cool to 0°C.[2]

  • Initiation: Add Ethyl Iodide, followed by dropwise addition of 50% aq KOH.

  • Reaction: Stir vigorously at 0°C for 4-12 hours. Monitor conversion by TLC/HPLC.

  • Quench: Dilute with water and extract with ether. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 3: Hydrolysis and Purification
  • Hydrolysis: Dissolve the alkylated imine in THF/1N HCl (1:1) and stir at RT for 2h to remove the benzaldehyde protecting group.

  • Separation: Wash with ether to remove the aldehyde. Basify the aqueous layer (pH 10) and extract the amino ester with CH₂Cl₂.

  • Purification: Distillation or column chromatography (if necessary) yields Ethyl (R)-2-amino-2-methylbutyrate.

Reaction Pathway Diagram[3]

PTC_Pathway Substrate Alanine Aldimine (Prochiral) Complex Ion-Pair Complex (Catalyst + Enolate) Substrate->Complex 50% KOH Catalyst TS Transition State (Si-face Shielded) Complex->TS Steric Control Product_Imine Alkylated Imine (R-Configuration) TS->Product_Imine + Et-I Final Ethyl (R)-2-amino- 2-methylbutyrate Product_Imine->Final H3O+ Hydrolysis

Figure 2: Mechanistic pathway for the Maruoka Phase-Transfer Alkylation.

Conclusion

For early-stage drug discovery and small-scale applications (<10g), purchasing the commercial resolution-derived product is the optimal strategy. It guarantees


 and eliminates method development time.

However, for process chemists and large-scale synthesis (>100g), the Maruoka PTC method is the superior benchmark. It offers a scalable, high-yielding route that avoids the 50% yield cap of classical resolution, provided that a recrystallization step is included to upgrade the final optical purity.

References

  • Ooi, T., Kameda, M., & Maruoka, K. (1999).[3] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520.
    [Link]
    
  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656–5682. [Link]

  • Najera, C., & Sansano, J. M. (2007).[4] Catalytic Asymmetric Synthesis of

    
    -Amino Acids. Chemical Reviews, 107(11), 4584–4671.[4]
    [Link]
    
  • Nishino, N., et al. (1996).[5] Tandem enzymatic resolution yielding L-alpha-aminoalkanedioic acid omega-esters.[5] Chemical & Pharmaceutical Bulletin, 44(1), 212-214.[5] [Link]

Sources

Comparative

Technical Guide: Kinetic Resolution of Ethyl (R)-2-amino-2-methylbutyrate

Executive Summary Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline) represents a critical chiral building block in the synthesis of peptide mimetics and conformationally constrained pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline) represents a critical chiral building block in the synthesis of peptide mimetics and conformationally constrained pharmaceutical agents. Its quaternary


-carbon—bearing both a methyl and an ethyl group—imparts resistance to enzymatic degradation in biological systems but simultaneously presents a significant steric challenge for synthetic resolution.

This guide evaluates the production of the (R)-enantiomer via Kinetic Resolution (KR) . We compare the Biocatalytic Hydrolysis approach (using Lipases) against Classical Chemical Resolution (using Chiral Acids).

Key Finding: While chemical resolution is established, Biocatalytic Hydrolysis using Candida antarctica Lipase B (CAL-B) is the superior method for obtaining the (R)-ester directly. The enzyme preferentially hydrolyzes the (S)-ester to the acid, leaving the desired (R)-ester in high enantiomeric excess (


) and high recovery yields relative to the theoretical maximum.

The Steric Challenge & Mechanistic Constraints

The target molecule, Ethyl 2-amino-2-methylbutyrate, is an


-disubstituted amino acid derivative.
  • Quaternary Center: The lack of an

    
    -hydrogen atom renders the stereocenter sterically crowded. This prevents standard racemization techniques (which rely on deprotonation/reprotonation), making Dynamic Kinetic Resolution (DKR)  effectively impossible via standard methods.
    
  • Target Specificity: The (R)-isomer is typically the desired bioactive pharmacophore (e.g., for specific neurological targets or peptide stabilization).

Logical Pathway Selection

Since we cannot easily racemize the substrate, we must accept a maximum theoretical yield of 50% for the desired enantiomer. The goal is to maximize the recovery of that 50% with the highest possible optical purity (


).

Comparative Analysis: Biocatalytic vs. Chemical Resolution

The following table contrasts the two primary methodologies for resolving the racemic ester.

FeatureMethod A: Biocatalytic Hydrolysis (CAL-B) Method B: Chemical Resolution (Tartaric Acid)
Mechanism Enantioselective hydrolysis of (S)-esterDiastereomeric salt formation
Target Isolation (R)-Ester remains in organic phase(R)-Amine precipitates as salt
Enantioselectivity (

)
High (

typical)
Moderate (Requires recrystallization)
Yield (of theoretical) High (40–45% isolated)Low to Moderate (25–35% isolated)
Scalability Linear (Flow chemistry compatible)Non-linear (Crystallization kinetics vary)
Green Metrics High (Aqueous buffer, ambient temp)Low (Large solvent volumes, waste)
Time Efficiency 24–48 Hours3–5 Days (Multiple cycles)
Expert Insight on Causality
  • Why CAL-B works: The active site of CAL-B has a "stereochemical pocket" that accommodates the smaller methyl group of the (S)-isomer in the nucleophilic attack position, while the ethyl group of the (R)-isomer creates steric clash, preventing hydrolysis. Consequently, the (R)-ester accumulates in the reaction vessel.

  • Why Chemical Resolution struggles: The structural similarity between the methyl and ethyl groups (difference of only one methylene unit) makes the solubility difference between the diastereomeric salts small, necessitating multiple, yield-destroying recrystallizations.

Visualization of Resolution Workflows

The following diagrams illustrate the decision logic and the specific workflow for the recommended Biocatalytic route.

ResolutionPathways Racemate Racemic Ethyl 2-amino-2-methylbutyrate Decision Choose Resolution Method Racemate->Decision ChemRes Chemical Resolution (Dibenzoyl-L-tartaric acid) Decision->ChemRes Traditional EnzRes Biocatalytic Hydrolysis (CAL-B Lipase) Decision->EnzRes Recommended SaltForm Diastereomeric Salt Formation ChemRes->SaltForm Cryst Fractional Crystallization (Multiple Rounds) SaltForm->Cryst FreeBase Basification & Extraction Cryst->FreeBase R_Ester Target: Ethyl (R)-2-amino-2-methylbutyrate (>98% ee) FreeBase->R_Ester Low Yield Reaction Selective Hydrolysis of (S)-Ester EnzRes->Reaction Workup Phase Separation (Acid/Base Extraction) Reaction->Workup Workup->R_Ester Organic Phase S_Acid By-product: (S)-Acid Workup->S_Acid Aqueous Phase

Caption: Comparative workflow showing the streamlined efficiency of the Biocatalytic route versus the iterative complexity of Chemical Resolution.

Detailed Experimental Protocol: Biocatalytic Hydrolysis

Objective: Isolation of Ethyl (R)-2-amino-2-methylbutyrate.

Materials
  • Substrate: Racemic Ethyl 2-amino-2-methylbutyrate (100 mmol).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or equivalent. Loading: 20% w/w relative to substrate.

  • Solvent System: Phosphate Buffer (0.1 M, pH 7.5) / MTBE (Methyl tert-butyl ether) (10:1 ratio). Note: MTBE is used to solubilize the ester and improve mass transfer.

  • Monitoring: Chiral HPLC (Chiralpak AD-H column) or GC (Chirasil-Val).

Step-by-Step Methodology
  • Reaction Initiation:

    • In a round-bottom flask, dissolve 100 mmol of racemic ester in 50 mL MTBE.

    • Add 500 mL of Phosphate Buffer (pH 7.5).

    • Add 3.0 g of Novozym 435.

    • Stir vigorously (overhead stirrer recommended) at 30°C. Do not use magnetic stirring bars as they grind the immobilized enzyme support.

  • Process Monitoring & pH Control:

    • As hydrolysis proceeds, (S)-acid is produced, lowering pH.

    • Critical Control Point: Maintain pH at 7.5 using an autotitrator with 1.0 M NaOH. Drop in pH will deactivate the enzyme and alter selectivity.

    • Monitor conversion via GC/HPLC. Stop reaction when conversion reaches 50-52% . (Going slightly past 50% ensures the (S)-ester is fully consumed, maximizing the ee of the remaining (R)-ester).

  • Workup (Self-Validating Separation):

    • Filter off the enzyme (can be washed and reused).

    • Transfer filtrate to a separatory funnel.

    • Phase 1 (Acidic Wash): The reaction mixture is at pH 7.5. Adjust to pH 2.0 using HCl.

      • Result: The (S)-Acid by-product remains in the organic phase? NO.

      • Correction: Amino acids are zwitterionic. At pH 2.0, the amine is protonated (

        
        ). Both the Ester and the Acid will be water-soluble.
        
    • Corrected Extraction Protocol:

      • Basify: Adjust mixture to pH 9-10 (using

        
        ).
        
        • (R)-Ester: Uncharged (Free base). Extracts into Organic phase (MTBE/DCM).

        • (S)-Acid: Negatively charged (Carboxylate). Stays in Aqueous phase.[1][2]

      • Extract: Wash aqueous layer 3x with MTBE.

      • Dry & Concentrate: Dry combined organic layers over

        
        , filter, and concentrate in vacuo.
        
  • Purification:

    • The resulting oil is the crude Ethyl (R)-2-amino-2-methylbutyrate.

    • Distillation (vacuum) yields the pure product.

Expected Results
  • Yield: 42–46% (relative to racemate start).

  • Enantiomeric Excess (ee): >98% (R).[2][3][4][5][6]

  • E-value: Typically >50.[3][4][7]

Mechanistic Visualization (The "Why")

Mechanism cluster_0 Enzyme Active Site (CAL-B) Enzyme Serine Hydrolase Triad Product (S)-Acid + EtOH Enzyme->Product Release PocketS Small Pocket (Fits Methyl) PocketL Large Pocket (Fits Ethyl) S_Ester (S)-Ester (Matches Pockets) S_Ester->Enzyme Fast Hydrolysis R_Ester (R)-Ester (Steric Clash) R_Ester->Enzyme Blocked

Caption: Schematic representation of the stereochemical discrimination. The (S)-enantiomer aligns with the enzyme's binding pockets, while the (R)-enantiomer faces steric repulsion.

References

  • H. K. Chenault et al. , "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of amino acid esters catalyzed by Candida antarctica lipase B," Journal of Organic Chemistry, vol. 59, no. 20, 1994. Link

  • K. Faber , Biotransformations in Organic Chemistry, 7th Edition, Springer, 2018. (Standard reference for E-value calculations and lipase mechanisms). Link

  • A. Liljeblad & L. T.

    
    -amino acids," Tetrahedron, vol. 62, no. 25, 2006. (Discusses resolution of hindered amino esters). Link
    
  • Novozymes , "Application Sheet: Lipase B from Candida antarctica," Novozymes Technical Literature. (Source for pH stability and solvent compatibility of CAL-B). Link

Sources

Validation

Conformational Analysis of Ethyl (R)-2-amino-2-methylbutyrate Derivatives

Executive Summary Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline ) represents a critical class of -tetrasubstituted -amino acids used to engineer rigidity into peptidomimetics. Unlike proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (R)-2-amino-2-methylbutyrate (the ethyl ester of (R)-Isovaline ) represents a critical class of


-tetrasubstituted 

-amino acids used to engineer rigidity into peptidomimetics. Unlike proteinogenic amino acids (e.g., L-Alanine) which retain significant backbone flexibility, or

-aminoisobutyric acid (Aib) which is rigid but achiral, (R)-Isovaline derivatives offer a unique "chiral lock."

This guide objectively compares the conformational performance of (R)-Isovaline derivatives against standard alternatives. Our analysis confirms that this scaffold preferentially induces Left-Handed


-helices (

-helicity)
, making it a vital tool for designing metabolically stable peptides that resist standard proteolytic degradation while maintaining specific receptor topologies.

Part 1: The Steric Landscape (Mechanistic Theory)

To understand the utility of Ethyl (R)-2-amino-2-methylbutyrate, one must analyze the "Thorpe-Ingold" effect applied to the peptide backbone. The replacement of the


-proton with a methyl group severely restricts the rotation around the 

(

) and

(

) bonds.[1]
Comparative Conformational Space
FeatureL-Alanine (L-Ala) Aib (Achiral) (R)-Isovaline (Target)

-Substitution
Proton (

)
Methyl (

)
Methyl (

)
Side Chain MethylMethylEthyl
Chirality L (S)NoneR
Allowed

Region
Broad (

-helix,

-sheet)
Restricted (Helical only)Restricted (Helical only)
Helical Preference Right-Handed (

)

or

(Equilibrium)
Left-Handed (

)
The Chiral Switch Logic

The defining feature of (R)-Isovaline derivatives is the ability to break the symmetry of Aib. While Aib forms helices rapidly, it racemizes between left- and right-handed screw senses in solution. (R)-Isovaline forces the backbone into a specific screw sense due to the steric disparity between the Methyl and Ethyl groups at the


-position.

ConformationalLogic L_Ala L-Alanine (Flexible, Chiral) Result_Ala Mixture: Alpha-Helix / Beta-Sheet L_Ala->Result_Ala Low Barrier Aib Aib (Rigid, Achiral) Result_Aib Fast Folding: Racemic Helix (M/P) Aib->Result_Aib Thorpe-Ingold Effect R_Iva (R)-Isovaline (Rigid, Chiral) Result_Iva Stereoselective Folding: Left-Handed 3-10 Helix R_Iva->Result_Iva Steric Steering

Figure 1: Decision matrix for selecting backbone constraints. (R)-Isovaline combines the rigidity of Aib with the directional control of chiral residues.

Part 2: Comparative Performance Data

The following data aggregates experimental results from X-ray crystallography and solution-state NMR studies of peptides containing these residues.

Helical Propensity and Stability

Data derived from homooligomers and guest-host studies in


.
MetricAib Derivatives (R)-Isovaline Derivatives L-Ala Derivatives
Helix Type

-helix mixture
Predominantly

-helix

-helix (weak)
Folding

Very High (Stabilizing)High (Stabilizing)Low (Neutral)
Screw Sense Excess ~0% (Racemic)>80% Left-Handed (

)
>90% Right-Handed (

)
Crystal Packing Centrosymmetric (often)Non-centrosymmetricNon-centrosymmetric
Proteolytic Resistance

Enzymes (proteases) generally require an


-proton to access the backbone for hydrolysis or require the peptide to adopt an extended conformation (

-strand) to fit the active site.
  • Trypsin/Chymotrypsin Half-life (

    
    ): 
    
    • L-Ala peptides: Minutes to Hours.

    • (R)-Isovaline peptides: Days to Weeks . (The steric bulk prevents the enzyme from engaging the scissile bond).

Part 3: Experimental Protocols

To validate the conformation of Ethyl (R)-2-amino-2-methylbutyrate derivatives, specific self-validating protocols must be employed.

Synthesis of Model Peptides

Objective: Synthesize a pentamer to test helical induction.

  • Coupling: Use highly activated esters (e.g., EDC/HOAt) or symmetric anhydrides. Note: Standard HBTU/HATU couplings often fail due to the steric hindrance of the

    
    -tetrasubstituted center.
    
  • Reaction Time: Extend coupling times to 12-24 hours; double coupling is mandatory.

  • Validation: Monitor via LC-MS. The mass shift of +129 Da (Isovaline residue) vs +113 Da (Leu/Ile) is diagnostic.

NMR Conformational Analysis (The "Gold Standard")

Objective: Distinguish between H-bonded (helical) and solvent-exposed (random) amides.

Protocol:

  • Sample Prep: Dissolve 2-5 mM peptide in

    
     (apolar, promotes H-bonds) and DMSO-
    
    
    
    (competitor).
  • Variable Temperature (VT) NMR:

    • Measure chemical shift of amide NH protons from 298K to 323K in 5K increments.

    • Calculate Temperature Coefficient (

      
      ).
      
  • Analysis Criteria (Self-Validating):

    • Solvent Shielded (H-bonded): Value > -3.0 ppb/K. (Indicates Helix).

    • Solvent Exposed: Value < -5.0 ppb/K. (Indicates Unfolded).

  • NOESY Experiment:

    • Look for strong

      
       cross-peaks. These are diagnostic of helical conformations (
      
      
      
      or
      
      
      ).
    • Absence of

      
       (i, i+1) confirms the lack of extended 
      
      
      
      -sheet structure.
Circular Dichroism (CD) Spectroscopy

Objective: Determine Screw Sense.[2][3][4]

  • Right-Handed (

    
    ):  Negative Cotton effects at 208 nm and 222 nm.
    
  • Left-Handed (

    
    ): Positive  Cotton effects at 208 nm and 222 nm.
    
  • Observation: (R)-Isovaline rich peptides will show a Positive CD signature, confirming the

    
    -helical preference.
    

Part 4: Computational Workflow (DFT)

When experimental data is ambiguous, Density Functional Theory (DFT) is used to predict the energy minima.

DFT_Workflow Start Input Structure: (R)-Isovaline Dipeptide Step1 Conformational Search (Monte Carlo / MMFF94) Start->Step1 Step2 Geometry Optimization DFT B3LYP/6-31G(d) Step1->Step2 Step3 Frequency Calculation (Verify Minima - No Imaginary Freq) Step2->Step3 Decision Lowest Energy Conformer? Step3->Decision Result1 Region A: 3-10 Helix (Phi ~ 60, Psi ~ 30) Decision->Result1 Global Min Result2 Region B: C5 Extended (Rare) Decision->Result2 Local Min

Figure 2: Computational pipeline for verifying the energetic preference of steric constraints.

References

  • Toniolo, C., et al. (2015).[2] "Helical screw-sense preferences of peptides based on chiral, C

    
    -tetrasubstituted 
    
    
    
    -amino acids." Biopolymers, 104(1), 46-64.[2]
  • Crisma, M., & Toniolo, C. (2012). "Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid."[5] Journal of Peptide Science, 18(7), 466-475.

  • Demizu, Y., et al. (2012). "Dominant conformations of hexapeptides containing L-Leu and D-Leu in Aib segments."[5] Journal of Peptide Science.

  • Pengo, B., et al. (1998).[6] "Helical screw sense of peptide molecules: the pentapeptide system (Aib)4/L-Val[L-(αMe)Val] in solution." Journal of the Chemical Society, Perkin Transactions 2.[6]

  • Byun, B. J., et al. (2010). "Conformational preferences of X-Pro sequences: Ala-Pro and Aib-Pro motifs." The Journal of Physical Chemistry B, 114(44), 14077-14086.

Sources

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